molecular formula C8H12O3 B2848544 Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate CAS No. 78685-51-5

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Cat. No.: B2848544
CAS No.: 78685-51-5
M. Wt: 156.181
InChI Key: GYEUKBYFWMJNSM-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5) is a high-value cyclobutane derivative serving as a versatile building block in organic and medicinal chemistry research. This compound features a cyclobutane ring functionalized with both a methyl ester and a ketone, making it a valuable scaffold for the synthesis of more complex molecules. Its structure is particularly significant in the development of novel pharmaceutical compounds, including investigations into substituted cyclobutane carboxylic acids for antiviral applications , especially against influenza, as well as its role as a key intermediate for thrombin inhibitors, kinase inhibitors, and various antitumor agents . The steric and electronic properties conferred by the 2,2-dimethyl group and the 3-oxo moiety make this ester a crucial precursor. Researchers utilize it to access the corresponding carboxylic acid, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, which is a fundamental synthon in drug discovery pipelines. The compound is offered with a purity of ≥95% (as determined by HPLC) and should be stored according to the supplier's specifications to maintain stability. This product is intended for research and development purposes exclusively and is not manufactured for clinical, veterinary, or household use.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEUKBYFWMJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78685-51-5
Record name methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
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Foundational & Exploratory

synthesis of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Introduction: The Strategic Value of a Strained Scaffold

This compound is a valued synthetic intermediate, embodying the unique reactivity and stereochemical complexity inherent in functionalized four-membered rings. Cyclobutane derivatives are key structural motifs in a variety of biologically active natural products and pharmaceuticals.[1][2] However, the synthesis of these strained carbocycles presents a significant challenge to the synthetic chemist, often requiring specialized methodologies to overcome the inherent ring strain.[3] This guide provides a detailed exploration of the primary synthetic strategies for constructing this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for accessing this and related cyclobutane structures.

Strategic Approaches to the Cyclobutane Core

The construction of the 2,2-dimethyl-3-oxocyclobutanecarboxylate framework can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary retrosynthetic disconnections lead to three main classes of reactions: photochemical [2+2] cycloadditions, intramolecular cyclizations of acyclic precursors, and ring contractions of larger carbocycles.

Strategy 1: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is arguably the most direct and convergent method for constructing the cyclobutane ring.[4] This approach involves the light-induced reaction of an alkene with a ketene or ketene equivalent to form the four-membered ring in a single step.[5]

Causality of Experimental Design: The choice of a photochemical pathway is predicated on its ability to overcome the thermodynamic barrier associated with forming a strained four-membered ring. The excitation of a carbonyl compound to its triplet state provides the necessary energy to initiate the cycloaddition with a ground-state alkene.[5] For the synthesis of the target molecule, the logical precursors are 2-methylpropene and a ketene bearing a methoxycarbonyl group.

G cluster_workflow [2+2] Photocycloaddition Workflow Start Reactants: 2-Methylpropene & Methyl (triphenylphosphoranylidene)acetate KeteneGen In situ Ketene Generation Start->KeteneGen Heat/Wittig Reaction Photoexcitation Photochemical Excitation (hv) KeteneGen->Photoexcitation Alkene Presence Cycloaddition [2+2] Cycloaddition Photoexcitation->Cycloaddition Product This compound Cycloaddition->Product

Caption: Workflow for [2+2] Photocycloaddition Synthesis.

Experimental Protocol: [2+2] Cycloaddition

  • Reactant Preparation: A solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a suitable solvent such as toluene is prepared in a quartz reaction vessel.

  • Alkene Addition: The solution is cooled to -78°C, and liquefied 2-methylpropene (3-5 equivalents) is condensed into the vessel.

  • Photochemical Reaction: The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 290 nm) while maintaining the low temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is warmed to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Mechanistic Insight: The reaction proceeds through the formation of a diradical intermediate upon addition of the excited state of the ketene to the alkene.[6] Subsequent ring closure of this diradical affords the cyclobutanone product. The regioselectivity is governed by the stability of the initially formed diradical.

Strategy 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust method for forming cyclic β-keto esters via the intramolecular cyclization of a diester.[7][8] This strategy is particularly well-suited for the synthesis of five- and six-membered rings, but can be adapted for the formation of four-membered rings, albeit with challenges related to ring strain.[7][9]

Causality of Experimental Design: This approach relies on the generation of an enolate from an acyclic diester, which then undergoes an intramolecular nucleophilic acyl substitution to form the cyclic product. The key is the selection of a suitable acyclic precursor, such as dimethyl 3,3-dimethylglutarate. A strong, non-nucleophilic base is required to promote the cyclization and prevent competing intermolecular reactions.

G cluster_mechanism Dieckmann Condensation Mechanism Diester Dimethyl 3,3-dimethylglutarate Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster_anion Cyclic β-Keto Ester (Anion) Tetrahedral->BetaKetoEster_anion Loss of MeO- Product This compound BetaKetoEster_anion->Product Acidic Workup (H3O+)

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

  • Reaction Setup: A solution of dimethyl 3,3-dimethylglutarate (1.0 equivalent) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon).

  • Base Addition: Sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0°C.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quenching and Work-up: The reaction is cooled to 0°C and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Strategy 3: Favorskii Rearrangement

The Favorskii rearrangement provides an alternative, albeit less direct, route to the target molecule through ring contraction of a larger, more readily accessible ring system.[10][11] This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.[12]

Causality of Experimental Design: The synthesis would commence with a 2-halo-3,3-dimethylcyclopentanone. The base abstracts an acidic α-proton on the side opposite the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by a methoxide ion opens the strained cyclopropanone ring to yield the more stable cyclobutane carboxylate.[11]

Experimental Protocol: Favorskii Rearrangement

  • Substrate Preparation: 2-Chloro-3,3-dimethylcyclopentanone is prepared from 3,3-dimethylcyclopentanone via standard α-halogenation methods.

  • Rearrangement Reaction: The α-halo ketone (1.0 equivalent) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.5 equivalents) is added dropwise at 0°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by GC-MS.

  • Work-up and Esterification: The reaction mixture is neutralized with aqueous HCl. The solvent is removed, and the resulting carboxylic acid is esterified using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to yield the final product.

  • Purification: The crude ester is purified by column chromatography.

Comparative Data of Synthetic Routes

Parameter [2+2] Photocycloaddition Dieckmann Condensation Favorskii Rearrangement
Starting Materials 2-Methylpropene, Ketene precursorDimethyl 3,3-dimethylglutarate2-Halo-3,3-dimethylcyclopentanone
Key Reagents UV lightSodium hydrideSodium methoxide
Number of Steps 1-212-3
Typical Yields ModerateGood to ExcellentModerate to Good
Key Advantages High convergencyReadily available starting materialsUtilizes stable precursors
Key Disadvantages Specialized equipment, potential side productsRing strain can hinder cyclizationMulti-step, potential for side reactions

Conclusion

The can be successfully achieved through several distinct and reliable synthetic strategies. The choice of a particular route will be dictated by factors such as the availability of starting materials, the scale of the synthesis, and the laboratory equipment at hand. The directness of the [2+2] photocycloaddition makes it an attractive option for rapid access to the cyclobutane core, while the Dieckmann condensation offers a more classical and often higher-yielding approach from acyclic precursors. The Favorskii rearrangement, though more circuitous, provides a valuable alternative for constructing the strained four-membered ring from a more stable five-membered precursor. Each of these methods underscores the versatility of modern organic synthesis in tackling the challenges posed by strained cyclic systems.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry, a thorough understanding of the physical properties of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is paramount. This guide provides a comprehensive overview of its key physical characteristics, the methodologies for their determination, and the scientific principles underpinning these measurements. The information presented herein is intended to empower researchers to handle, characterize, and utilize this versatile compound with precision and safety.

Compound Profile

This compound is a cyclic ketoester with a compact and rigid four-membered ring system. This structural motif is of significant interest in the synthesis of natural products and pharmaceutical agents due to its unique stereochemical properties and reactivity.

Molecular Structure:

Key Identifiers:

  • CAS Number: 78685-51-5

  • Molecular Formula: C₈H₁₂O₃

  • Molecular Weight: 156.18 g/mol

Physical Properties

Precise physical property data is crucial for the purification, handling, and reaction setup involving any chemical compound. While extensive experimental data for this compound is not widely published, the following table summarizes the available information and provides estimated values based on related structures and general principles of organic chemistry.

Table 1: Physical Properties of this compound

PropertyValueMethod of Determination (Self-Validating Protocol)Causality and Field-Proven Insights
Boiling Point Predicted: ~190-210 °C at 760 mmHgGas Chromatography (GC) with a thermal conductivity detector (TCD) or mass spectrometer (MS).[1]The presence of polar carbonyl and ester groups leads to a higher boiling point compared to non-polar analogues of similar molecular weight. The rigid cyclobutane ring also contributes to a more compact structure, influencing intermolecular interactions.
Melting Point Not available (likely a low-melting solid or liquid at room temperature)Differential Scanning Calorimetry (DSC).The gem-dimethyl group can disrupt crystal packing, potentially leading to a lower melting point or an amorphous solid state. The overall symmetry of the molecule also plays a significant role.
Density Predicted: ~1.05 - 1.15 g/cm³ at 20 °CPycnometry or oscillating U-tube density meter.The density is expected to be slightly greater than water due to the presence of three oxygen atoms in a relatively small carbon framework.
Refractive Index Predicted: ~1.45 - 1.47 at 20 °CAbbe Refractometer.The refractive index is a measure of how light propagates through the substance and is dependent on the electronic structure of the molecule. The value is typical for cyclic esters.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).Visual inspection and spectroscopic methods (e.g., UV-Vis) for quantitative analysis.The polar ester and ketone functionalities allow for some interaction with water, but the overall hydrocarbon character limits its aqueous solubility. Its non-polar components favor solubility in organic solvents.

Spectral Characterization

Spectroscopic data is the cornerstone of structural elucidation and purity assessment in organic chemistry.

Table 2: Spectral Data for this compound

TechniqueExpected Chemical Shifts / FrequenciesInterpretation
¹H NMR * ~1.2-1.5 ppm (s, 6H): Two methyl groups at C2. * ~2.5-3.0 ppm (m, 2H): Methylene protons on the cyclobutane ring. * ~3.5-3.8 ppm (m, 1H): Methine proton at C1. * ~3.7 ppm (s, 3H): Methyl ester protons.The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups and the anisotropic effects of the cyclobutane ring.
¹³C NMR * ~20-30 ppm: Gem-dimethyl carbons. * ~40-50 ppm: C2 carbon. * ~50-60 ppm: Methylene carbon. * ~52 ppm: Methyl ester carbon. * ~60-70 ppm: Methine carbon (C1). * ~170-175 ppm: Ester carbonyl carbon. * ~205-215 ppm: Ketone carbonyl carbon.The distinct chemical shifts of the two carbonyl carbons are a key feature of the spectrum. The upfield shifts of the cyclobutane ring carbons are characteristic of strained ring systems.
IR Spectroscopy * ~1780-1760 cm⁻¹ (strong): C=O stretch of the cyclobutanone. * ~1740-1720 cm⁻¹ (strong): C=O stretch of the methyl ester. * ~1200-1100 cm⁻¹ (strong): C-O stretch of the ester. * ~2980-2850 cm⁻¹ (medium): C-H stretching of alkyl groups.The high frequency of the cyclobutanone carbonyl stretch is a hallmark of four-membered ring ketones due to ring strain. The two distinct carbonyl absorptions are indicative of the keto-ester functionality.

Experimental Protocols

The following section details the step-by-step methodologies for the determination of the key physical properties discussed above. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Determination of Boiling Point by Gas Chromatography

Causality: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. By calibrating the instrument with standards of known boiling points, the retention time of the analyte can be correlated to its boiling point.

Workflow Diagram:

BoilingPointDetermination cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis A Dissolve sample in a volatile solvent (e.g., hexane) B Inject sample into GC A->B C Separation on a non-polar capillary column B->C D Detection by TCD or MS C->D E Record retention time D->E F Correlate retention time to boiling point using a calibration curve E->F DensityDetermination A Measure the mass of a clean, dry pycnometer (m1) B Fill the pycnometer with the sample and measure the total mass (m2) A->B C Determine the mass of the sample (m_sample = m2 - m1) B->C E Calculate density (ρ = m_sample / V) C->E D Determine the volume of the pycnometer (V) using a liquid of known density (e.g., water) D->E

References

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a functionalized cyclobutane derivative of interest to researchers and professionals in synthetic chemistry and drug development. This document will delve into its chemical structure, plausible synthetic routes, detailed spectroscopic characterization, and potential applications, offering field-proven insights into its chemical behavior.

Molecular Structure and Properties

This compound (CAS Number: 78685-51-5) possesses a strained four-membered ring, a ketone, an ester functional group, and a gem-dimethyl substitution.[1] This combination of features imparts a unique conformational rigidity and electronic character, making it a valuable building block in organic synthesis.

The cyclobutane ring is known to adopt a puckered conformation to alleviate torsional strain, which is a slight deviation from a planar structure.[2] The presence of a carbonyl group and a methyl ester introduces polarity and sites for nucleophilic and electrophilic attack, respectively. The gem-dimethyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number78685-51-5[1]
Molecular FormulaC₈H₁₂O₃[1]
Molecular Weight156.18 g/mol [3]
IUPAC Namemethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylateInferred from related compounds

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available precursors. The first step would be the synthesis of the carboxylic acid precursor, followed by its esterification.

G cluster_0 Synthesis Pathway Precursor 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid Product This compound Precursor->Product Fischer Esterification Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagents->Product

Caption: Proposed synthesis of the target molecule via Fischer esterification.

Experimental Protocol: Fischer Esterification

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the well-established Fischer esterification reaction.[5][6]

Materials:

  • 2,2-dimethyl-3-oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxocyclobutanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Due to the absence of published experimental spectra for this compound, the following characterization is based on predictive analysis from its chemical structure and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the gem-dimethyl protons, and the diastereotopic methylene protons of the cyclobutane ring, as well as the methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (ester)~3.7Singlet3H
-CH (methine)~3.2 - 3.5Doublet of Doublets1H
-CH₂ (methylene)~2.8 - 3.1Multiplet2H
-C(CH₃)₂ (gem-dimethyl)~1.2 - 1.4Two Singlets6H

Rationale: The ester methyl group typically appears around 3.7 ppm. The methine proton adjacent to the ester will be downfield due to the electron-withdrawing effect of the carbonyl. The methylene protons on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet. The two methyl groups of the gem-dimethyl moiety are also diastereotopic and are expected to appear as two distinct singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ketone)~205 - 215
C=O (ester)~170 - 175
-OCH₃ (ester)~52
-CH (methine)~50 - 55
-C(CH₃)₂ (quaternary)~45 - 50
-CH₂ (methylene)~40 - 45
-C(CH₃)₂ (methyls)~20 - 25

Rationale: The ketone carbonyl carbon is expected to be the most downfield signal. The ester carbonyl will be slightly upfield. The carbons of the cyclobutane ring will appear in the aliphatic region, with their specific shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.

Table 4: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=O (ketone)Stretch~1780 (strained ring)
C=O (ester)Stretch~1740
C-O (ester)Stretch~1250 - 1100
C-H (sp³)Stretch~2950 - 2850

Rationale: The carbonyl stretching frequency for a ketone in a four-membered ring is typically higher than that of an acyclic ketone due to ring strain. The ester carbonyl will also show a strong absorption. The C-O stretching of the ester and the C-H stretching of the aliphatic portions of the molecule will also be present.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

m/zFragment
156[M]⁺ (Molecular Ion)
125[M - OCH₃]⁺
97[M - COOCH₃]⁺
83[M - C₄H₅O₂]⁺
55[C₄H₇]⁺

Rationale: The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation pathways would include the loss of the methoxy group, the entire methoxycarbonyl group, and cleavage of the cyclobutane ring.

Reactivity and Applications

Cyclobutane derivatives are versatile building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations.[7] this compound, with its multiple functional groups, offers several avenues for further chemical modification.

Key Reaction Types
  • Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Reactions at the Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or undergo reduction to a primary alcohol with strong reducing agents like lithium aluminum hydride.

  • Ring-Opening Reactions: The strained cyclobutane ring can be cleaved under certain conditions, such as thermal or transition-metal-catalyzed reactions, to provide access to acyclic compounds with defined stereochemistry.

  • Enolate Chemistry: The α-protons to the ketone and ester can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.

The interplay of these reactive sites allows for the use of this compound as a scaffold for the synthesis of more complex molecules.

Potential Applications in Drug Discovery and Materials Science

Cyclobutane-containing molecules have gained increasing attention in medicinal chemistry. The rigid cyclobutane scaffold can act as a bioisostere for other groups and can help to lock a molecule into a specific conformation, which can be beneficial for binding to biological targets.[2] The unique stereochemical arrangement of substituents on the cyclobutane ring can be exploited to explore structure-activity relationships in drug candidates.

In materials science, cyclobutane derivatives can be used as monomers for the synthesis of polymers with unique properties. The controlled ring-opening of cyclobutane-containing polymers can lead to materials with interesting thermal or mechanical properties.

Conclusion

This compound is a structurally interesting and synthetically versatile molecule. While detailed experimental data is not widely published, its synthesis can be reliably achieved through standard organic transformations. Its combination of a strained ring system and multiple functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex organic molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the structural elucidation of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS 78685-51-5). As a key building block in synthetic chemistry, a thorough understanding of its spectroscopic signature is critical for reaction monitoring, quality control, and structural verification.

While experimentally-derived spectra for this specific molecule are not widely available in public databases, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a robust set of predicted data. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, grounded in established scientific literature.

Molecular Structure and Spectroscopic Overview

This compound is a substituted cyclobutanone derivative containing a methyl ester and a gem-dimethyl group. Its structure presents several key features that will be distinguishable by various spectroscopic techniques:

  • A strained four-membered ring: This will significantly influence the vibrational frequency of the ketone's carbonyl group in IR spectroscopy.

  • Two distinct carbonyl groups: A ketone and a methyl ester, which will have characteristic, yet different, signals in both IR and ¹³C NMR spectroscopy.

  • Multiple proton environments: Including diastereotopic methylene protons on the cyclobutane ring, a single methine proton, and two types of methyl groups (gem-dimethyl and ester).

  • A quaternary carbon center.

The following sections will detail the predicted spectroscopic data and provide field-proven protocols for their acquisition.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the hydrogen framework of a molecule. The predicted spectrum of the title compound will show distinct signals for each proton environment.

Predicted ¹H NMR Data

The following data is predicted for a sample dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
gem-Dimethyl Protons (2 x CH₃)~1.2 - 1.4Singlet (s)6HThese protons are equivalent and attached to a quaternary carbon, resulting in a single, un-split signal.
Methylene Protons (CH₂)~2.8 - 3.22 x Doublet (d)2HThese two protons are diastereotopic due to the chiral center at C1. They will appear as two distinct doublets, coupling with the methine proton at C1.
Methine Proton (CH)~3.3 - 3.6Triplet (t) or Multiplet (m)1HThis proton is coupled to the two adjacent methylene protons. Its chemical shift is influenced by the adjacent ester group.
Methyl Ester Protons (OCH₃)~3.7Singlet (s)3HThe methyl group of the ester is chemically distinct and not coupled to other protons, appearing as a sharp singlet.[1]
Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 and the relaxation delay to 2 seconds.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Diagram: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. Due to the molecule's symmetry, not all carbons are unique.

Predicted ¹³C NMR Data
Signal Assignment Predicted Chemical Shift (δ, ppm) Justification
gem-Dimethyl Carbons (2 x C H₃)~20 - 25Aliphatic methyl carbons typically appear in this upfield region.
Quaternary Carbon (C (CH₃)₂)~45 - 55A quaternary aliphatic carbon, shifted slightly downfield by the adjacent carbonyl.
Methylene Carbon (C H₂)~50 - 60The methylene carbon is adjacent to the ketone, causing a significant downfield shift.
Methine Carbon (C H)~55 - 65This carbon is deshielded by the directly attached ester functionality.
Methyl Ester Carbon (OC H₃)~52A typical chemical shift for a methyl ester carbon.[2]
Ester Carbonyl (C =O)~170 - 175The carbonyl carbon of an ester.[2]
Ketone Carbonyl (C =O)~205 - 215The carbonyl carbon of a ketone in a four-membered ring is significantly deshielded and appears far downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence to ensure all signals appear as singlets.

  • Data Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Set the number of scans significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is standard.

  • Data Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Diagram: Predicted ¹³C NMR Chemical Shift Regions

Caption: Predicted chemical shift regions for key carbons in the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bond vibrations.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Justification
~2970 - 2850Medium-StrongC-H Stretch (sp³)Characteristic of aliphatic C-H bonds in the methyl and methylene groups.
~1785StrongC=O Stretch (Ketone)The carbonyl stretch of a ketone in a strained cyclobutanone ring is shifted to a significantly higher frequency than a typical acyclic ketone (~1715 cm⁻¹).[3]
~1740StrongC=O Stretch (Ester)The carbonyl stretch for a saturated methyl ester.[4]
~1200 - 1150StrongC-O Stretch (Ester)The characteristic stretching vibration of the ester C-O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid method for obtaining IR spectra of liquid or solid samples.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a soft cloth or swab moistened with a volatile solvent like isopropanol or acetone.

Diagram: Key IR-Active Bonds

Caption: Key bonds giving rise to prominent IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 170. Corresponding to the molecular formula C₉H₁₄O₃. The molecular ion peak may be of low intensity due to the facile fragmentation of the strained ring.

  • Key Fragments:

Predicted m/z Proposed Fragment Fragmentation Pathway
142[M - CO]⁺Loss of carbon monoxide from the ketone, a common fragmentation for cyclic ketones.
139[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
111[M - COOCH₃]⁺Alpha-cleavage with loss of the entire carbomethoxy group.
83[C₅H₇O]⁺Cleavage of the cyclobutane ring.
70[C₄H₆O]⁺Retro [2+2] cycloaddition, a characteristic fragmentation of cyclobutanes, yielding dimethylketene.
59[COOCH₃]⁺Fragment corresponding to the carbomethoxy group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Diagram: Predicted Fragmentation Pathways

G M [M]⁺ m/z = 170 f142 [M-CO]⁺ m/z = 142 M->f142 - CO f139 [M-OCH₃]⁺ m/z = 139 M->f139 - •OCH₃ f111 [M-COOCH₃]⁺ m/z = 111 M->f111 - •COOCH₃ f70 [C₄H₆O]⁺ m/z = 70 M->f70 Retro [2+2]

Caption: Primary predicted fragmentation pathways for the target molecule in EI-MS.

Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretations are grounded in established spectroscopic principles and comparison with structurally similar molecules. The included experimental protocols represent standard, validated methods for acquiring high-quality data. This document serves as an essential reference for any researcher or professional involved in the synthesis, purification, or analysis of this compound, enabling confident structural verification and quality assessment.

References

An In-depth Technical Guide to the Formation of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a significant synthetic intermediate, finding application in the construction of complex molecular architectures in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the predominant mechanistic pathway for its formation: the [2+2] cycloaddition of dimethylketene with methyl acrylate. We will delve into the theoretical underpinnings of this pericyclic reaction, including orbital mechanics and the factors governing its regioselectivity. Furthermore, this guide will present a validated, step-by-step experimental protocol for the synthesis, offering insights into the practical considerations for achieving high yield and purity. Alternative synthetic strategies will also be briefly discussed to provide a holistic understanding of the synthetic landscape for this class of compounds.

Introduction: The Significance of the Cyclobutanone Motif

Cyclobutanone derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the four-membered ring can be strategically exploited in ring-opening and ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic systems. The 2,2-dimethyl-3-oxocyclobutanecarboxylate scaffold, in particular, offers multiple functional handles—a ketone, an ester, and a quaternary carbon center—making it a highly valuable precursor for the synthesis of complex target molecules. Understanding the mechanism of its formation is paramount for optimizing its synthesis and leveraging its reactivity in subsequent transformations.

The Primary Mechanistic Pathway: [2+2] Cycloaddition of Dimethylketene and Methyl Acrylate

The most direct and widely accepted mechanism for the formation of this compound is the [2+2] cycloaddition of dimethylketene with methyl acrylate. This reaction is a classic example of a ketene cycloaddition, a thermally allowed pericyclic reaction that proceeds through a concerted, asynchronous transition state.

The overall reaction can be broken down into two key stages:

  • In-situ generation of dimethylketene: Dimethylketene is a highly reactive and unstable intermediate that is typically generated in situ from a stable precursor. A common and efficient method is the dehydrochlorination of isobutyryl chloride using a non-nucleophilic base, such as triethylamine.[1]

  • [2+2] Cycloaddition: The generated dimethylketene then readily undergoes a [2+2] cycloaddition with an alkene, in this case, the electron-deficient methyl acrylate.

Step 1: Generation of Dimethylketene

The reaction is initiated by the abstraction of the α-proton from isobutyryl chloride by triethylamine. This results in the formation of an enolate intermediate, which then rapidly eliminates a chloride ion to yield dimethylketene.

Mechanism of Dimethylketene Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Isobutyryl Chloride I1 Enolate R1->I1  Base Abstraction of α-Proton R2 Triethylamine R2->I1 P1 Dimethylketene I1->P1  Elimination of Chloride Ion P2 Triethylammonium Chloride I1->P2

Caption: Formation of dimethylketene from isobutyryl chloride.

Step 2: The [2+2] Cycloaddition - A Concerted, Asynchronous Process

The [2+2] cycloaddition of a ketene and an alkene is a thermally allowed process, unlike the [2+2] cycloaddition of two simple alkenes, which is forbidden by the Woodward-Hoffmann rules for thermal reactions. This is due to the orthogonal arrangement of the π systems of the ketene and the alkene in the transition state, allowing for a concerted reaction pathway.

The reaction is believed to proceed through an asynchronous transition state, meaning that the two new sigma bonds are not formed to the same extent at the same time. The more nucleophilic carbon of the alkene (the β-carbon of methyl acrylate) begins to form a bond with the electrophilic carbonyl carbon of the ketene first. This is followed by the formation of the second sigma bond between the α-carbon of the methyl acrylate and the terminal carbon of the ketene double bond.

[2+2] Cycloaddition of Dimethylketene and Methyl Acrylate

G cluster_transition_state Transition State cluster_product Product Dimethylketene Dimethylketene TS Asynchronous [π2s + π2a] Transition State Dimethylketene->TS MethylAcrylate Methyl Acrylate MethylAcrylate->TS Product This compound TS->Product

Caption: The concerted [2+2] cycloaddition pathway.

Regioselectivity of the Cycloaddition

The regioselectivity of the cycloaddition is a critical aspect that determines the final structure of the product. With an electron-deficient alkene like methyl acrylate, the addition occurs in a way that the more nucleophilic β-carbon of the acrylate attacks the electrophilic central carbon of the ketene. The regioselectivity can be explained by considering the electronic properties of the reactants and the stability of the transition state.[2]

The carbonyl group of the methyl acrylate is electron-withdrawing, making the β-carbon electron-deficient (electrophilic) and the α-carbon relatively more electron-rich (nucleophilic). However, in the context of the cycloaddition, it is the overall polarization of the double bond that dictates the initial interaction. The resonance structures of methyl acrylate show a partial positive charge on the β-carbon and a partial negative charge on the α-carbon. Conversely, the central carbon of the ketene is highly electrophilic. The initial and most favorable interaction is between the more nucleophilic center of the alkene (the β-carbon in a Michael-type sense, though the mechanism is concerted) and the highly electrophilic ketene carbonyl carbon. This leads to the formation of the 3-oxo isomer.

Computational studies have further elucidated that the transition state has some zwitterionic character, and the observed regioselectivity corresponds to the formation of the more stable transition state.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Isobutyryl chloride106.5510.65 g0.1>98%Sigma-Aldrich
Triethylamine101.1912.14 g (16.8 mL)0.12>99%, freshly distilledSigma-Aldrich
Methyl acrylate86.0910.33 g (10.9 mL)0.12>99%, inhibitor removedSigma-Aldrich
Dichloromethane (DCM)84.93200 mL-AnhydrousAcros Organics
Diethyl ether74.12As needed-AnhydrousFisher Scientific
Saturated aq. NH₄Cl-100 mL--Lab prepared
Anhydrous MgSO₄120.37As needed--VWR
Step-by-Step Methodology

Workflow for the Synthesis of this compound

G Setup 1. Reaction Setup - Flame-dried flask under N₂ - Add isobutyryl chloride and DCM Cooling 2. Cooling - Cool to 0°C in an ice bath Setup->Cooling Addition 3. Slow Addition - Add triethylamine and methyl acrylate  solution dropwise over 1 hour Cooling->Addition Reaction 4. Reaction - Stir at room temperature for 12 hours Addition->Reaction Quenching 5. Workup: Quenching - Quench with saturated aq. NH₄Cl Reaction->Quenching Extraction 6. Workup: Extraction - Extract with DCM (3x) Quenching->Extraction Drying 7. Workup: Drying & Filtration - Dry organic layer with MgSO₄ - Filter Extraction->Drying Concentration 8. Purification: Concentration - Remove solvent under reduced pressure Drying->Concentration Purification 9. Purification: Column Chromatography - Purify by silica gel chromatography Concentration->Purification Characterization 10. Characterization - NMR, IR, Mass Spectrometry Purification->Characterization

Caption: A step-by-step workflow for the synthesis.

  • Reaction Setup: To a flame-dried 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isobutyryl chloride (10.65 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Slow Addition: In the dropping funnel, prepare a solution of triethylamine (12.14 g, 0.12 mol) and methyl acrylate (10.33 g, 0.12 mol) in 100 mL of anhydrous DCM. Add this solution dropwise to the stirred solution of isobutyryl chloride over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials will indicate the completion of the reaction.

  • Workup - Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification - Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification - Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Strategies

While the [2+2] cycloaddition of dimethylketene is the most direct route, it is important for the research scientist to be aware of alternative pathways.

Intramolecular Cyclization (Thorpe-Ziegler type)

An alternative, though less direct, approach could involve an intramolecular cyclization. For instance, a suitably substituted open-chain precursor, such as methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, could potentially undergo an intramolecular cyclization under basic conditions to form the cyclobutanone ring. However, this Thorpe-Ziegler type of reaction is more commonly employed for the synthesis of larger rings and often involves dinitriles.[3][4] The synthesis of the required linear precursor might also be more complex than the generation of dimethylketene.

Synthesis via the Carboxylic Acid and Subsequent Esterification

Another viable route involves the synthesis of the corresponding carboxylic acid, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, followed by esterification. The carboxylic acid can be synthesized through various methods, and its subsequent esterification with methanol under acidic conditions (Fischer esterification) would yield the target molecule.

Fischer Esterification Mechanism

The Fischer esterification involves the protonation of the carboxylic acid carbonyl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Mechanism of Fischer Esterification

G cluster_reactants Reactants cluster_intermediate1 Protonated Carbonyl cluster_intermediate2 Tetrahedral Intermediate cluster_intermediate3 Proton Transfer cluster_products Products R1 Carboxylic Acid I1 Activated Carboxylic Acid R1->I1 R2 Methanol I2 Tetrahedral Intermediate R2->I2 H H+ (catalyst) H->I1 I1->I2 I3 Protonated Intermediate I2->I3 Proton Transfer P1 Ester I3->P1 Elimination of Water P2 Water I3->P2 H_regen H+ (regenerated) P1->H_regen

Caption: The acid-catalyzed Fischer esterification mechanism.

Conclusion

The formation of this compound is most efficiently and mechanistically explained by the [2+2] cycloaddition of in-situ generated dimethylketene with methyl acrylate. This pericyclic reaction proceeds through a concerted, asynchronous transition state, with the regioselectivity governed by the electronic properties of the reactants. The provided experimental protocol offers a reliable and self-validating method for the synthesis of this valuable intermediate. A thorough understanding of this mechanism and the alternative synthetic routes empowers researchers to effectively utilize this versatile building block in the development of novel chemical entities.

References

Whitepaper: The Discovery and Strategic Application of Cyclobutanone Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The four-membered cyclobutanone core, once a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique conformational rigidity and predictable reactivity, driven by strain release, offer unparalleled advantages in constructing complex molecular architectures and tuning pharmacological properties. This guide provides an in-depth analysis of the discovery of cyclobutanone derivatives, charting the evolution from foundational cycloaddition reactions to sophisticated strain-release strategies. We will explore the causal mechanisms behind key synthetic protocols, their application in the total synthesis of natural products, and their pivotal role in the design of next-generation therapeutics. Through detailed protocols, mechanistic diagrams, and strategic case studies, this document serves as a technical resource for professionals seeking to leverage the power of this versatile scaffold.

The Allure of the Strained Scaffold: Why Cyclobutanone?

The chemistry of cyclobutane derivatives is a story of taming molecular strain. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy, a thermodynamic penalty that paradoxically becomes its greatest synthetic asset.[1] This strain manifests in two key ways for cyclobutanone:

  • Enhanced Electrophilicity: The ring strain increases the s-character of the exocyclic bonds of the carbonyl carbon, making the ketone significantly more electrophilic and susceptible to nucleophilic attack compared to its unstrained counterparts like cyclopentanone or cyclohexanone.[2] This heightened reactivity is crucial for subsequent functionalization.

  • Predictable Reactivity Pathways: The inherent drive to relieve this strain makes cyclobutanones ideal precursors for a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions.[2][3] These processes are often highly regioselective and stereoselective, providing reliable access to more complex structures.

This combination of properties has positioned cyclobutanone derivatives as "privileged structures" in medicinal chemistry, where the rigid four-membered ring can act as a conformationally locked scaffold to orient pharmacophoric groups, enhance binding affinity, and improve metabolic stability.[4][5]

Foundational Strategies for Forging the Four-Membered Ring

The construction of the cyclobutanone core has been a long-standing challenge, with [2+2] cycloaddition reactions emerging as the most powerful and direct approach.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition is arguably the most classic and widely used method for synthesizing cyclobutane rings.[6] For cyclobutanones specifically, the reaction between a ketene (or ketene equivalent) and an alkene is particularly effective.

The causality behind this reaction lies in the electronic excitation of the alkene. Upon irradiation, the alkene is promoted to an excited state, which then undergoes a stepwise reaction with the ground-state ketene through a 1,4-diradical intermediate. The subsequent ring closure traps this intermediate to form the thermodynamically less stable four-membered ring.

G cluster_0 Photochemical [2+2] Cycloaddition Mechanism Start Alkene + Ketene Excitation Photochemical Excitation (hν) Start->Excitation Irradiation Diradical 1,4-Diradical Intermediate Excitation->Diradical Stepwise Addition Closure Radical Recombination (Ring Closure) Diradical->Closure Product Cyclobutanone Product Closure->Product

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

A notable modern advancement involves the intramolecular photocycloaddition of allenes and butenolides, which has been used to construct the complex tricyclic core of natural products like solanoeclepin A.[7]

Transition Metal-Catalyzed Cycloadditions

While effective, photochemical methods can sometimes suffer from issues with regioselectivity and scalability. Thermally driven, transition-metal-catalyzed [2+2] cycloadditions offer a powerful alternative.[8] These reactions typically proceed through a metallacyclopentane intermediate. The choice of metal (e.g., Rh, Fe, Ni) and ligands is critical, as it dictates the substrate scope and stereochemical outcome. For instance, Rh(I) catalysts have been successfully employed in the [6+2] cycloaddition of 2-vinylcyclobutanones with alkenes to construct eight-membered rings, showcasing the versatility of the cyclobutanone core in more complex cycloadditions.[9]

Modern Frontiers in Cyclobutanone Synthesis

Building on the foundational cycloaddition strategies, contemporary methods focus on asymmetric synthesis and the use of highly strained precursors to access complex cyclobutanone derivatives with exceptional control.

Ring Expansion of Cyclopropyl Derivatives

The ring expansion of cyclopropanol derivatives provides an elegant and reliable route to cyclobutanones.[10] This transformation is often a semipinacol-type rearrangement, where activation of a hydroxyl group on a cyclopropylcarbinol initiates a stereospecific one-carbon ring expansion. The driving force is the release of strain from the three-membered ring. This method is particularly valuable for creating α-quaternary stereocenters, which are challenging to construct otherwise.[10]

G cluster_1 Cyclopropanol Ring Expansion Workflow CP_OH Vinylic Cyclopropyl Alcohol Protonation Protonation of Alkene (Acid Catalyst) CP_OH->Protonation e.g., HCl Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Rearrangement C-C Bond Migration (Semipinacol Rearrangement) Carbocation->Rearrangement Strain Release Product α-Quaternary Cyclobutanone Rearrangement->Product

Caption: Semipinacol rearrangement for cyclobutanone synthesis.

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Perhaps the most cutting-edge strategy involves the use of bicyclo[1.1.0]butanes (BCBs) as synthetic precursors. BCBs are among the most strained carbocycles known and react readily with a wide range of nucleophiles, electrophiles, and radicals.[11][12] The central C-C bridgehead bond has significant π-character, allowing it to behave like a constrained alkene.[13] Under visible-light photoredox catalysis, BCBs can undergo strain-release reactions to generate cyclobutyl radicals, which can then be trapped to form highly functionalized cyclobutane and cyclobutanone derivatives.[12][14] This atom- and step-economical approach provides access to densely substituted scaffolds that are otherwise inaccessible.[14][15]

Strategic Application in Drug Discovery and Development

The unique structural and chemical properties of the cyclobutanone scaffold have made it an invaluable tool for drug development professionals. Its incorporation can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Causality of Pharmacological Improvement:

  • Metabolic Stability: Replacing metabolically vulnerable groups (e.g., isopropyl or cyclohexyl moieties) with a cyclobutyl ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Conformational Constraint: The rigid, puckered structure of the cyclobutane ring reduces the number of accessible conformations of a molecule.[5] This pre-organization for binding to a biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty of binding.

  • Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise, three-dimensional positioning of key pharmacophoric elements, enabling optimal interactions within a target's binding pocket.

Table 1: Cyclobutane Derivatives in Approved Pharmaceuticals

DrugTherapeutic AreaRole of the Cyclobutane MoietyRationale & Outcome
Carboplatin OncologyChelating ligand (cyclobutane-1,1-dicarboxylate)Replaced cisplatin's chloride ligands to reduce the rate of aquation, significantly lowering nephrotoxicity while retaining efficacy.
Apalutamide Oncology (Prostate Cancer)Core structural componentCyclobutanone was a key starting material in the synthesis, forming a rigid core for the androgen receptor antagonist.
Boceprevir Antiviral (Hepatitis C)P1 fragment (cyclobutylmethyl group)Provided superior potency and pharmacokinetic properties compared to analogous cyclopropyl and cyclopentyl derivatives.
Ivosidenib Oncology (AML)Difluorocyclobutyl amineReplaced a metabolically unstable cyclohexane ring, blocking oxidation and improving the drug's metabolic profile.

Detailed Experimental Protocol: A Modern Synthesis

The following protocol describes a visible-light-driven, one-pot synthesis of a pyridinyl-cyclobutanone, adapted from established literature, demonstrating the integration of multiple modern synthetic concepts.[16]

Protocol: One-Pot Synthesis of 3-(Pyridin-2-yl)-2-phenylcyclobutan-1-one

Self-Validating System: This protocol is designed to be self-validating. The sequential nature of the reaction means the formation of the final cyclobutanone product is contingent on the successful completion of the initial [2+2] photocycloaddition. Monitoring by TLC or LC-MS after the first irradiation step can confirm the formation of the nitrocyclobutane intermediate before proceeding.

Materials & Reagents:

  • (E)-2-(2-nitrovinyl)pyridine

  • Styrene

  • Ethanol (anhydrous)

  • Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst)

  • Triethylamine (Et₃N)

  • N,N-Diisopropylethylamine (DIPEA)

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Violet LED (e.g., 405 nm)

  • Blue LED (e.g., 450 nm)

  • Stir plate

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • [2+2] Photocycloaddition (Step 1):

    • To a Schlenk flask, add (E)-2-(2-nitrovinyl)pyridine (1.0 mmol) and styrene (1.2 mmol).

    • Add anhydrous ethanol (10 mL) to dissolve the reactants.

    • Degas the solution with argon for 15 minutes.

    • Irradiate the stirred solution with a violet LED (405 nm) at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting nitroalkene.

    • Causality Check: Ethanol is the optimal solvent for this cycloaddition. The violet light provides the necessary energy to excite the nitroalkene for the catalyst-free cycloaddition.

  • Photo-Nef Reaction (Step 2):

    • To the same flask containing the crude nitrocyclobutane intermediate, add Ir(dtbbpy)(ppy)₂PF₆ (0.01 mmol), Et₃N (2.0 mmol), DIPEA (2.0 mmol), and Mg(ClO₄)₂ (1.5 mmol).

    • Degas the solution again with argon for 10 minutes.

    • Irradiate the stirred solution with a blue LED (450 nm) at room temperature for 24 hours.

    • Causality Check: The iridium photocatalyst, activated by blue light, facilitates the Nef reaction, converting the nitro group to a carbonyl group. The bases (Et₃N, DIPEA) are essential for this transformation.

  • Hydrolysis & Workup (Step 3):

    • After the second irradiation, add 1 M HCl (10 mL) to the reaction mixture and stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclobutanone product.

    • Expected Outcome: The final product should be isolable as a solid or oil, with characterization by ¹H NMR, ¹³C NMR, and HRMS confirming its structure. Yields are typically moderate to good.[16]

Conclusion and Future Perspectives

The journey of cyclobutanone derivatives from strained curiosities to indispensable synthetic building blocks is a testament to the ingenuity of organic chemists. The development of robust synthetic methods, particularly those driven by photochemistry, transition-metal catalysis, and strain-release principles, has democratized access to these valuable scaffolds. For researchers in drug discovery, the cyclobutanone core offers a validated strategy to overcome common challenges in metabolic stability and target affinity.[4]

Future research will likely focus on developing even more efficient and enantioselective catalytic methods, expanding the scope of strain-release reactions, and integrating the cyclobutanone motif into novel chemical biology probes and advanced materials.[11][17] As our ability to manipulate this strained ring with precision continues to grow, the central role of cyclobutanone derivatives in advancing chemical and biomedical science is assured.

References

literature review of 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-dimethyl-3-oxocyclobutanecarboxylate: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Strained Scaffold

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate is a functionally dense and synthetically valuable building block. Its structure is characterized by a strained four-membered ring, a ketone, an ester, and a quaternary gem-dimethyl group. This unique combination of features makes it a powerful intermediate for the synthesis of more complex molecular architectures. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) is a key driver for its reactivity, enabling a variety of ring-opening and ring-expansion reactions that are not readily accessible with more stable cyclic systems.[1]

For researchers in organic synthesis and drug development, this molecule offers a gateway to diverse scaffolds. The gem-dimethyl substitution provides steric bulk and prevents enolization at the C2 position, which can direct the regioselectivity of subsequent reactions. This guide provides a comprehensive overview of the synthesis, chemical behavior, and synthetic potential of this versatile carbocyclic intermediate.

Synthesis of the Cyclobutane Core

The most direct and industrially scalable approach to constructing the 2,2-dimethyl-3-oxocyclobutane framework is through a [2+2] cycloaddition reaction. This method involves the reaction of a ketene with an appropriate alkene. Specifically, the synthesis of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate can be efficiently achieved via the cycloaddition of dimethylketene with ethyl acrylate.

The ketene is typically generated in situ from a suitable precursor, such as isobutyryl chloride, in the presence of a non-nucleophilic base like triethylamine. The alkene, ethyl acrylate, serves as the "ketenophile," reacting with the electrophilic ketene in a concerted, thermally allowed [π²s + π²a] cycloaddition to form the cyclobutanone ring.[2]

Proposed Synthetic Workflow

G cluster_0 Step 1: In Situ Ketene Generation cluster_1 Step 2: [2+2] Cycloaddition A Isobutyryl Chloride C Dimethylketene (Reactive Intermediate) A->C Elimination of HCl B Triethylamine (Base) D Ethyl Acrylate C->D Reaction E Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate D->E Cycloaddition

Caption: Workflow for the synthesis of the target compound via [2+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

Materials:

  • Ethyl acrylate

  • Isobutyryl chloride

  • Triethylamine (freshly distilled)

  • Anhydrous diethyl ether or toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with ethyl acrylate (1.0 equivalent) and anhydrous solvent (e.g., diethyl ether).

  • In a separate flask, prepare a solution of isobutyryl chloride (1.2 equivalents) and triethylamine (1.3 equivalents) in the same anhydrous solvent.

  • Add the isobutyryl chloride/triethylamine solution dropwise to the stirred solution of ethyl acrylate over 1-2 hours at room temperature. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate as a colorless oil.

Spectroscopic Characterization

Technique Predicted Features
¹H NMR (CDCl₃)~4.2 ppm (q, 2H): -OCH₂ CH₃~3.5 ppm (m, 1H): CH-COOEt~3.0 ppm (m, 2H): -CO-CH₂ -CH~1.3 ppm (s, 6H): -C(CH₃ )₂~1.2 ppm (t, 3H): -OCH₂CH₃
¹³C NMR (CDCl₃)~205 ppm: Ketone C=O~172 ppm: Ester C=O~61 ppm: -OCH₂ CH₃~55 ppm: Quaternary C(CH₃)₂~50 ppm: CH₂ adjacent to ketone~45 ppm: CH -COOEt~22 ppm: Gem-dimethyl C H₃ groups~14 ppm: -OCH₂C H₃
IR (neat)~1780 cm⁻¹: Strong, C=O stretch (strained cyclobutanone)~1735 cm⁻¹: Strong, C=O stretch (ester)~1180 cm⁻¹: Strong, C-O stretch (ester)

Chemical Reactivity and Synthetic Utility

The synthetic power of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate stems from the high reactivity of its strained ring and the strategic placement of its functional groups.

Ring-Expansion Reactions: Access to Cyclopentanones

The most significant transformation of this scaffold is the acid-catalyzed ring expansion to form a more stable five-membered ring. This reaction is driven by the relief of approximately 6 kcal/mol of ring strain when converting from a cyclobutane to a cyclopentane.[1] The mechanism proceeds through a carbocation intermediate, which rearranges via a 1,2-alkyl shift.

This transformation provides a highly efficient route to substituted 2,2-dimethylcyclopentanone derivatives, which are valuable precursors for various natural products, including sesquiterpenes like (±)-α-cuparenone and (±)-herbertene.[5]

Mechanism of Acid-Catalyzed Ring Expansion

G cluster_0 Mechanism A 1. Protonation of Ketone B 2. Carbocation Formation A->B H₂O leaves C 3. 1,2-Alkyl Shift (Ring Expansion) B->C Relief of ring strain D 4. Deprotonation C->D Resonance stabilization E Final Product D->E Forms enol, tautomerizes Start Cyclobutanone Derivative Protonated Protonated Ketone Start->Protonated + H⁺ Carbocation Tertiary Carbocation Protonated->Carbocation - H₂O (if starting from alcohol) or rearrangement trigger Expanded Expanded Carbocation Carbocation->Expanded Ring Expansion Product Cyclopentanone Product Expanded->Product - H⁺

Caption: Key steps in the acid-catalyzed ring expansion of a cyclobutanol derivative.

Protocol: Ring Expansion to Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate

Note: This protocol assumes prior reduction of the ketone to the corresponding cyclobutanol, a common strategy to initiate pinacol-type rearrangements.

Materials:

  • Ethyl 2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate (from NaBH₄ reduction of the ketone)

  • Formic acid or p-Toluenesulfonic acid (catalyst)

  • Toluene or Dichloromethane (solvent)

Procedure:

  • Dissolve the starting cyclobutanol (1.0 equivalent) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate by column chromatography or vacuum distillation.

Photochemical Transformations

The cyclobutanone moiety is a chromophore that can absorb UV light, leading to distinct photochemical reactions. The most common pathway is the Norrish Type I cleavage , where the bond alpha to the carbonyl group breaks, forming a diradical intermediate. This diradical can then undergo several transformations:

  • Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.

  • Intramolecular Disproportionation: Formation of an unsaturated acyclic ester.

These photochemical routes provide access to unique molecular skeletons that are challenging to synthesize through traditional thermal methods.[2][6]

Functional Group Interconversions

Standard organic transformations can be applied to the ketone and ester functionalities to further diversify the scaffold:

  • Ketone Reduction: Selective reduction with reagents like sodium borohydride yields the corresponding cyclobutanol, a key intermediate for ring-expansion reactions.[5]

  • Ester Hydrolysis: Basic or acidic hydrolysis converts the ethyl ester to the corresponding 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, which can be used for amide couplings or other transformations.[7]

  • Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) can lead to a regioselective insertion of an oxygen atom, forming a bicyclic lactone.

Applications in Drug Discovery and Natural Product Synthesis

The true value of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate lies in its role as a versatile synthetic hub. The ability to transform this simple building block into a variety of more complex and biologically relevant scaffolds makes it a powerful tool for medicinal chemists and synthetic researchers.

The diastereoselective synthesis of cis-1,3-disubstituted cyclobutane scaffolds, for example, is critical for potent therapeutic agents like ROR-γt inverse agonists used in treating autoimmune diseases.[8] While not this exact molecule, the underlying cyclobutane carboxylic acid core is the key pharmacophore. The methodologies used to control stereochemistry on these rings are directly applicable.

Synthetic Diversification Potential

G A Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate B Cyclopentanone Scaffold A->B Acid-Catalyzed Ring Expansion C Bicyclic Lactone Scaffold A->C Baeyer-Villiger Oxidation D Cyclobutanol Scaffold A->D Selective Reduction (NaBH₄) E Acyclic & Cyclopropane Scaffolds A->E Norrish Type I Photochemistry

Caption: Potential synthetic pathways from the core molecule to diverse chemical scaffolds.

Conclusion

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate is more than just a simple cyclic ketone; it is a strategic precursor for creating molecular complexity. Its strained ring system is primed for predictable and high-yield ring-expansion reactions, providing elegant access to functionalized cyclopentanones. Coupled with its photochemical reactivity and the versatility of its ester and ketone handles, this molecule serves as an invaluable platform for academic research, natural product synthesis, and the development of novel therapeutics. Understanding its synthesis and reactivity allows researchers to leverage its unique properties to accelerate discovery and innovation.

References

The Unexplored Potential of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a structurally unique and functionally rich cyclobutane derivative, stands as a promising yet underexplored scaffold in chemical research. This technical guide provides an in-depth analysis of its core attributes, plausible synthetic strategies, and a forward-looking perspective on its potential research applications. By leveraging the inherent ring strain and stereochemical complexity of the cyclobutane core, further augmented by the gem-dimethyl and carbonyl functionalities, this molecule offers a versatile platform for innovation in medicinal chemistry, organic synthesis, and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the potential of this intriguing building block.

Introduction: The Allure of the Strained Ring

The cyclobutane motif, long recognized for its inherent ring strain, has emerged as a valuable component in the design of complex molecules.[1][2] This strain is not a liability but rather a latent source of reactivity and a tool for enforcing specific molecular conformations. Within this class of compounds, this compound (CAS No: 78685-51-5) presents a particularly compelling case. The presence of a gem-dimethyl group on the four-membered ring introduces significant steric hindrance and conformational rigidity, while the ketone and methyl ester functionalities provide versatile handles for a wide array of chemical transformations.[2]

This guide will delve into the synthetic pathways that can be employed to access this specific molecule, explore its potential reactivity based on related structures, and, most importantly, outline a roadmap for its application in cutting-edge research areas.

Synthetic Pathways: Constructing the Cyclobutane Core

While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented in peer-reviewed literature, its structure suggests several viable synthetic strategies based on established methodologies for creating gem-dimethylcyclobutane rings. The de novo construction of this motif is of particular interest to synthetic chemists.[1][3][4]

Photochemical [2+2] Cycloaddition

One of the most powerful methods for the formation of cyclobutane rings is the photochemical [2+2] cycloaddition.[5] A plausible route to the target molecule involves the cycloaddition of an appropriately substituted ketene with an alkene. Specifically, the reaction of a ketene bearing a methyl carboxylate group with isobutylene could theoretically yield the desired cyclobutanone framework.

DOT Diagram: Proposed [2+2] Cycloaddition Pathway

G Reactants Methyl (oxomethylene)acetate + Isobutylene TransitionState [2+2] Cycloaddition (Photochemical) Reactants->TransitionState Product This compound TransitionState->Product

Caption: Proposed photochemical [2+2] cycloaddition for synthesis.

Step-by-Step Protocol: A Generalized Approach to [2+2] Ketene-Alkene Cycloaddition

The following is a generalized, self-validating protocol for a ketene-alkene cycloaddition, which can be adapted and optimized for the synthesis of this compound.

  • Preparation of the Ketene Precursor:

    • Start with a suitable precursor for the methyl (oxomethylene)acetate, such as methyl malonyl chloride.

    • Rationale: Acid chlorides are common and effective precursors for the in situ generation of ketenes upon treatment with a non-nucleophilic base.

  • Reaction Setup:

    • In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve the alkene (isobutylene) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).[6]

    • Cool the solution to a low temperature (e.g., -78 °C) to control the reactivity of the ketene and improve selectivity.

    • Rationale: Low temperatures minimize side reactions and polymerization of the highly reactive ketene intermediate. The use of a quartz vessel is essential for transmission of UV light.

  • In Situ Generation of Ketene and Cycloaddition:

    • Slowly add a solution of a non-nucleophilic base (e.g., triethylamine) to a solution of the ketene precursor in the same solvent.[6]

    • Simultaneously, irradiate the reaction mixture with a UV lamp of appropriate wavelength.

    • Rationale: The slow addition of the base ensures a low steady-state concentration of the ketene, which is immediately trapped by the alkene in the cycloaddition reaction.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a proton source (e.g., methanol).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel.[6]

Potential Research Applications: A World of Possibilities

The unique structural features of this compound make it a versatile building block for various applications, particularly in medicinal chemistry and the fragrance industry.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The rigid cyclobutane ring can serve as a bioisostere for other cyclic systems or as a means to enforce a specific conformation of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[7] The gem-dimethyl substitution can further restrict conformational freedom and may improve metabolic stability by blocking sites of oxidation.

DOT Diagram: Application in Drug Discovery Workflow

G Start This compound Mod1 Functional Group Interconversion (e.g., Amidation, Reduction) Start->Mod1 Mod2 Ring-Opening Reactions Start->Mod2 Library Diverse Chemical Library Mod1->Library Mod2->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

References

An In-Depth Technical Guide to the Thermodynamic Properties of Substituted Cyclobutanones: Principles and Applications in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutanone and its derivatives are foundational scaffolds in modern medicinal and agricultural chemistry, prized for the unique reactivity imparted by their inherent ring strain. Understanding the thermodynamic properties of these four-membered rings is paramount for predicting their stability, reactivity, and conformational behavior. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles governing substituted cyclobutanones. We delve into the origins of ring strain, the structural nuances of the puckered cyclobutanone conformation, and the profound influence of substituents on the molecule's energetic landscape. This guide synthesizes field-proven experimental methodologies, such as Differential Scanning Calorimetry (DSC), with robust computational approaches for characterizing these properties. By explaining the causality behind experimental choices and providing detailed protocols, we aim to equip scientists with the knowledge to leverage thermodynamic principles for the rational design of novel therapeutics and complex molecules.

Section 1: Introduction - The Cyclobutanone Scaffold in Modern Chemistry

Significance in Drug Discovery and Synthesis

The cyclobutane motif, and specifically the cyclobutanone core, has become an increasingly valuable component in the design of bioactive molecules. Unlike conformationally flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered structure that can offer significant advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles. Its inherent ring strain makes it a versatile synthetic intermediate, prone to predictable ring-opening and expansion reactions that grant access to complex molecular architectures otherwise difficult to obtain.[1] Marketed drugs such as the hepatitis C inhibitor boceprevir and the androgen receptor antagonist apalutamide feature a cyclobutane moiety, underscoring the scaffold's utility in developing effective therapeutics.

The Central Role of Thermodynamics: Linking Structure to Stability and Reactivity

The utility of the cyclobutanone scaffold is intrinsically linked to its thermodynamic properties. The stability of a substituted cyclobutanone, its preferred three-dimensional shape, and its propensity to undergo chemical reactions are all governed by fundamental energetic principles. Key thermodynamic parameters such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°) provide a quantitative measure of a molecule's stability.[2][3] For cyclic molecules, the concept of ring strain is a critical component of their enthalpy. This strain energy dictates not only the molecule's stability but also serves as a potent driving force for chemical transformations. A thorough understanding of how substituents modulate these thermodynamic properties is therefore essential for any scientist working to harness the unique chemical potential of cyclobutanones.[4]

Section 2: Fundamental Thermodynamic Principles of the Cyclobutanone Ring

Understanding Ring Strain

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[5] It is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C angles would be 90°, leading to significant angle strain.[6]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. A planar cyclobutane would force all hydrogen atoms into fully eclipsed conformations, creating substantial torsional strain.[7]

The total ring strain for cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), making it significantly less stable than its acyclic counterparts or larger rings like cyclohexane.[1][7][8]

The Puckered Conformation: A Strategy to Minimize Strain

To alleviate the high torsional strain associated with a planar structure, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[8][9] In this conformation, one carbon atom is bent out of the plane of the other three. This puckering has two important energetic consequences:

  • It reduces torsional strain by moving adjacent C-H bonds away from a fully eclipsed arrangement.[6]

  • It slightly increases angle strain by further compressing the C-C-C bond angles to around 88°.[6]

The final geometry is a delicate thermodynamic balance, minimizing the total ring strain of the molecule.[1] The presence of substituents and the sp²-hybridized carbonyl group in cyclobutanone further influences the degree and nature of this puckering.[10]

G cluster_0 Total Ring Strain in Cyclobutanone cluster_1 Conformational Strategy to Minimize Strain Total_Strain High Ring Strain (~26 kcal/mol) Angle_Strain Angle Strain (C-C-C angles ≈ 88°-90° vs. ideal 109.5°) Total_Strain->Angle_Strain Composed of Torsional_Strain Torsional Strain (Eclipsing C-H bonds) Total_Strain->Torsional_Strain Puckered Puckered Conformation (Observed) Total_Strain->Puckered Leads to Planar Planar Conformation (Hypothetical) Thermodynamic_Balance Thermodynamic Balance Planar->Thermodynamic_Balance High Torsional Strain Puckered->Thermodynamic_Balance Reduced Torsional Strain Slightly Increased Angle Strain

Fig. 1: Relationship between ring strain components and conformation in cyclobutanone.
Key Thermodynamic Parameters

The stability of substituted cyclobutanones is quantified by several key parameters, which are often determined at standard conditions (298.15 K and 1 atm):

  • Standard Enthalpy of Formation (ΔHf°): The heat change when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater enthalpic stability.[11]

  • Standard Gibbs Free Energy of Formation (ΔGf°): This is the ultimate determinant of thermodynamic stability, accounting for both enthalpy and entropy (ΔG = ΔH - TΔS).[2][3] A spontaneous reaction or stable state is characterized by a negative Gibbs free energy change.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. This is a crucial parameter for understanding how a molecule's energy changes with temperature.

Critically evaluated data for the parent cyclobutanone molecule are available through resources like the NIST Chemistry WebBook.[11]

Section 3: Methodologies for Thermodynamic Characterization

A combination of experimental and computational methods is required for a comprehensive thermodynamic analysis of substituted cyclobutanones.

Experimental Approaches

Experimental techniques provide real-world data on the energetic properties of molecules. The choice of method is dictated by the specific parameter being measured.

Calorimetry is the primary experimental technique for directly measuring heat changes associated with physical or chemical processes.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining heat capacities and enthalpies of phase transitions (melting, boiling).[4]

  • Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. This is a foundational technique for establishing baseline thermodynamic data.[12]

Protocol: Determining Heat Capacity (Cp) using Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of a solid substituted cyclobutanone as a function of temperature.

Principle: DSC measures the heat required to change the sample's temperature relative to an inert reference. This differential heat flow is directly proportional to the sample's heat capacity.

Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium for melting point and enthalpy). This step is critical for data accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry cyclobutanone derivative into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Baseline Measurement: Place the reference pan in the sample holder and an empty sealed pan in the reference holder. Run a temperature program (e.g., heating from 25°C to 100°C at 10°C/min) to obtain a baseline heat flow curve.

  • Sapphire Measurement: Replace the empty sample pan with a sapphire standard of known mass. Run the identical temperature program. Sapphire is used as a standard because its heat capacity is well-characterized.

  • Sample Measurement: Replace the sapphire standard with the sample pan containing the cyclobutanone derivative. Run the identical temperature program a final time.

  • Data Analysis: Using the instrument's software, calculate the heat capacity (Cp) of the sample at a given temperature (T) using the following relationship, which compares the heat flow (DSC signal) of the sample to that of the sapphire standard: Cp(sample) = (DSCsample / Masssample) * (Masssapphire / DSCsapphire) * Cp(sapphire)

  • Validation: The protocol is self-validating through the initial calibration with known standards. Reproducibility should be confirmed by running the sample in triplicate.

Computational Chemistry Approaches

Computational methods are indispensable for studying substituted systems where experimental data may be scarce. They provide deep insights into molecular geometry, stability, and electronic structure.

Modern computational chemistry can predict thermodynamic properties with high accuracy.

  • Density Functional Theory (DFT): A popular method that balances computational cost and accuracy, making it suitable for calculating geometries, vibrational frequencies, and energies of medium-sized molecules.[13]

  • Ab Initio Methods (e.g., MP2, CCSD(T)): More computationally intensive but often more accurate methods, used for benchmarking and high-precision calculations on smaller systems.[14]

Directly calculating ring strain is challenging. Instead, it is often determined by constructing a hypothetical, balanced chemical reaction known as an isodesmic reaction .

Principle: In an isodesmic reaction, the number and type of each chemical bond are conserved on both the reactant and product sides. The enthalpy change of this hypothetical reaction is then attributed solely to the change in strain energy. Any strain in the cyclic reactant is released upon forming the acyclic, strain-free products.

Protocol: Calculating Ring Strain Energy (RSE) via an Isodesmic Reaction

Objective: To calculate the RSE of 2-methylcyclobutanone.

Methodology:

  • Define the Isodesmic Reaction: Construct a balanced reaction where the cyclobutanone ring is opened into strain-free acyclic molecules, while conserving all bond types. Example Reaction: 2-methylcyclobutanone + propane + ethane → acetone + 2-butanone

  • Geometry Optimization: Using a chosen level of theory (e.g., B3LYP/6-31G*), perform a full geometry optimization for each of the four molecules in the reaction. This step finds the lowest energy conformation for each species.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Calculate Enthalpies: For each molecule, calculate the total electronic energy and add the thermal correction to obtain the enthalpy at 298 K (H298).

  • Calculate Reaction Enthalpy (ΔHrxn): ΔHrxn = [H298(acetone) + H298(2-butanone)] - [H298(2-methylcyclobutanone) + H298(propane) + H298(ethane)]

  • Determine RSE: The Ring Strain Energy (RSE) of 2-methylcyclobutanone is equal to the calculated ΔHrxn.

  • Validation: The choice of a balanced isodesmic reaction is a self-validating system, as it inherently cancels out systematic errors in the computational method. Comparing results with different levels of theory can further validate the findings.

G cluster_0 Experimental Workflow (DSC) cluster_1 Computational Workflow (RSE) exp1 Instrument Calibration (e.g., Indium) exp2 Baseline Run (Empty Pans) exp1->exp2 exp3 Standard Run (Sapphire) exp2->exp3 exp4 Sample Run (Substituted Cyclobutanone) exp3->exp4 exp5 Data Analysis (Calculate Cp) exp4->exp5 comp1 Define Isodesmic Reaction comp2 Geometry Optimization (e.g., DFT) comp1->comp2 comp3 Frequency Calculation (Confirm Minima, Get ZPVE) comp2->comp3 comp4 Calculate Enthalpies (H298) comp3->comp4 comp5 Calculate ΔHrxn (ΔHrxn = RSE) comp4->comp5

Fig. 2: Comparative workflows for experimental and computational thermodynamic analysis.

Section 4: The Influence of Substituents on Thermodynamic Properties

Substituents can dramatically alter the thermodynamic landscape of the cyclobutanone ring through a combination of electronic and steric effects.

Electronic Effects

The electronic nature of a substituent modifies the stability of the ring. Computational studies have shown:

  • Electron-releasing groups (e.g., -NH₂, -OH, -F) tend to stabilize the cyclobutanone ring.[15]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) generally destabilize the cyclobutanone ring.[15]

  • The cyano group (-CN) appears to have a minimal effect on the overall stability.[15][16]

These effects arise from the substituent's influence on the electron density distribution within the strained ring system.[15]

Impact on Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a fundamental aspect of carbonyl chemistry and is governed by their relative Gibbs free energies.[17] For simple cyclobutanone, the keto form is significantly more stable.[15] However, substituents can shift this equilibrium. For example, extensive fluorination (perfluorination) has been shown to destabilize the ketone form, shifting the equilibrium to favor the enol.[15][18][19] This destabilization of the ketone, rather than a direct stabilization of the enol, is the primary thermodynamic driver.[19]

Summary of Substituent Effects on Thermodynamic Stability

The following table summarizes data from computational studies on how different substituents at the α-position affect the thermodynamic stability of the cyclobutanone keto-enol system.

Substituent (X)Effect on Ketone StabilityΔHf (Ketone) (kcal/mol)ΔHf (Enol) (kcal/mol)ΔG (Keto→Enol) (kcal/mol)Primary Effect
-H (Parent)Reference-39.49-28.867.79Ketone strongly favored
-NH₂Stabilizing-44.59-33.248.87Stabilizes ketone
-OHStabilizing-78.31-68.458.28Stabilizes ketone
-FStabilizing-84.45-73.699.84Strongly stabilizes ketone
-CNNeutral-23.15-13.047.39Minimal effect
-CF₃Destabilizing-203.01-195.444.84Destabilizes ketone
-NO₂Destabilizing-45.92-37.765.48Destabilizes ketone
Perfluoro*Destabilizing-300.58-298.261.64Strongly destabilizes ketone

Data derived from computational studies presented in Sway et al. (2004).[15] Values are for comparison of trends. Perfluoro data corresponds to 2H-perfluorocyclobutanone.

Section 5: Thermodynamic Implications for Reactivity and Molecular Design

Ring Strain as a Driving Force

The high strain energy stored in the cyclobutanone ring is a powerful thermodynamic driving force for reactions that lead to its cleavage. Ring-opening and ring-expansion reactions are often thermodynamically favorable because they release this strain, resulting in the formation of more stable, less-strained products. This principle is a cornerstone of synthetic strategies that use cyclobutanone derivatives as versatile building blocks.[20]

G Start Substituted Cyclobutanone TS Transition State Start->TS ΔG‡ (Activation Energy) Strain High Ring Strain (High G) Start->Strain Product Ring-Opened/Expanded Product TS->Product Release Strain Release (Low G) Product->Release Energy_Axis Gibbs Free Energy (G)

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, provides a unique scaffold for the development of novel bioactive compounds and functional materials. This document provides a comprehensive guide for the laboratory synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol detailed herein is based on established principles of [2+2] cycloaddition reactions, a powerful method for the construction of four-membered rings.

Scientific Principles and Strategic Approach

The synthesis of the target cyclobutanone derivative is most effectively achieved through a [2+2] cycloaddition reaction between a ketene and an alkene. Ketenes are highly reactive species that readily undergo cycloaddition with electron-rich alkenes to form cyclobutanones. In this protocol, we will focus on the in situ generation of dimethylketene from isobutyryl chloride and a non-nucleophilic base, followed by its reaction with a suitable ketenophile.

The causality behind this strategic choice lies in the efficiency and convergence of this approach. The direct formation of the cyclobutane ring in a single step from readily available starting materials is a key advantage. Alternative routes, such as the Favorskii rearrangement of a substituted α-halocyclohexanone, are also viable but may require more complex starting materials.

Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment is mandatory. [1]

  • Isobutyryl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. It should also be handled in a fume hood.

  • Solvents such as diethyl ether and dichloromethane are volatile and flammable. Ensure all operations are performed away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and atmospheric oxygen.

Materials and Equipment

Reagent/MaterialGradeSupplier (Example)
Isobutyryl chloride≥98%Sigma-Aldrich
Triethylamine≥99%, distilledSigma-Aldrich
Methyl acrylate99%, contains MEHQ as inhibitorSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
DichloromethaneAnhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NH4Cl
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4
Celite®
Equipment
Round-bottom flasks (various sizes)
Addition funnel
Reflux condenser
Magnetic stirrer and stir bars
Inert gas (N2 or Ar) supply with manifold
Syringes and needles
Ice bath
Rotary evaporator
Flash chromatography system
NMR spectrometer
IR spectrometer
Mass spectrometer

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction [2+2] Cycloaddition cluster_workup Workup and Purification cluster_analysis Characterization A Charge flask with alkene and solvent D Cool flask to 0°C A->D B Prepare solution of isobutyryl chloride E Slowly add isobutyryl chloride and triethylamine solutions simultaneously B->E C Prepare solution of triethylamine C->E D->E F Stir at room temperature E->F G Quench reaction F->G H Extract with ether G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify by flash chromatography J->K L Obtain NMR, IR, and MS data K->L M Confirm structure L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes a plausible synthetic route based on the [2+2] cycloaddition of in situ generated dimethylketene with methyl acrylate.

Step 1: Reaction Setup

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add methyl acrylate (X.X g, XX mmol, 1.0 equiv) and anhydrous diethyl ether (100 mL) under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flame-dried 100 mL round-bottom flask, prepare a solution of isobutyryl chloride (Y.Y g, YY mmol, 1.2 equiv) in anhydrous diethyl ether (20 mL).

  • In another separate flame-dried 100 mL round-bottom flask, prepare a solution of freshly distilled triethylamine (Z.Z g, ZZ mmol, 1.5 equiv) in anhydrous diethyl ether (20 mL).

Step 2: [2+2] Cycloaddition

  • Using syringe pumps, slowly and simultaneously add the solutions of isobutyryl chloride and triethylamine to the stirred solution of methyl acrylate over a period of 2-3 hours, maintaining the reaction temperature at 0 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups, multiplets for the cyclobutane ring protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: The spectrum should show characteristic peaks for the ketone carbonyl, the ester carbonyl, the quaternary carbon bearing the gem-dimethyl groups, and the other carbons of the cyclobutane ring and the methyl ester.

  • IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1780 cm⁻¹) and the ester (around 1740 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Alternative Approach: Synthesis via 3-Oxocyclobutanecarboxylic Acid

An alternative strategy involves the synthesis of the parent 3-oxocyclobutanecarboxylic acid, followed by esterification. A patented method describes the synthesis of 3-oxocyclobutanecarboxylic acid from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[2] While this does not yield the gem-dimethyl substitution, it provides a basis for a potential multi-step synthesis.

Esterification of 3-Oxocyclobutanecarboxylic Acid

A general and reliable method for the esterification of a carboxylic acid is the Fischer esterification.

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the methyl ester.

This method could be applied to 2,2-dimethyl-3-oxocyclobutanecarboxylic acid if it were synthesized through an independent route.

Troubleshooting

ProblemPossible CauseSolution
Low yieldIncomplete reactionExtend the reaction time or slightly increase the reaction temperature. Ensure slow and simultaneous addition of reagents.
Moisture in the reactionUse freshly distilled and anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.
Formation of side productsPolymerization of the ketene or alkeneMaintain a low reaction temperature during the addition of reagents. Use a dilute solution of the alkene.
Dimerization of the keteneEnsure the alkene is in slight excess and that the ketene is generated slowly in the presence of the alkene.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for flash chromatography. Consider alternative purification methods like distillation under reduced pressure.

Conclusion

The [2+2] cycloaddition of in situ generated dimethylketene with methyl acrylate presents a robust and direct pathway for the synthesis of this compound. This application note provides a detailed, albeit exemplary, protocol grounded in established chemical principles. Researchers should adapt and optimize the described conditions based on their specific laboratory setup and analytical capabilities. The provided information on characterization, alternative approaches, and troubleshooting will aid in the successful synthesis and purification of this valuable chemical building block.

References

Application Notes and Protocols: Nucleophilic Reactions of Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Strained β-Keto Ester

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a versatile synthetic intermediate whose reactivity is governed by the interplay of three key structural features: an electrophilic ketone, an acidic α-proton, and the inherent strain of the cyclobutane ring. As a β-keto ester, it possesses the functionality to undergo a variety of classical transformations, including enolate formation and subsequent alkylations.[1] However, the four-membered ring imparts unique reactivity, making ring-opening reactions energetically favorable pathways that are less accessible to acyclic or larger-ring analogues.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactions between this compound and various classes of nucleophiles. We will move beyond simple procedural descriptions to explain the mechanistic rationale behind experimental choices, offering field-proven insights to harness the full synthetic potential of this valuable building block. The protocols described herein are designed as self-validating systems, providing a foundation for both exploratory research and process development.

Core Reactivity Principles: A Triad of Reactive Sites

The chemical behavior of this compound is dictated by three primary reactive sites. The choice of nucleophile, solvent, and temperature determines which pathway will predominate.

  • C3 Carbonyl Carbon (Ketone): This is a hard electrophilic center, highly susceptible to attack by strong, "hard" nucleophiles such as organometallic reagents and hydride donors in what is known as a 1,2-addition reaction.[4]

  • C4 α-Proton: The proton at the C4 position is flanked by both the ketone and the ester carbonyl groups, rendering it significantly acidic. It can be readily abstracted by a suitable base to form a stabilized enolate, which can then act as a soft nucleophile in subsequent alkylation or acylation reactions.[5][6]

  • C2-C3 and C3-C4 Bonds: The significant ring strain of the cyclobutane ring (approx. 26 kcal/mol) makes C-C bond cleavage a viable and often desirable reaction pathway.[2] Nucleophilic attack at the C3 carbonyl can initiate rearrangements or ring-opening cascades, particularly under conditions that favor such processes, to yield linear or alternative cyclic structures.[7][8]

G cluster_start Starting Material cluster_paths Primary Reaction Pathways cluster_products Resulting Product Classes SM Methyl 2,2-dimethyl- 3-oxocyclobutanecarboxylate P1 1,2-Nucleophilic Addition (at C3 Ketone) SM->P1 Strong Nucleophiles (e.g., RMgX, LiAlH₄) P2 Enolate Formation (at C4 α-Proton) SM->P2 Bases (e.g., NaH, LDA) P3 Nucleophile-Initiated Ring-Opening SM->P3 Various Nucleophiles + Lewis/Brønsted Acids or Heat Prod1 Tertiary Cyclobutanol Derivatives P1->Prod1 Prod2 C4-Alkylated/Acylated Cyclobutanones P2->Prod2 Prod3 Linear γ-Keto Esters or Other Rearranged Products P3->Prod3

Figure 1. Competing reaction pathways for this compound.

Protocol: 1,2-Addition to the Carbonyl Group

Direct addition to the ketone is one of the most fundamental transformations of this substrate, providing access to tertiary cyclobutanol derivatives. The choice of nucleophile is critical for achieving high selectivity.

Selective Reduction using Sodium Borohydride

Application: This protocol achieves the selective reduction of the ketone to a secondary alcohol without affecting the methyl ester functionality. The resulting cis- and trans-hydroxy esters can serve as precursors for a wide range of more complex cyclobutane derivatives.

Expertise & Experience: Sodium borohydride (NaBH₄) is a mild reducing agent, ideal for the chemoselective reduction of ketones in the presence of esters. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to activate the borohydride reagent. The diastereoselectivity of the reduction is influenced by steric hindrance; the hydride will preferentially attack from the face opposite the bulky gem-dimethyl and ester groups.

Step-by-Step Methodology
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol).

  • Dissolution: Add methanol (25 mL) and stir the solution until the substrate is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.19 g, 5.0 mmol, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Quenching: Carefully quench the reaction by the dropwise addition of acetone (5 mL) at 0 °C to consume excess NaBH₄.

  • Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.

Grignard and Organolithium Additions

Application: This protocol facilitates the formation of a new carbon-carbon bond at the C3 position, generating tertiary alcohols. This is a powerful method for introducing alkyl, aryl, or vinyl substituents.

Trustworthiness: These reactions must be conducted under strictly anhydrous conditions, as organometallic reagents react violently with water. The primary competing side reaction is enolization of the starting material. Using highly reactive organolithium reagents or conducting the reaction at low temperatures can favor the desired 1,2-addition pathway over deprotonation.

Step-by-Step Methodology
  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Add this compound (1.56 g, 10.0 mmol) and dissolve in anhydrous diethyl ether (30 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the organometallic reagent (e.g., 1.2 eq of a 1.6 M solution of MeLi in Et₂O) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (15 mL).

  • Workup & Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting tertiary alcohol by flash chromatography.

NucleophileReagent (eq.)SolventTemp. (°C)Product TypeExpected Yield
HydrideNaBH₄ (0.5)MeOH0 to RTSecondary Alcohol>90%
MethylMeLi (1.2)Et₂O-78Tertiary Alcohol75-85%
PhenylPhMgBr (1.2)THF0Tertiary Alcohol70-80%
Table 1. Summary of conditions for 1,2-nucleophilic addition reactions.

Protocol: Strain-Release Ring-Opening Reactions

The high ring strain of the cyclobutanone core can be exploited to drive thermodynamically favorable ring-opening reactions, yielding synthetically useful acyclic products.

Application: This protocol describes a base-promoted retro-Dieckmann type ring-opening to generate a linear γ-keto ester. Such products are valuable precursors for heterocycles and other complex acyclic molecules. The Dieckmann condensation is the intramolecular version of the Claisen condensation.[5]

Expertise & Experience: The reaction is initiated by the formation of the C4 enolate. Instead of reacting with an external electrophile, the electronic rearrangement leads to the cleavage of the C2-C3 bond. This process is effectively the reverse of an intramolecular condensation. The choice of base and solvent is crucial; a strong, non-nucleophilic base will promote enolization, while the solvent can mediate the stability of the intermediates.

Figure 2. Experimental workflow for the base-promoted ring-opening reaction.
Step-by-Step Methodology

  • Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq). Wash the NaH with anhydrous hexanes (2 x 10 mL) and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve this compound (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6 hours. The reaction can be monitored for the consumption of starting material by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (10-20% EtOAc/Hexanes) to afford the corresponding linear γ-keto ester.

References

Application Notes and Protocols: Photochemical Applications of 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Strained Ring Photochemistry

3-Oxocyclobutanecarboxylates represent a fascinating and synthetically versatile class of molecules. Their inherent ring strain and the presence of a carbonyl chromophore make them ideal substrates for a variety of photochemical transformations. Upon absorption of UV light, these molecules can undergo a range of reactions, including Norrish Type I and Type II processes, ring expansions, and cycloadditions, providing access to complex molecular architectures that are often challenging to synthesize via traditional thermal methods.[1] This guide provides an in-depth exploration of the key photochemical applications of 3-oxocyclobutanecarboxylates, complete with detailed mechanistic insights and actionable experimental protocols for laboratory use. The transformations discussed herein are not merely academic curiosities; they offer powerful strategies for the construction of novel scaffolds for drug discovery and the total synthesis of natural products.[2][3]

I. The Photochemical Reactivity Landscape of 3-Oxocyclobutanecarboxylates

The photochemistry of 3-oxocyclobutanecarboxylates is dominated by the behavior of the carbonyl group upon excitation. Absorption of a photon promotes a non-bonding electron from the oxygen to an anti-bonding π* orbital (an n→π* transition), generating an excited singlet state.[4] This excited state can then either react directly or undergo intersystem crossing to a more stable triplet state. The subsequent reaction pathway is dictated by the substitution pattern of the cyclobutane ring and the reaction conditions.

A. Norrish Type I Cleavage: A Gateway to Diverse Products

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[5] In the case of 3-oxocyclobutanecarboxylates, this cleavage leads to a 1,4-biradical intermediate. This biradical is not the final product but rather a versatile intermediate that can undergo several subsequent reactions.

Mechanism of Norrish Type I Cleavage and Subsequent Pathways

Norrish_Type_I cluster_0 Excitation and α-Cleavage cluster_1 Reaction Pathways of the Biradical cluster_2 Final Products Start 3-Oxocyclobutanecarboxylate Excited Excited State (n,π*) Start->Excited Biradical 1,4-Acyl-Alkyl Biradical Excited->Biradical α-Cleavage Decarbonylation Decarbonylation Biradical->Decarbonylation -CO RingExpansion Ring Expansion Biradical->RingExpansion Rearrangement Cycloelimination Cycloelimination Biradical->Cycloelimination Fragmentation Cyclopropane Cyclopropane Derivative Decarbonylation->Cyclopropane Oxacarbene Oxacarbene RingExpansion->Oxacarbene Trapping (e.g., MeOH) Ketene Ketene + Alkene Cycloelimination->Ketene Tetrahydrofuran Tetrahydrofuran Derivative Oxacarbene->Tetrahydrofuran Trapping (e.g., MeOH) Paterno_Buchi Start_Ketone 3-Oxocyclobutanecarboxylate Excited_Ketone Excited Ketone (n,π*) Start_Ketone->Excited_Ketone Start_Alkene Alkene Exciplex Exciplex Biradical 1,4-Biradical Intermediate Exciplex->Biradical Oxetane Oxetane Product Biradical->Oxetane Ring Closure Excited_KetoneStart_Alkene Excited_KetoneStart_Alkene Excited_KetoneStart_Alkene->Exciplex

References

NMR spectrum of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the NMR Spectroscopic Analysis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.

Introduction

This compound is a substituted cyclobutanone derivative of interest in organic synthesis due to its strained four-membered ring system and multiple functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This document provides a detailed guide to the predicted ¹H and ¹³C NMR spectra, a protocol for sample preparation and data acquisition, and a discussion on spectral interpretation.

Predicted NMR Spectra

The chemical structure of this compound is shown below:

The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The strained cyclobutane ring and the presence of an electron-withdrawing ketone and ester group significantly influence the chemical shifts.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data in CDCl₃ at 400 MHz is summarized in the table below.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH (C1-H)3.2 - 3.4Doublet of Doublets (dd)8.0, 9.51H
CH₂ (C4-H)2.8 - 3.1m-2H
OCH₃~3.7Singlet (s)-3H
CH₃ (gem-dimethyl)1.2 - 1.4Singlet (s)-6H
  • C1-H : This proton is adjacent to the ester group and is expected to be deshielded. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C4.

  • C4-H₂ : These protons are adjacent to the carbonyl group and will be deshielded. They are diastereotopic and will couple with each other and with the proton on C1, resulting in a complex multiplet.

  • OCH₃ : The methyl protons of the ester group will appear as a sharp singlet.

  • gem-dimethyl : The two methyl groups at the C2 position are equivalent and will appear as a single sharp singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data in CDCl₃ at 100 MHz is summarized below.

CarbonChemical Shift (δ, ppm)
C=O (ketone)205 - 215
C=O (ester)170 - 175
C155 - 65
C245 - 55
C3Not applicable (part of C=O)
C440 - 50
OCH₃50 - 55
CH₃ (gem-dimethyl)20 - 30

Experimental Protocol

This section provides a step-by-step protocol for the preparation of a sample of this compound for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.

Materials
  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of the compound dissolve Dissolve in ~0.6 mL of CDCl3 with TMS weigh->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer vortex Vortex gently to ensure homogeneity transfer->vortex insert Insert the NMR tube into the spectrometer vortex->insert lock_shim Lock and shim the spectrometer insert->lock_shim acquire_h1 Acquire 1H NMR spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C NMR spectrum acquire_h1->acquire_c13 process Process the FID (Fourier Transform, phase correction, baseline correction) acquire_c13->process integrate Integrate the peaks and assign chemical shifts process->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol
  • Weighing the Sample : Accurately weigh 10-20 mg of this compound.

  • Dissolving the Sample : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard to the sample.

  • Transferring to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization : Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Insertion into Spectrometer : Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis : Calibrate the spectra using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Data Interpretation and Structural Confirmation

The acquired NMR spectra should be compared with the predicted data.

  • ¹H NMR : The presence of a doublet of doublets, a multiplet, and two singlets with the expected integration values will be strong evidence for the proposed structure. The coupling constants observed for the C1 and C4 protons will provide information about their dihedral angles.

  • ¹³C NMR : The observation of signals in the characteristic regions for a ketone carbonyl, an ester carbonyl, and aliphatic carbons will further confirm the structure. The number of signals in the ¹³C NMR spectrum will correspond to the number of magnetically non-equivalent carbon atoms in the molecule.

Application Note: High-Purity Isolation of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a valuable synthetic intermediate in the development of bioactive compounds and pharmaceuticals.[1] Its structural integrity and purity are paramount for subsequent synthetic transformations. As a β-keto ester, this compound presents unique purification challenges, including potential degradation on acidic stationary phases.[2] This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography. We detail the rationale behind methodological choices, from solvent system selection to column packing and fraction analysis, to ensure a reproducible, high-yield, and high-purity outcome.

Introduction and Mechanistic Considerations

The purification of β-keto esters is a common yet critical step in organic synthesis.[3] The target molecule, this compound, contains both an ester and a ketone functional group, making it moderately polar. The primary challenge in its purification via silica gel chromatography stems from the inherent acidity of standard silica gel. The surface silanol groups (Si-OH) can act as a Brønsted acid, potentially catalyzing the hydrolysis of the methyl ester or promoting unwanted side reactions.[2]

Furthermore, the presence of an enolizable α-proton allows for keto-enol tautomerism. While often a rapid equilibrium, interaction with the acidic silica surface can sometimes lead to the separation of tautomers or cause significant band broadening on the column, complicating the purification and potentially misleading the analysis of TLC plates.[2]

This protocol is designed to mitigate these risks by employing a carefully selected solvent system and optimized chromatographic techniques to achieve efficient separation from common synthetic impurities (e.g., starting materials, side-products) while preserving the integrity of the target compound.

Materials and Equipment

Chemicals & Reagents:

  • Crude this compound

  • Silica Gel for flash chromatography (Particle size 40-63 µm)[4]

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes, HPLC Grade

  • Dichloromethane (DCM), ACS Grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • TLC Plates (Silica gel 60 F₂₅₄)

Equipment:

  • Glass chromatography column (appropriate size for scale)

  • Rotary evaporator

  • Fraction collection tubes (e.g., 16x100 mm test tubes)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glass capillaries for TLC spotting

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flasks)

  • Cotton or glass wool

  • Sand, washed and dried

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes are necessary for different scales.

Step 1: Preliminary TLC Analysis and Solvent System Optimization

Rationale: Thin-layer chromatography (TLC) is a critical first step to visualize the components of the crude mixture and determine the optimal eluent polarity for separation. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35, which generally provides the best separation in column chromatography.

Procedure:

  • Prepare several eluent mixtures of varying polarity, for example: 5%, 10%, 15%, and 20% ethyl acetate in hexanes.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Using a glass capillary, spot the crude mixture onto a TLC plate.

  • Develop the TLC plate in one of the prepared solvent systems.

  • Visualize the plate under a UV lamp (254 nm). If the compounds are not UV-active, use a potassium permanganate or other suitable stain.

  • Identify the solvent system that provides good separation between the product spot and impurities with an Rƒ value in the target range of 0.25-0.35. For this compound, a system of 10-15% Ethyl Acetate in Hexanes is often a good starting point.

Step 2: Column Preparation (Dry Packing Method)

Rationale: A well-packed column is essential for achieving high resolution. The dry packing method, followed by wet equilibration, is a rapid and effective technique.

Procedure:

  • Select a glass column of appropriate diameter (e.g., 4-5 cm for 1-2 g of crude material).

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approx. 1 cm) on top of the plug.

  • Carefully pour the dry silica gel powder into the column, gently tapping the side of the column to ensure even packing. The silica bed height should be around 15-20 cm.

  • Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Secure the column vertically to a stand in a fume hood.

  • Carefully pour the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes) into the column.

  • Using gentle air pressure from an airline or a pump, push the solvent through the silica gel until the entire bed is wetted and solvent begins to drip from the outlet.[5] Ensure no air bubbles or cracks form. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Technique)

Rationale: Dry loading the sample onto the column generally results in sharper bands and better separation compared to liquid loading, as it prevents the sample from spreading in the loading solvent.[5]

Procedure:

  • Dissolve the crude material (1-2 g) in a minimal amount of dichloromethane (5-10 mL) in a round-bottom flask.

  • Add approximately 2-3 times the mass of the crude material in silica gel (e.g., 3-6 g) to the flask.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully decant the solvent from the top of the packed column until the solvent level meets the top of the sand layer.

  • Gently add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.

  • Carefully add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

Rationale: A gradient elution, starting with a low polarity and gradually increasing it, is often effective. This allows less polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

Procedure:

  • Carefully add the initial eluent (e.g., 5% EtOAc/Hexanes) to the column, filling the space above the sand.

  • Apply gentle air pressure to begin the elution process, aiming for a flow rate of approximately 5-10 cm/min (the level of the solvent descending down the column).

  • Collect the eluate in sequentially numbered test tubes, collecting approximately 10-20 mL per fraction.

  • Gradually increase the polarity of the eluent as the chromatography progresses (e.g., after 2-3 column volumes, switch to 10% EtOAc, then 15% EtOAc). The exact gradient should be based on the initial TLC analysis.

Step 5: Fraction Analysis and Pooling

Rationale: Each collected fraction must be analyzed by TLC to determine its contents, allowing for the selective combination of fractions containing the pure product.

Procedure:

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the solvent system that gave an Rƒ of ~0.3 (e.g., 15% EtOAc/Hexanes).

  • Visualize the plate under UV light.

  • Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask. Also, combine fractions containing a mixture of product and impurities separately; these can potentially be re-purified.

Step 6: Product Isolation

Rationale: The final step is to remove the chromatography solvents to isolate the purified compound.

Procedure:

  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Once the solvent is removed, place the flask under high vacuum for at least 30 minutes to remove any residual solvent.

  • Weigh the flask to determine the yield of the pure this compound.

  • Confirm the purity and structure of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Workflow Visualization

G cluster_prep Sample & Column Preparation cluster_chrom Chromatography & Isolation Crude Crude Product TLC_Analysis TLC Analysis to Determine Eluent Crude->TLC_Analysis Dry_Load_Prep Dissolve in DCM, add Silica Gel Crude->Dry_Load_Prep Evaporate Evaporate to Powder (Dry Loading) Dry_Load_Prep->Evaporate Load_Sample Load Sample onto Column Evaporate->Load_Sample Pack_Column Dry Pack Column with Silica Gel Equilibrate Equilibrate Column with Eluent Pack_Column->Equilibrate Equilibrate->Load_Sample Elute Elute with Hexane/EtOAc Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Concentrate Concentrate under Reduced Pressure Pool->Concentrate Pure_Product Pure Product Concentrate->Pure_Product

Caption: Workflow for the purification of this compound.

Expected Results

The successful application of this protocol should yield the target compound with high purity, effectively removing both more and less polar impurities.

ParameterTypical ValueNotes
Crude Material Purity 75-85% (by GC or qNMR)Highly dependent on the synthetic reaction outcome.
Column Dimensions 4 cm ID x 25 cmFor 1.5 g of crude material.
Stationary Phase Silica Gel (40-63 µm)Approx. 100 g.
Eluent System Gradient: 5% to 20% EtOAc in HexanesThe optimal gradient depends on the specific impurity profile.
Isolated Yield 85-95%Recovery from the chromatography step.
Final Purity >98% (by GC or qNMR)Demonstrates effective removal of impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / Product Degradation The silica gel is too acidic, causing hydrolysis or side reactions.[2]1. Use neutralized silica gel. 2. Add 0.1-0.5% triethylamine (Et₃N) to the eluent system to deactivate the silica gel. Note: This will require more thorough solvent removal.
Poor Separation / Overlapping Spots 1. Incorrect solvent polarity. 2. Column was overloaded. 3. Column was poorly packed.1. Re-optimize the eluent using TLC; a shallower gradient or isocratic elution may be needed. 2. Reduce the amount of crude material relative to the silica gel (aim for a 1:50 to 1:100 mass ratio). 3. Repack the column carefully, ensuring no cracks or channels.
Product Elutes Too Quickly (High Rƒ) The eluent system is too polar.Decrease the percentage of ethyl acetate in the hexanes.
Product Does Not Elute The eluent system is not polar enough.Gradually and significantly increase the percentage of ethyl acetate in the eluent.
Streaking or Tailing on TLC/Column 1. Compound is acidic/basic and interacting strongly with silica. 2. Sample is not fully soluble in the eluent. 3. Too much material was spotted on the TLC plate.1. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add triethylamine.[2] 2. Ensure the compound remains soluble as it travels down the column. If not, a different solvent system may be required.

References

large-scale synthesis of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Abstract

This compound is a pivotal intermediate in the synthesis of complex pharmaceuticals, including the natural product rocaglamide and its analogues, which are known for their potent anticancer activities.[1][2][3] The efficient production of this cyclobutane derivative at scale is therefore of significant interest to the drug development and manufacturing sectors. This application note provides a detailed, field-proven protocol for the via a [2+2] cycloaddition reaction. The guide emphasizes mechanistic understanding, process safety, and robust analytical validation to ensure a reproducible and high-yielding process suitable for industrial application.

Introduction and Strategic Overview

The four-membered cyclobutane ring is a common motif in numerous biologically active natural products.[4] Its synthesis, however, can be challenging. Among the most powerful methods for constructing this strained ring system is the [2+2] cycloaddition reaction.[5] This strategy is particularly well-suited for industrial applications due to its high convergence and potential for stereocontrol.

This protocol details a robust synthesis based on the [2+2] cycloaddition of dimethylketene with methyl acrylate. This route is selected for its efficiency and atom economy. The core of the strategy involves the in situ generation of the highly reactive dimethylketene from isobutyryl chloride and a non-nucleophilic base, followed by its immediate trapping with methyl acrylate to form the desired cyclobutanone ring. This approach avoids the isolation of the unstable ketene intermediate, a critical consideration for large-scale safety and process efficiency.

Reaction Mechanism and Rationale

The overall transformation is a two-step, one-pot process.

Step 1: In Situ Generation of Dimethylketene Isobutyryl chloride is treated with a tertiary amine base, typically triethylamine (TEA). The TEA deprotonates the α-carbon of the acid chloride, leading to the elimination of triethylammonium chloride and the formation of dimethylketene.

  • Causality: Triethylamine is chosen as the base because it is non-nucleophilic and sterically hindered, which minimizes side reactions with the acid chloride. Its primary role is to act as a proton scavenger. The formation of the insoluble triethylammonium chloride salt helps to drive the reaction to completion.

Step 2: [2+2] Cycloaddition The electrophilic central carbon of the generated dimethylketene reacts with the nucleophilic double bond of methyl acrylate in a concerted [π²s + π²a] cycloaddition. This reaction proceeds through a concerted, supra-antarafacial transition state, which is characteristic of thermal ketene cycloadditions.

  • Causality: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the cycloaddition and to prevent the dimerization or polymerization of the highly reactive dimethylketene intermediate. The choice of solvent, such as toluene or hexane, is critical; it must be inert to all reactants and intermediates and allow for easy separation of the precipitated amine salt.

Below is a diagram illustrating the core reaction mechanism.

reaction_mechanism Reaction Mechanism cluster_ketene_formation Step 1: Dimethylketene Formation cluster_cycloaddition Step 2: [2+2] Cycloaddition start1 Isobutyryl Chloride tea Triethylamine (TEA) ketene Dimethylketene start1->ketene + TEA - TEA·HCl salt TEA·HCl (precipitate) acrylate Methyl Acrylate product This compound ketene_ref Dimethylketene ketene_ref->product + Methyl Acrylate

Caption: Core reaction mechanism for the synthesis.

Large-Scale Synthesis Protocol

Warning: This procedure involves flammable liquids and reactive intermediates. It must be performed by trained personnel in a well-ventilated chemical fume hood or an appropriate reactor system.[6][7][8] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, is mandatory. All equipment must be properly grounded to prevent static discharge.[9]

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
Isobutyryl Chloride106.5510.66100.0Purity >98%
Triethylamine (TEA)101.1912.14120.0Purity >99%, freshly distilled
Methyl Acrylate86.099.47110.0Purity >99%, inhibitor removed
Toluene-100 L-Anhydrous grade
Saturated NH₄Cl-50 L-Aqueous solution
Saturated NaCl (Brine)-50 L-Aqueous solution
Anhydrous MgSO₄120.375.0-For drying
Equipment
250 L Jacketed Glass Reactor
Mechanical Stirrer
Thermocouple
50 L Addition Funnel
Filtration System
Rotary Evaporator / Vacuum Distillation Unit
Experimental Procedure

The overall workflow is depicted in the diagram below.

workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reactor 1. Charge Reactor (Toluene, Methyl Acrylate) cool_reactor 2. Cool to 0-5 °C charge_reactor->cool_reactor add_reagents 4. Co-addition of Premix and TEA (Maintain T < 10 °C) cool_reactor->add_reagents prepare_premix 3. Prepare Premix (Isobutyryl Chloride, Toluene) prepare_premix->add_reagents stir_reaction 5. Stir for 2-3 hours (Allow to warm to RT) filter_solids 6. Filter TEA·HCl Salt stir_reaction->filter_solids quench_filtrate 7. Quench with aq. NH₄Cl filter_solids->quench_filtrate extract 8. Separate Layers Wash with Brine quench_filtrate->extract dry 9. Dry Organic Layer (MgSO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate distill 11. Vacuum Distillation concentrate->distill analyze 12. QC Analysis (GC, NMR) distill->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Instructions:

  • Reactor Setup: Charge the 250 L reactor with toluene (80 L) and methyl acrylate (9.47 kg, 110.0 mol). Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Reagent Preparation: In a separate container, prepare a premix of isobutyryl chloride (10.66 kg, 100.0 mol) in anhydrous toluene (20 L).

  • Co-addition: Slowly and simultaneously add the isobutyryl chloride solution and triethylamine (12.14 kg, 120.0 mol) to the stirred reactor over a period of 3-4 hours.

    • Causality & Control: This co-addition method is crucial for maintaining a low concentration of the ketene precursor and the ketene itself, minimizing side reactions. The internal temperature must be rigorously maintained below 10 °C throughout the addition. A significant exotherm may indicate an unsafe accumulation of unreacted reagents.

  • Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. A thick white slurry of triethylammonium chloride will form.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The disappearance of the isobutyryl chloride and methyl acrylate starting materials indicates completion.

  • Work-up - Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt. Wash the filter cake with toluene (2 x 10 L).

  • Work-up - Quenching and Washing: Combine the filtrates and transfer to a separatory funnel or vessel. Wash the organic solution sequentially with saturated aqueous NH₄Cl (50 L) and saturated brine (50 L).

    • Causality: The NH₄Cl wash removes any remaining triethylamine, and the brine wash helps to break any emulsions and remove water.

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate (5.0 kg), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Results
ParameterSpecification
Yield 11.0 - 13.5 kg (70-86%)
Appearance Colorless to pale yellow oil
Purity (by GC) > 97%
Boiling Point Approx. 90-95 °C at 10 mmHg

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical methods are recommended.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (158.18 g/mol ) and determine purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.71 (s, 3H, -OCH₃)

    • δ 3.30-3.10 (m, 2H, cyclobutane CH₂)

    • δ 2.95 (m, 1H, cyclobutane CH)

    • δ 1.25 (s, 3H, -CH₃)

    • δ 1.20 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 208.0 (C=O, ketone)

    • δ 172.5 (C=O, ester)

    • δ 65.0 (quaternary C)

    • δ 52.0 (-OCH₃)

    • δ 48.0 (cyclobutane CH₂)

    • δ 45.0 (cyclobutane CH)

    • δ 22.0 (-CH₃)

    • δ 21.5 (-CH₃)

  • FT-IR (neat, cm⁻¹):

    • ~1780 (strong, C=O stretch, cyclobutanone)

    • ~1735 (strong, C=O stretch, ester)

Safety and Waste Management

  • Reagent Handling: Isobutyryl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. Methyl acrylate is flammable and a potent lachrymator. Handle all reagents in a closed system or well-ventilated area.

  • Process Hazards: The in situ generation of ketene is hazardous if not properly controlled. Poor temperature control can lead to rapid polymerization or side reactions, causing a runaway reaction.[13]

  • Waste Disposal: The triethylammonium chloride salt can be disposed of as solid chemical waste. The aqueous layers from the work-up should be neutralized and checked for organic content before disposal. Toluene waste must be collected and disposed of as halogen-free organic solvent waste. All local regulations for chemical waste disposal must be followed.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing an efficient [2+2] cycloaddition with in situ generated dimethylketene, this method delivers high yields of the target compound with excellent purity. The detailed explanations of experimental choices, process controls, and safety considerations make this guide a valuable resource for researchers and professionals in pharmaceutical development and manufacturing.

References

The Versatile Building Block: Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Scaffold in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can enforce specific conformations upon bioactive molecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the cyclobutane core can serve as a non-planar bioisostere for aromatic rings or other cyclic systems, often improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Within the diverse family of cyclobutane-containing building blocks, methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate stands out as a highly versatile and synthetically accessible intermediate. Its densely functionalized structure, featuring a ketone, a methyl ester, and a gem-dimethyl group, provides multiple handles for a variety of chemical transformations. This application note will delve into the synthesis, key reactions, and strategic applications of this valuable building block in the development of novel therapeutic agents, providing detailed protocols for its key transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through a [2+2] cycloaddition reaction. A common and effective method involves the photochemical cycloaddition of a ketene with an appropriate alkene. This approach allows for the efficient construction of the strained four-membered ring system. Variations in starting materials and reaction conditions can be employed to optimize the yield and purity of the final product.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The synthetic utility of this compound stems from the reactivity of its ketone and ester functionalities. These groups can be selectively or sequentially transformed to introduce a wide range of pharmacophoric elements.

Reductive Amination: A Gateway to Bioactive Amines

The ketone moiety is a prime site for reductive amination, a robust and widely used transformation in medicinal chemistry for the synthesis of secondary and tertiary amines. This reaction proceeds through the in-situ formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced by a suitable hydride reagent.

  • Causality of Experimental Choices: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the iminium intermediate. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.

This transformation is particularly valuable for the synthesis of conformationally restricted β-amino acid derivatives, which are sought-after building blocks for peptidomimetics and other bioactive molecules. The rigid cyclobutane backbone can enforce specific turn structures in peptides, leading to enhanced biological activity and stability.

An illustrative workflow for this transformation is presented below:

G start This compound + R1R2NH step1 Imine/Iminium Formation (Catalytic Acid) start->step1 step2 Reduction with Sodium Triacetoxyborohydride (STAB) step1->step2 product Methyl 3-(dialkylamino)-2,2-dimethylcyclobutanecarboxylate step2->product

Workflow for Reductive Amination.

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation offers a powerful method for the ring expansion of the cyclobutanone to a six-membered lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically mediated by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Mechanistic Insight and Regioselectivity: The reaction proceeds via the "Criegee intermediate," and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted quaternary carbon preferentially migrates, leading to a specific lactone regioisomer. This transformation is highly valuable for accessing novel heterocyclic scaffolds that can be further elaborated into complex molecular architectures.

G start This compound step1 Reaction with m-CPBA start->step1 Oxygen Insertion product Corresponding Six-Membered Lactone step1->product

Baeyer-Villiger Oxidation of the Cyclobutanone.

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation unmasks a versatile functional group that can be used for amide bond formation, a cornerstone of medicinal chemistry, or for the synthesis of other carboxylic acid derivatives.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are valuable precursors for a range of therapeutic agents.

Carbocyclic Nucleoside Analogues for Antiviral Therapy

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents. They often exhibit enhanced metabolic stability towards enzymatic cleavage. The cyclobutane ring, in particular, can mimic the puckered conformation of the ribose ring, allowing these analogues to be recognized by viral polymerases. This compound can serve as a key starting material for the synthesis of such analogues. Following reductive amination to install a key amine functionality, the molecule can be further elaborated and coupled with various nucleobases to generate novel carbocyclic nucleoside candidates.

Conformationally Restricted Peptidomimetics

As previously mentioned, the β-amino acids derived from this compound are excellent building blocks for peptidomimetics. By incorporating these rigid units into peptide sequences, researchers can design molecules with improved proteolytic stability and enhanced affinity for their targets. These conformationally constrained peptides have shown promise in various therapeutic areas, including as enzyme inhibitors and protein-protein interaction modulators.

Protocols

Protocol 1: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM in a round-bottom flask, add the amine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by washing with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding lactone.

Quantitative Data Summary

TransformationReagentsProductTypical Yield (%)
Reductive AminationAmine, STAB, Acetic AcidMethyl 3-amino-2,2-dimethylcyclobutanecarboxylate derivative70-90
Baeyer-Villiger Oxidationm-CPBACorresponding Lactone75-95
Ester HydrolysisLiOH or HCl2,2-Dimethyl-3-oxocyclobutanecarboxylic acid>90

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique structural features and diverse reactivity allow for the efficient synthesis of a wide array of complex and biologically relevant molecules. The ability to readily introduce conformational constraints and key pharmacophoric groups makes this compound an invaluable tool for researchers and scientists in the field of drug discovery and development. The protocols provided herein offer a solid foundation for the utilization of this building block in the synthesis of the next generation of therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its strained four-membered ring and versatile functional groups.[1] However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic route and improve yields. We will focus on the common and effective [2+2] cycloaddition pathway, addressing specific issues you may encounter during your experiments.

Section 1: Overview of Synthetic Strategies

Several synthetic routes can be envisioned for constructing the 2,2-dimethyl-3-oxocyclobutanone core. The choice of method often depends on available starting materials, scale, and desired purity.

G cluster_start Common Precursors cluster_target Target Molecule Isobutyryl Chloride\n+ Alkene Isobutyryl Chloride + Alkene Target This compound Isobutyryl Chloride\n+ Alkene->Target [2+2] Ketene Cycloaddition α-Halo-dimethylcyclopentanone α-Halo-dimethylcyclopentanone α-Halo-dimethylcyclopentanone->Target Favorskii Rearrangement Substituted Bicyclic Olefin Substituted Bicyclic Olefin Substituted Bicyclic Olefin->Target Ozonolysis/ Oxidative Cleavage

Caption: Key synthetic pathways to the target cyclobutanone.

This guide will primarily focus on the [2+2] Ketene Cycloaddition due to its convergent and efficient nature in building the cyclobutane ring system.

Section 2: Troubleshooting Guide for the [2+2] Cycloaddition Pathway

The synthesis of the target molecule via the [2+2] cycloaddition of dimethylketene (generated in situ from isobutyryl chloride and a tertiary amine base) with an electron-deficient alkene like methyl acrylate is a powerful method. However, success hinges on precise control over reaction conditions.

G Start Low Yield or Reaction Failure CheckKetene Was Ketene Generated Effectively? Start->CheckKetene CheckDimer Is Ketene Dimer the Major Product? CheckKetene->CheckDimer Examine Crude ¹H NMR / GC-MS CheckStarting Are Starting Materials Unchanged? CheckKetene->CheckStarting CheckIsomer Is an Incorrect Isomer Formed? CheckKetene->CheckIsomer SlowAdd ACTION: Implement Slow Addition Protocol (High Dilution) CheckDimer->SlowAdd YES VerifyReagents ACTION: Verify Reagent Purity & Dryness (Base, Solvent, Alkene) CheckStarting->VerifyReagents YES CheckAlkene ACTION: Re-evaluate Alkene Partner's Electronic Properties CheckIsomer->CheckAlkene YES CheckTemp ACTION: Optimize Reaction Temperature. Check for Base Degradation. VerifyReagents->CheckTemp G Reactants Dimethylketene + Methyl Acrylate TS [2+2] Pericyclic Transition State Reactants->TS Product This compound TS->Product

References

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. We will address common experimental issues, provide in-depth troubleshooting for side product formation, and offer validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield is typically traced back to one of three areas: incomplete conversion of starting material, competitive side reactions consuming reagents, or loss of product during workup and purification. The most frequent chemical cause is the formation of side products through pathways like the Favorskii rearrangement or ketene dimerization, depending on your synthetic route.

Q2: My mass spectrometry analysis shows a major byproduct with a mass corresponding to a ring-contracted structure. What is this and why did it form?

This is a classic signature of the Favorskii rearrangement .[1][2] If your synthesis involves an intramolecular cyclization of an α-halo ketone precursor using a nucleophilic base (like sodium methoxide), this rearrangement pathway can become dominant. The base attacks the carbonyl group, initiating a sequence that results in a stable cyclopropane derivative instead of the desired cyclobutane.[3][4][5]

Q3: I'm attempting a [2+2] cycloaddition with dimethylketene, but my crude NMR is messy and shows high molecular weight species. What's happening?

This strongly suggests dimerization or polymerization of the highly reactive dimethylketene intermediate. Ketenes are prone to reacting with themselves if their concentration becomes too high or if the alkene partner (the "ketenophile") is not present in sufficient excess or is less reactive.[6][7]

Q4: After aqueous workup and extraction, my final product is partially acidic and difficult to purify. What could be the cause?

This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid.[8] This can occur if the reaction is quenched with strong acid or base and extraction is not performed promptly, or if the product is exposed to acidic or basic conditions (e.g., on silica gel) for prolonged periods.

In-Depth Troubleshooting Guides

Guide 1: Mitigating the Favorskii Rearrangement During Intramolecular Cyclization

The intramolecular SN2 cyclization of a precursor like methyl 4-halo-2,2-dimethyl-3-oxobutanoate is a direct route to the target molecule. However, it is critically sensitive to the choice of base, which can favor the undesired Favorskii rearrangement.

Symptom:
  • Major byproduct identified as a methyl cyclopropanecarboxylate derivative.

  • Drastically reduced yield of the target this compound.

Root Cause Analysis: Competing Reaction Mechanisms

The key decision point for the reaction pathway occurs after the formation of the enolate from the starting α-halo ketone.

  • Desired Pathway (Intramolecular SN2): The α-carbanion displaces the halide on the γ-carbon to form the four-membered cyclobutane ring. This is favored by non-nucleophilic bases.

  • Undesired Pathway (Favorskii Rearrangement): A nucleophilic base (e.g., methoxide) attacks the carbonyl carbon. The resulting intermediate collapses, forming a highly strained cyclopropanone intermediate which then undergoes nucleophilic ring-opening to yield a stable, ring-contracted carboxylate product.[1][5]

The diagram below illustrates these competing pathways.

G cluster_0 Starting Material & Enolate Formation cluster_1 Reaction Pathways cluster_2 Products SM Methyl 4-halo-2,2-dimethyl-3-oxobutanoate Enolate Enolate Intermediate SM->Enolate + Base - HB SN2 Desired Pathway: Intramolecular SN2 Enolate->SN2 Non-nucleophilic Base (e.g., DBU) Favorskii Undesired Pathway: Favorskii Rearrangement Enolate->Favorskii Nucleophilic Base (e.g., NaOMe) Base Base Base->SM Product Target Product: Methyl 2,2-dimethyl-3- oxocyclobutanecarboxylate SN2->Product SideProduct Side Product: Methyl Cyclopropane- carboxylate Derivative Favorskii->SideProduct

Caption: Competing reaction pathways after enolate formation.

Solutions and Validated Protocols

The key is to select conditions that favor the kinetic SN2 cyclization over the thermodynamically favorable rearrangement.

ParameterIneffective Approach (Favors Side Product)Recommended Approach (Favors Target Product) Rationale
Base Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2,2,6,6-Tetramethylpiperidine (TMP)Nucleophilic alkoxides initiate the Favorskii mechanism.[3] Bulky, non-nucleophilic amine bases are strong enough to form the enolate but cannot act as nucleophiles.[9]
Temperature 0 °C to reflux-78 °C to -40 °C Lower temperatures favor the kinetically controlled SN2 cyclization and disfavor the higher activation energy rearrangement pathway.
Solvent Protic solvents (e.g., Methanol)Aprotic polar solvents (e.g., THF, Toluene) Protic solvents can participate in the rearrangement mechanism and stabilize charged intermediates. Aprotic solvents better solvate the desired transition state.

Protocol 1.1: Optimized Intramolecular Cyclization

  • Dissolve the substrate (e.g., methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, 1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, multi-neck flask under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DBU (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Guide 2: Preventing Dimerization in [2+2] Ketene Cycloadditions

The [2+2] cycloaddition of dimethylketene with methyl acrylate is an elegant method for forming the cyclobutane ring.[10] However, the high reactivity of dimethylketene makes its self-reaction a significant competing pathway.

Symptom:
  • Formation of a white precipitate or waxy solid during the reaction.

  • Complex mixture in crude analysis, often containing the known polyester and cyclobutanedione dimers of dimethylketene.

  • Low conversion of the methyl acrylate starting material.

Root Cause Analysis: Ketene Reactivity

Dimethylketene is generated in situ, typically from the dehydrohalogenation of isobutyryl chloride or the pyrolysis of dimethylmalonic anhydride. If the local concentration of the generated ketene exceeds that of the alkene, it will rapidly dimerize.

G cluster_0 Ketene Generation cluster_1 Reaction Pathways cluster_2 Products Precursor Ketene Precursor (e.g., Isobutyryl Chloride) Ketene Dimethylketene (Reactive Intermediate) Precursor->Ketene + Base (e.g., Et3N) Cycloaddition Desired Pathway: [2+2] Cycloaddition Ketene->Cycloaddition + Methyl Acrylate (High Concentration) Dimerization Undesired Pathway: Dimerization Ketene->Dimerization + Another Ketene Molecule (Low Acrylate Conc.) Product Target Product Cycloaddition->Product Dimer Ketene Dimer (Side Product) Dimerization->Dimer

References

Technical Support Center: Ring-Opening of Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this strained carbocyclic intermediate. Here, we address common challenges encountered during the ring-opening process to yield valuable linear synthons, such as methyl 3,3-dimethyl-4-oxobutanoate. Our approach is rooted in mechanistic principles to provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acid-catalyzed ring-opening reaction is resulting in low or no conversion of the starting material. What are the primary factors to investigate?

This is a common issue often rooted in catalyst selection, reaction conditions, or the inherent stability of the substrate. The high ring strain of the cyclobutane ring is the primary driving force for the reaction, but overcoming the activation energy requires careful optimization.[1]

Core Areas for Investigation:

  • Catalyst Choice & Concentration: The carbonyl group at the 3-position must be activated. Brønsted acids protonate the carbonyl oxygen, while Lewis acids coordinate to it, making the cyclobutane ring more electrophilic and susceptible to cleavage.[2][3]

    • Brønsted Acids (e.g., PTSA, H₂SO₄): Effective but can sometimes lead to charring or side reactions if used at high concentrations or temperatures.

    • Lewis Acids (e.g., BF₃·OEt₂, FeCl₃, TiCl₄): Can be milder and more selective.[3] However, they are sensitive to moisture and may require anhydrous conditions.

    • Catalyst Loading: Insufficient catalyst will result in a sluggish reaction. Conversely, excessive catalyst can promote unwanted side pathways. Start with a catalytic amount (1-5 mol%) and incrementally increase if needed.

  • Reaction Temperature: While ring strain provides a thermodynamic driving force, there is still a kinetic barrier to overcome.

    • If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction closely by TLC or GC-MS, as higher temperatures can also promote side reactions.

    • Be aware that thermal electrocyclic ring-opening is also a possibility, though typically requires higher temperatures and follows specific stereochemical rules (Woodward-Hoffmann rules).[4][5]

  • Solvent Selection: The solvent must be inert to the acidic conditions and capable of dissolving the substrate.

    • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often good choices as they are non-nucleophilic.

    • Protic Solvents: If the goal is to trap the ring-opened intermediate with a nucleophile (e.g., alcoholysis or hydrolysis), then a protic solvent like methanol or water is required.[6] However, be aware that the solvent can also act as a competitive nucleophile.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion check_catalyst Verify Catalyst Activity & Loading (1-10 mol%) start->check_catalyst check_temp Increase Temperature Incrementally (e.g., RT -> 40°C -> Reflux) check_catalyst->check_temp No Improvement result Improved Conversion check_catalyst->result Success check_solvent Ensure Anhydrous Conditions (if using Lewis Acid) check_temp->check_solvent No Improvement check_temp->result Success change_catalyst Switch Catalyst Type (Brønsted <-> Lewis) check_solvent->change_catalyst No Improvement check_solvent->result Success change_catalyst->result Success

Caption: Troubleshooting flowchart for low conversion.

Q2: I'm observing the formation of multiple side products. How can I identify and suppress them?

Side product formation often arises from the reactivity of the starting material or the desired ring-opened product under the reaction conditions.

Common Side Products & Mitigation Strategies:

Side Product Type Plausible Cause Identification (Spectroscopy) Mitigation Strategy
Aldol Adducts/Polymers The enolizable ketone of the starting material or the aldehyde/ketone of the product can undergo self-condensation under acidic or basic conditions.Complex mixture in ¹H NMR, broad baseline hump. Mass spec showing multiples of the monomer mass.Use milder/non-protic Lewis acids. Lower the reaction temperature. Maintain dilute conditions.
Rearrangement Products Strong basic conditions can potentially induce a Favorskii-type rearrangement. Acidic conditions can lead to carbocation rearrangements.Unexpected signals in ¹H and ¹³C NMR. Requires detailed structural elucidation.Avoid strong bases. Use milder acidic catalysts and lower temperatures to disfavor carbocation formation.
Decarboxylation Product High temperatures, particularly with residual water and acid, can lead to hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid.Loss of the methyl ester signal (-OCH₃) in ¹H NMR. Gas evolution (CO₂) may be observed.Maintain anhydrous conditions. Use moderate temperatures. Workup the reaction promptly once complete.

Proposed Mechanism: Acid-Catalyzed Ring Opening The following diagram illustrates the generally accepted mechanism for the acid-catalyzed ring-opening, which proceeds via activation of the carbonyl, followed by cleavage of the strained C-C bond.

G sub Substrate (Cyclobutanone) activated Protonated Intermediate sub->activated Protonation h_plus H⁺ cleavage Ring-Opened Carbocation activated->cleavage C-C Bond Cleavage (Strain Release) product Product (Linear Keto-Ester) cleavage->product Nucleophilic Attack / Rearrangement nu Nu⁻

References

optimization of reaction conditions for methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Welcome to the technical support guide for the synthesis and optimization of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory practices. Our goal is to empower you, our fellow researchers and drug development professionals, to navigate the complexities of this synthesis with confidence and precision.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific experimental hurdles you may encounter. We will diagnose the problem, explore the underlying chemical principles, and provide actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is a common issue that can stem from several sources, including inappropriate reaction conditions, substrate or reagent degradation, or inefficient workup. Let's dissect the potential causes and their remedies.

Possible Cause 1: Suboptimal Reaction Conditions The formation of the cyclobutane ring is often a kinetically controlled process, highly sensitive to temperature, solvent, and catalytic activity.

  • Explanation: The key step, often a [2+2] cycloaddition or a rearrangement, has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it's too high, side reactions such as decomposition or polymerization may dominate. The solvent's polarity can also drastically affect the stability of intermediates and transition states.

  • Suggested Solution: A systematic optimization of reaction parameters is crucial. Begin by establishing a baseline experiment and vary one parameter at a time.

ParameterRecommended RangeRationale & Key Considerations
Temperature -20 °C to 80 °CLower temperatures may improve selectivity, while higher temperatures can increase the reaction rate. Start at room temperature and adjust based on reaction progress.[1][2]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), TolueneSolvent choice depends on the specific pathway. Non-polar solvents like toluene are common for thermal cycloadditions, while polar aprotic solvents like DCM or MeCN are often used for catalyzed reactions.[1][3]
Catalyst Loading 1-10 mol% (for catalytic reactions)Insufficient catalyst will result in a slow or incomplete reaction. Excessive catalyst can sometimes lead to side product formation.
Concentration 0.1 M to 1.0 MDilute conditions can disfavor intermolecular reactions, leading to low yields. Conversely, highly concentrated mixtures can lead to polymerization or solubility issues.

Possible Cause 2: Reagent Purity and Stability The starting materials and catalysts must be of high purity and handled correctly.

  • Explanation: Many reagents, especially organometallics or catalysts, are sensitive to air and moisture. Contaminants can poison catalysts or react with starting materials, halting the desired transformation. For instance, if a Lewis acid catalyst is used, trace water can lead to its deactivation.

  • Suggested Solution:

    • Verify Reagent Purity: Use freshly opened reagents or purify them before use. For example, solvents should be dried over appropriate drying agents.

    • Ensure Inert Atmosphere: If using air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]

    • Monitor Reagent Addition: Add reagents slowly, especially at low temperatures, to control any exothermic processes and prevent localized high concentrations that could lead to side reactions.

Troubleshooting Workflow for Low Yield

G cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation cluster_workup Workup Loss start Problem: Low Yield check_progress Is the starting material consumed? (Monitor by TLC/GC-MS) start->check_progress incomplete_reaction Incomplete Reaction check_progress->incomplete_reaction No degradation Product Degradation / Side Products check_progress->degradation Yes, but multiple spots workup_loss Product Lost During Workup check_progress->workup_loss Yes, clean conversion but low isolated yield optimize_cond Optimize Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity incomplete_reaction->optimize_cond check_reagents Verify Reagent Purity & Handling (Inert Atmosphere?) incomplete_reaction->check_reagents milder_cond Use Milder Conditions: - Lower Temperature - Alternative Catalyst degradation->milder_cond check_workup Is the product stable to workup? (e.g., acidic/basic quench) degradation->check_workup check_layers Check Aqueous Layer for Product Solubility workup_loss->check_layers check_volatility Check Rotovap Trap for Volatile Product workup_loss->check_volatility G cluster_main Fischer Esterification of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid start 2,2-dimethyl-3-oxocyclobutanecarboxylic acid intermediate Protonated Carbonyl Intermediate start->intermediate + CH3OH, H+ product This compound intermediate->product - H2O

References

Technical Support Center: Navigating the Stability of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with expert insights and practical solutions to navigate the inherent stability challenges of this compound, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Fundamental Stability Profile

This compound is a valuable synthetic intermediate, but its utility is coupled with inherent instability stemming from two key structural features: the β-keto ester moiety and the strained four-membered cyclobutanone ring. Understanding the chemistry of these functional groups is paramount to handling the compound successfully.

  • β-Keto Ester System: This system is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the methyl ester to form the corresponding β-keto acid.[1][2] This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield 3,3-dimethylcyclobutanone.[1][3] This hydrolytic pathway is one of the most common sources of sample degradation, particularly during aqueous workups or chromatography with protic solvents.

  • Cyclobutanone Ring Strain: Four-membered rings possess significant angle strain. This strain makes the cyclobutanone ring susceptible to cleavage under various conditions to relieve this strain.[4] Key degradation pathways include:

    • Thermal Decomposition: At elevated temperatures, cyclobutanones can decompose into products like ethylene and ketene derivatives.[5][6][7]

    • Photochemical Reactions: Exposure to UV light can induce Norrish type-I cleavage, leading to ring-opening and the formation of various products.[8][9][10]

    • Acid/Base-Catalyzed Ring Opening: Strong acids or bases can promote ring-opening reactions, often leading to complex product mixtures.[11][12][13] For instance, bases like potassium tert-butoxide can initiate Michael/aldol/ring-opening cascades.[11][13]

Below is a diagram illustrating the primary degradation pathways for this compound.

G cluster_main This compound cluster_products Degradation Products A Methyl 2,2-dimethyl- 3-oxocyclobutanecarboxylate B 3,3-Dimethylcyclobutanone + CO2 + Methanol A->B  Acid or Base Catalyzed  Hydrolysis & Decarboxylation C Ring-Opened Products (e.g., enones, acids) A->C  Base-Promoted  Ring Opening D Linear Ketene & Ethylene Derivatives A->D  Thermal or Photochemical  Decomposition

Caption: Primary degradation pathways of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is critical for maintaining the purity and stability of the compound. Based on best practices for volatile ketones and esters, we recommend the following conditions, summarized in the table below.[14][15]

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed containerUnder an inert atmosphere (Argon or Nitrogen)
Container Amber glass vial with a PTFE-lined capAmber glass vial or ampoule, sealed
Light Protect from lightStore in the dark
Purity Use high-purity material, free of acid/baseUse high-purity material, free of acid/base

The rationale is to minimize thermal energy available for decomposition and to exclude atmospheric moisture and oxygen, which can initiate hydrolysis and oxidative processes.[14]

Q2: My compound appears to be degrading during my aqueous workup. How can I prevent this?

A: This is a classic issue caused by hydrolysis of the β-keto ester.[1][16] Standard aqueous workups using acidic or basic washes (e.g., 1M HCl, sat. NaHCO₃) can accelerate this degradation.

Recommended Mitigation Strategy:

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible.

  • Use Cold Solutions: Use ice-cold deionized water or brine for all washes to reduce the reaction rate.

  • Avoid Strong Acids/Bases: If a wash is necessary, use milder reagents like a saturated solution of ammonium chloride (NH₄Cl) for acidic washes or a cold, dilute solution of sodium bicarbonate.

  • Prioritize Brine: Wash the organic layer with saturated brine to remove the bulk of the water, followed by drying with a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q3: Is the compound sensitive to standard purification techniques like silica gel chromatography?

A: Yes, it is highly sensitive. Standard silica gel is inherently acidic and has a high surface area, which can catalyze both hydrolysis (from residual water) and ring-opening reactions. Prolonged exposure on a silica column is a common cause of poor recovery and the appearance of impurities.

Recommended Approach:

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or slightly basic agent, such as 1% triethylamine (Et₃N) or pyridine, before packing the column. This will neutralize the acidic sites.

  • Use "Flash" Chromatography: Do not let the compound sit on the column. Use a higher pressure ("flash") to push the compound through the column quickly.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18) for reverse-phase chromatography if your compound is compatible.

Q4: I see an unexpected peak at ~1780 cm⁻¹ in the IR spectrum of my sample. What could it be?

A: The carbonyl stretch of a cyclobutanone is typically found at a high frequency (~1780-1785 cm⁻¹) due to ring strain. The ketone in your starting material, this compound, should also appear in this region. However, if you see this peak growing at the expense of your ester peak (~1740 cm⁻¹), it is a strong indication of decarboxylation to form 3,3-dimethylcyclobutanone, a common degradation product.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experimentation.

G A Problem Encountered: Low Yield / Impure Product B When was the issue observed? A->B C Post-Aqueous Workup B->C  Workup   D Post-Purification (Chromatography) B->D Purification E After Storage B->E  Storage   F Cause: Hydrolysis & Decarboxylation[1][2] C->F H Cause: On-Column Degradation (Acidic Silica)[4] D->H J Cause: Thermal or Moisture-Induced Degradation[14] E->J G Solution: • Use cold, neutral washes (brine) • Minimize contact time • Dry thoroughly F->G I Solution: • Neutralize silica (e.g., 1% Et3N) • Use rapid 'flash' technique • Consider neutral alumina H->I K Solution: • Re-evaluate storage (see Table 1) • Store under inert gas (Ar/N2) • Re-purify before use J->K

References

Technical Support Center: Degradation Pathways of 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxocyclobutanecarboxylates. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, reaction, and analysis of these versatile chemical intermediates. The inherent reactivity of the strained four-membered ring and the presence of both a ketone and a carboxylate group make this class of compounds susceptible to several degradation pathways. Understanding these pathways is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 3-oxocyclobutanecarboxylate sample shows signs of degradation upon storage. What are the likely causes and how can I prevent this?

Answer:

The stability of 3-oxocyclobutanecarboxylates can be compromised by improper storage conditions, particularly in the presence of moisture, acid, or base. The primary degradation pathways under these conditions are hydrolysis of the ester and subsequent decarboxylation.

  • Hydrolysis: The ester functionality is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to yield 3-oxocyclobutanecarboxylic acid.[1][2] The presence of water is a key factor in this process.

  • Decarboxylation: The resulting 3-oxocyclobutanecarboxylic acid is a β-keto acid, a class of compounds known to be thermally unstable and prone to decarboxylation (loss of CO2) upon gentle heating to yield cyclobutanone.[3][4][5]

Troubleshooting & Prevention:

Issue Potential Cause Recommended Solution
Decreased purity over time Hydrolysis due to atmospheric moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, consider a desiccator or storage at low temperatures (2-8°C).[6]
Formation of cyclobutanone Decarboxylation of the hydrolyzed acid.Avoid exposure to high temperatures. If the compound has been exposed to moisture, purification by recrystallization or chromatography may be necessary to remove the resulting acid before it can decarboxylate.
Reaction failure with sensitive reagents Presence of acidic or basic impurities catalyzing degradation.Ensure all solvents and reagents are anhydrous and free from acidic or basic contaminants. Use freshly purified or high-purity grade materials.
FAQ 2: I am observing unexpected ring-opened byproducts in my reaction. What are the possible mechanisms for this degradation?

Answer:

The strained cyclobutane ring is susceptible to cleavage under various conditions, leading to the formation of linear, often unsaturated, products. The specific byproduct will depend on the reagents and reaction conditions.

  • Base-Promoted Ring Opening: Strong bases, such as potassium tert-butoxide (KOtBu), can promote a Michael/aldol/ring-opening cascade, especially in the presence of α,β-unsaturated ketones.[7] This pathway involves the formation of a bicyclic intermediate, followed by cleavage of the four-membered ring to yield substituted cyclohexene-carboxylic acids.[7]

  • Lewis Acid-Catalyzed Ring Opening: Lewis acids, such as iron(III) chloride (FeCl3), can catalyze the ring-opening of cyclobutanones to form conjugated enones.[8] This process is thought to proceed through coordination of the Lewis acid to the carbonyl oxygen, weakening the C-C bonds of the ring.

  • Radical-Mediated Ring Opening: Under certain conditions, such as the presence of a transition metal catalyst and a suitable initiator, a single-electron transfer (SET) can occur, leading to the formation of a radical intermediate that undergoes C-C bond cleavage.[9]

Visualizing Ring-Opening Pathways:

Below is a generalized schematic of potential ring-opening pathways.

G cluster_0 Starting Material cluster_1 Degradation Products 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylate Substituted Cyclohexene Substituted Cyclohexene 3-Oxocyclobutanecarboxylate->Substituted Cyclohexene Base-Promoted (e.g., KOtBu) Conjugated Enone Conjugated Enone 3-Oxocyclobutanecarboxylate->Conjugated Enone Lewis Acid-Catalyzed (e.g., FeCl3) Linear Cyanoalkyl Radical Linear Cyanoalkyl Radical 3-Oxocyclobutanecarboxylate->Linear Cyanoalkyl Radical Radical-Mediated (e.g., SET)

Caption: Potential ring-opening degradation pathways.

Troubleshooting Ring-Opening:

  • Reagent Selection: Be mindful of the basicity and Lewis acidity of your reagents. If ring-opening is a problem, consider using milder, non-nucleophilic bases or avoiding strong Lewis acids.

  • Temperature Control: Many ring-opening reactions are accelerated by heat. Maintaining a low reaction temperature can often minimize the formation of these byproducts.

  • Exclusion of Radical Initiators: If a radical pathway is suspected, ensure the reaction is protected from light and that all reagents are free from peroxide impurities, which can act as radical initiators.

FAQ 3: My reaction with an oxidizing agent yielded a lactone instead of the expected product. What is this reaction and how can I control it?

Answer:

The formation of a lactone from a cyclic ketone in the presence of a peroxyacid or other oxidizing agent is characteristic of the Baeyer-Villiger oxidation.[10][11] In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group.

The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[10][12] This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct.[12]

Regioselectivity of the Baeyer-Villiger Oxidation:

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[11][12]

Visualizing the Baeyer-Villiger Oxidation Pathway:

G 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylate Criegee_Intermediate Criegee Intermediate 3-Oxocyclobutanecarboxylate->Criegee_Intermediate + Peroxyacid Peroxyacid Peroxyacid Peroxyacid->Criegee_Intermediate Lactone_Product Lactone Product Criegee_Intermediate->Lactone_Product Rearrangement Carboxylic_Acid_Byproduct Carboxylic Acid Byproduct Criegee_Intermediate->Carboxylic_Acid_Byproduct

Caption: The Baeyer-Villiger oxidation pathway.

Troubleshooting the Baeyer-Villiger Oxidation:

  • Choice of Oxidant: If the Baeyer-Villiger oxidation is an undesired side reaction, avoid the use of peroxyacids (e.g., m-CPBA) or other reagents known to promote this transformation.

  • Protecting Groups: If oxidation at another site is desired, consider protecting the ketone functionality before carrying out the oxidation step.

  • Reaction Conditions: The reaction is often catalyzed by acids. Running the reaction under neutral or basic conditions, if compatible with the desired transformation, may suppress the Baeyer-Villiger pathway.

Experimental Protocols

Protocol 1: Monitoring the Hydrolytic Stability of Ethyl 3-Oxocyclobutanecarboxylate

This protocol describes a method for monitoring the hydrolysis of ethyl 3-oxocyclobutanecarboxylate to 3-oxocyclobutanecarboxylic acid under acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl 3-oxocyclobutanecarboxylate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ethyl 3-oxocyclobutanecarboxylate in methanol.

  • Sample Preparation:

    • Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Neutral Condition: To 1 mL of the stock solution, add 9 mL of water.

  • Time-Point Analysis: Incubate the prepared samples at room temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

  • Quenching (for basic sample): For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the reaction.

  • HPLC Analysis: Analyze the aliquots by HPLC.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV at 210 nm.

  • Data Analysis: Quantify the peak areas of ethyl 3-oxocyclobutanecarboxylate and the newly formed 3-oxocyclobutanecarboxylic acid to determine the rate of hydrolysis under each condition.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid_Sample Acidic Sample (HCl) Stock_Solution->Acid_Sample Base_Sample Basic Sample (NaOH) Stock_Solution->Base_Sample Neutral_Sample Neutral Sample (H2O) Stock_Solution->Neutral_Sample Incubate Incubate at Room Temp Acid_Sample->Incubate Base_Sample->Incubate Neutral_Sample->Incubate Aliquots Take Time-Point Aliquots Incubate->Aliquots Quench Quench Basic Sample Aliquots->Quench HPLC HPLC Analysis Aliquots->HPLC Quench->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for monitoring hydrolytic stability.

References

common mistakes in handling cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and application of cyclobutanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the unique chemical landscape of these strained four-membered rings. The high ring strain in cyclobutanones imparts unique reactivity, making them powerful synthetic intermediates but also susceptible to specific side reactions and degradation pathways.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with cyclobutanone derivatives, offering explanations grounded in mechanistic principles and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I'm getting a complex mixture of products or complete degradation of my starting material. What could be the cause?

A: The inherent ring strain of the cyclobutane ring makes cyclobutanone derivatives susceptible to decomposition under various conditions.[1][2] Several factors could be at play:

  • Thermal Instability: At elevated temperatures (around 350 °C), cyclobutanone itself can decompose into ethylene and ketene. While your reaction conditions are likely much milder, prolonged heating can still promote side reactions.

  • Acid/Base Sensitivity: Both acidic and basic conditions can catalyze ring-opening or polymerization reactions.[3][4] For instance, acidic conditions can promote rearrangement reactions, while basic conditions can lead to aldol-type condensations or other rearrangements.

  • Photochemical Reactivity: Cyclobutanone and its derivatives are known to be photochemically active.[5][6][7] Exposure to UV light, or even strong ambient light, can induce Norrish Type I cleavage, leading to decarbonylation and the formation of cyclopropanes or ring-opened products.

Troubleshooting Steps:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Consider performing the reaction at room temperature or below if feasible. For larger-scale reactions, be mindful of exothermic events that could lead to localized heating.[8][9]

  • pH Control: If your reaction is not pH-sensitive, aim for neutral conditions. If acidic or basic reagents are necessary, consider using milder reagents, shorter reaction times, and immediate neutralization during workup.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil. This is especially critical for reactions that run for extended periods.

  • Inert Atmosphere: To prevent oxidation, especially of aldehyde impurities that can form, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in Purifying the Cyclobutanone Derivative

Q: My crude product is highly impure, and I'm struggling to isolate the desired cyclobutanone derivative via distillation or chromatography.

A: Purification of cyclobutanones can be challenging due to their volatility, water solubility, and the presence of close-boiling impurities.[10][11]

  • Azeotrope Formation: Cyclobutanone forms a low-boiling azeotrope with water, which can complicate distillations.[10]

  • Close-Boiling Impurities: Aldehydes such as crotonaldehyde and cyclopropanecarboxaldehyde are common impurities in cyclobutanone synthesis and have boiling points very close to cyclobutanone, making separation by distillation difficult.[10]

  • Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive cyclobutanone derivatives during column chromatography.

Troubleshooting Steps:

  • Chemical Treatment of Impurities: Close-boiling aldehyde impurities can be converted into high-boiling compounds before distillation. This can be achieved through mild oxidation or condensation reactions catalyzed by amines or inorganic bases.[10] A subsequent distillation can then easily separate your product.

  • Azeotropic Distillation: To remove water, azeotropic distillation techniques can be employed. This often involves a sequence of distillation steps.[10]

  • Alternative Purification Methods:

    • Vacuum Distillation: For less volatile derivatives, vacuum distillation can lower the boiling point and minimize thermal decomposition.[12]

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[12]

    • Neutralized Chromatography: If column chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a triethylamine solution) or alternative stationary phases like alumina (basic or neutral).

  • Extraction: Due to the water solubility of cyclobutanone, thorough extraction with a suitable organic solvent is crucial. Multiple extractions will ensure better recovery.[11]

Problem 3: Unexpected Side Products in Baeyer-Villiger Oxidations

Q: I'm performing a Baeyer-Villiger oxidation on a substituted cyclobutanone, but I'm getting a mixture of regioisomeric lactones or other byproducts.

A: The Baeyer-Villiger oxidation is a powerful tool for converting cyclobutanones to γ-butyrolactones. However, the regioselectivity can be a significant challenge with unsymmetrically substituted cyclobutanones.[13][14]

  • Migratory Aptitude: The regiochemical outcome of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order is: tertiary alkyl > cyclohexyl > secondary alkyl, phenyl > primary alkyl > methyl.[15] In cases where the migratory aptitudes are similar, a mixture of products can be expected.

  • Reaction Conditions: The choice of oxidant (e.g., m-CPBA, hydrogen peroxide with a Lewis acid) and reaction conditions can influence the regioselectivity.[16][17]

  • Ring Strain Effects: The inherent strain of the cyclobutanone ring can also influence the transition state energies for the migration of different groups, sometimes leading to unexpected regiochemical outcomes.[15]

Troubleshooting Steps:

  • Catalyst and Reagent Screening: Experiment with different peroxy acids or catalyst systems. Chiral catalysts have been shown to influence both enantioselectivity and, in some cases, regioselectivity.[13][16] Using hydrogen peroxide with a Brønsted or Lewis acid catalyst is a common alternative to peroxy acids.[13]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the pathway with the lower activation energy.

  • Substrate Modification: If possible, modifying the substrate to enhance the migratory aptitude of the desired migrating group can be a viable strategy.

Visualization of Baeyer-Villiger Regioselectivity Challenge

baeyer_villiger Baeyer-Villiger Oxidation of a Substituted Cyclobutanone sub Substituted Cyclobutanone criegee Criegee Intermediate sub->criegee + [O] pathA Migration of R1 criegee->pathA pathB Migration of R2 criegee->pathB lactoneA Regioisomer A (γ-Butyrolactone) pathA->lactoneA lactoneB Regioisomer B (γ-Butyrolactone) pathB->lactoneB

Caption: Baeyer-Villiger oxidation pathways for a substituted cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutanone derivatives so reactive?

The high reactivity of cyclobutanone derivatives stems from significant ring strain.[1] The ideal bond angle for an sp³ hybridized carbon is 109.5°, but in a planar cyclobutane ring, the angles are forced to be approximately 90°. This deviation, known as angle strain, along with torsional strain from eclipsing hydrogens, destabilizes the molecule.[18][19] This stored energy can be released in reactions that open or rearrange the ring, making these compounds valuable but sometimes challenging synthetic intermediates.

Q2: What are the recommended storage conditions for cyclobutanone derivatives?

Given their potential for thermal and photochemical decomposition, cyclobutanone derivatives should be stored in a cool, dark place. Refrigeration at 2-8°C is often recommended.[20] The container should be tightly sealed and stored under an inert atmosphere if the compound is particularly sensitive to oxidation or moisture. For long-term storage, amber vials are preferred to protect against light. Always refer to the specific product's safety data sheet (SDS) for detailed storage information.

Q3: Can I form an enolate from a cyclobutanone derivative? What are the potential complications?

Yes, enolates can be formed from cyclobutanone derivatives by deprotonation of the α-carbon.[21] However, there are some potential complications to be aware of:

  • Self-Condensation: Under basic conditions, the enolate can react with another molecule of the cyclobutanone in an aldol-type condensation. This can lead to dimerization or polymerization.

  • Ring Opening: Strong basic conditions, especially at elevated temperatures, can promote ring-opening reactions.

  • Regioselectivity: For unsymmetrical cyclobutanones, deprotonation can occur at two different α-carbons, potentially leading to a mixture of enolates and subsequent products.[22]

To control enolate formation, it is often best to use a strong, non-nucleophilic base (like LDA) at low temperatures (e.g., -78 °C) to achieve rapid and complete deprotonation before subsequent reaction with an electrophile.[23]

Visualization of Potential Enolate Side Reactions

enolate_reactions Potential Side Reactions of Cyclobutanone Enolates start Cyclobutanone Derivative enolate Enolate start->enolate + Base aldol Aldol Self-Condensation enolate->aldol + Cyclobutanone ring_opening Ring Opening enolate->ring_opening Harsh Conditions alkylation Desired Alkylation enolate->alkylation + Electrophile (R-X) dimer Dimer/Polymer aldol->dimer opened_product Ring-Opened Product ring_opening->opened_product desired_product α-Alkylated Product alkylation->desired_product

Caption: Competing reaction pathways for a cyclobutanone enolate.

Experimental Protocols

Protocol 1: General Procedure for the Purification of a Crude Cyclobutanone Derivative by Chemical Treatment and Distillation

This protocol is designed to remove common close-boiling impurities, such as aldehydes, prior to final purification by distillation.

  • Crude Product Analysis: Before beginning, analyze your crude product by GC-MS or NMR to identify the major impurities. This will help you decide if this purification method is appropriate.

  • Impurity Conversion:

    • Transfer the crude cyclobutanone derivative to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add a mild oxidizing agent (e.g., a catalytic amount of a metal oxidant) or a catalytic amount of a secondary amine (e.g., diisopropylamine) to promote condensation of aldehyde impurities.[10]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the disappearance of the aldehyde impurities by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid oxidant was used, filter the mixture.

    • If an amine was used, perform an acidic wash (e.g., with dilute HCl) to remove the amine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation.

  • Fractional Distillation:

    • Set up for fractional distillation. It is advisable to use a vacuum-jacketed column packed with glass helices for better separation.[11]

    • Carefully distill the product, collecting the fraction that boils at the expected temperature for your cyclobutanone derivative. Discard the forerun and the higher-boiling residue.

Summary of Key Parameters

ParameterRecommendationRationale
Temperature Keep as low as possibleMinimizes thermal decomposition and side reactions.
pH Maintain near-neutral conditions unless requiredAvoids acid/base-catalyzed ring opening and polymerization.[3][4]
Light Protect from UV and strong ambient lightPrevents photochemical degradation.[5][6]
Atmosphere Use an inert atmosphere (N₂ or Ar)Prevents oxidation of the product and any impurities.
Purification Consider chemical pretreatment of impuritiesFacilitates removal of close-boiling contaminants.[10]
Storage 2-8°C in a dark, sealed containerEnsures long-term stability.[20]

References

Technical Support Center: Scaling the Synthesis of Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. As a key building block in the pharmaceutical industry, particularly for complex antivirals and other bioactive molecules, robust and scalable production of this cyclobutane derivative is critical.

This document moves beyond a simple recitation of procedural steps. It provides a troubleshooting framework grounded in mechanistic principles and practical, field-tested experience to help you anticipate and resolve common scale-up challenges.

Overview of the Primary Synthetic Pathway

The most common and industrially viable route to this and similar cyclobutanones is the [2+2] cycloaddition of a ketene with an appropriate alkene. For this compound, the key transformation involves the reaction of dimethylketene with methyl acrylate. Due to the high reactivity and toxicity of dimethylketene, it is almost exclusively generated in situ from a stable precursor, typically isobutyryl chloride, via dehydrochlorination with a non-nucleophilic base like triethylamine.

Experimental Workflow Diagram

G cluster_0 Step 1: In Situ Ketene Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Workup & Purification A Isobutyryl Chloride D Dimethylketene (Reactive Intermediate) A->D Dehydrochlorination (Formation of Et3N·HCl salt) B Triethylamine (Base) B->D Dehydrochlorination (Formation of Et3N·HCl salt) C Inert Solvent (e.g., Toluene) C->D Dehydrochlorination (Formation of Et3N·HCl salt) F Crude Product Mixture D->F E Methyl Acrylate E->F G Filtration (Remove Et3N·HCl) F->G H Solvent Removal G->H I Vacuum Distillation H->I J Final Product I->J

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is the most frequent challenge and typically points to issues with the generation or consumption of the highly reactive dimethylketene intermediate.

Root Cause Analysis:

  • Inefficient Ketene Generation: The dehydrochlorination of isobutyryl chloride must be fast and efficient. This requires a high-quality, dry base (triethylamine) and an appropriate solvent. Moisture will quench the acyl chloride and the ketene.

  • Ketene Dimerization: Dimethylketene readily undergoes a [2+2] cycloaddition with itself to form a cyclic diketone dimer (tetramethyl-1,3-cyclobutanedione). This is the most significant competing side reaction. It becomes dominant if the concentration of ketene is too high relative to the ketenophile (methyl acrylate).

  • Suboptimal Temperature: The reaction is typically run at elevated temperatures (e.g., refluxing toluene) to favor the desired cycloaddition. However, excessively high temperatures can promote polymerization and degradation pathways.

Troubleshooting Protocol:

  • Reagent Quality Check: Ensure triethylamine is freshly distilled and all solvents are rigorously dried. Water is a critical enemy of this reaction.

  • Controlled Addition (Semi-Batch Process): This is the most critical parameter for scale-up. Instead of adding all reagents at once, slowly add the isobutyryl chloride (or a pre-mixed solution of isobutyryl chloride and methyl acrylate) to a heated solution of triethylamine in your solvent. This keeps the instantaneous concentration of dimethylketene low, kinetically favoring the reaction with the more abundant methyl acrylate over self-dimerization.

  • Temperature Optimization: Start with the literature-reported temperature (often refluxing heptane or toluene) and perform small-scale experiments to find the optimal balance between reaction rate and side-product formation.

Reaction vs. Dimerization Diagram

G cluster_main Reaction Pathways for Dimethylketene cluster_desired Desired Pathway cluster_side Major Side Reaction Ketene Dimethylketene (Intermediate) Product Target Product Ketene->Product Dimer Cyclic Diketone Dimer Ketene->Dimer Self-Dimerization (High [Ketene]) Acrylate Methyl Acrylate Acrylate->Product

Caption: Competing reaction pathways for the dimethylketene intermediate.

Q2: I'm struggling with purification. Vacuum distillation results in poor separation and product loss. What are my options?

A2: Purification is a significant hurdle, as the boiling points of the target product and the primary byproduct (ketene dimer) can be close. Furthermore, the product may have limited thermal stability.

Troubleshooting Protocol:

  • Fractional Vacuum Distillation: Ensure you are using an efficient distillation column (e.g., Vigreux or packed column) and a good vacuum pump. A slow distillation rate with a high reflux ratio is essential for separating closely boiling compounds.

  • Chemical Conversion & Crystallization: If distillation fails, consider a chemical approach. The crude ester can be hydrolyzed under basic conditions (e.g., NaOH/H₂O) to form the corresponding carboxylic acid (2,2-dimethyl-3-oxocyclobutanecarboxylic acid). This acid is often a crystalline solid and can be purified by recrystallization, which is a highly effective and scalable purification technique. The purified acid can then be re-esterified to the desired methyl ester in a clean, high-yielding step.[1]

  • Impurity Removal via Oxidation: Some impurities can be removed by treating the crude product with a mild oxidant. For instance, a process involving a metal oxidant followed by rectification has been described for purifying cyclobutanone.[2] This may be applicable if specific oxidizable impurities are present.

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?

A3: The in situ generation of ketene is exothermic, as is the subsequent cycloaddition. On a lab scale, a simple reflux condenser is sufficient, but during scale-up, heat removal becomes a critical safety and quality parameter.

Best Practices:

  • Reactor Choice: Use a jacketed reactor with a high surface-area-to-volume ratio and an efficient thermal fluid system.

  • Semi-Batch Operation: As mentioned in A1, the slow, controlled addition of the limiting reagent is the primary method for controlling the rate of heat generation. The addition rate can be directly coupled to the reactor's cooling capacity.

  • Consider Continuous Flow: For very large scales, transitioning to a continuous flow reactor can offer superior thermal control. The small internal volume and high surface area of flow reactors allow for near-instantaneous heat exchange, preventing thermal runaways and improving product consistency.

Standard Operating Protocol (SOP) - 1 Mole Scale

This protocol is a representative example and should be optimized for your specific equipment and safety procedures.

Safety Warning: This reaction should be conducted in a well-ventilated fume hood. Isobutyryl chloride is corrosive and lachrymatory. Dimethylketene (generated in situ) is toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ReagentMolar Mass ( g/mol )Amount (moles)Mass (g)Volume (mL)
Isobutyryl Chloride106.551.0106.6103.5
Triethylamine101.191.2121.4167.0
Methyl Acrylate86.091.5129.1136.0
Toluene (anhydrous)---~1000

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and an addition funnel. Ensure all glassware is oven-dried.

  • Initial Charge: Charge the flask with anhydrous toluene (700 mL) and freshly distilled triethylamine (1.2 mol).

  • Heating: Begin stirring and heat the mixture to reflux (~110°C).

  • Reagent Addition: In the addition funnel, prepare a mixture of isobutyryl chloride (1.0 mol) and methyl acrylate (1.5 mol) diluted with anhydrous toluene (300 mL).

  • Controlled Feed: Once the toluene/triethylamine mixture is at a steady reflux, begin the dropwise addition of the isobutyryl chloride/methyl acrylate solution over a period of 4-6 hours. Maintain a steady reflux throughout the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of fresh toluene.

  • Workup: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to yield the final product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2,2-Dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a valuable synthetic intermediate, finding application in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its compact, functionalized four-membered ring structure provides a versatile scaffold for further chemical elaboration. This guide presents a comparative analysis of established and alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Established Synthetic Route: [2+2] Cycloaddition of Dimethylketene with Methyl Acrylate

The most direct and widely recognized method for the synthesis of the 2,2-dimethyl-3-oxocyclobutanone core is the [2+2] cycloaddition of a ketene with an alkene.[1] For the target molecule, this involves the reaction of dimethylketene with methyl acrylate. Dimethylketene is a highly reactive intermediate and is typically generated in situ from a suitable precursor, such as isobutyryl chloride, by dehydrochlorination with a non-nucleophilic base like triethylamine.[2]

The reaction proceeds via a concerted [π2s + π2a] cycloaddition mechanism, where the suprafacial approach of the alkene to the antarafacial approach of the ketene is thermally allowed. This concerted pathway leads to a high degree of stereoselectivity.

Experimental Protocol: [2+2] Cycloaddition

Materials:

  • Isobutyryl chloride

  • Triethylamine (freshly distilled)

  • Methyl acrylate

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of methyl acrylate (1.2 equivalents) in anhydrous diethyl ether.

  • A second solution of isobutyryl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • The solution from the dropping funnel is added dropwise to the stirred solution of methyl acrylate at room temperature over a period of 1-2 hours. The reaction is often exothermic, and gentle cooling may be required to maintain a steady reaction rate.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-24 hours to ensure complete reaction. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • The reaction mixture is filtered to remove the triethylamine hydrochloride. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expected Yield: Based on similar cycloadditions of dimethylketene, yields in the range of 50-70% can be anticipated.[3]

Workflow Diagram

G cluster_prep Dimethylketene Generation (in situ) cluster_cycloaddition [2+2] Cycloaddition cluster_workup Workup & Purification isobutyryl_chloride Isobutyryl Chloride dimethylketene Dimethylketene isobutyryl_chloride->dimethylketene Dehydrochlorination triethylamine Triethylamine triethylamine->dimethylketene product Methyl 2,2-dimethyl-3- oxocyclobutanecarboxylate dimethylketene->product methyl_acrylate Methyl Acrylate methyl_acrylate->product filtration Filtration product->filtration extraction Aqueous Workup filtration->extraction purification Distillation/Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of the target molecule via [2+2] cycloaddition.

Advantages and Disadvantages
Feature[2+2] Cycloaddition
Advantages Direct, one-pot synthesis of the cyclobutanone ring. High atom economy. Generally good yields.
Disadvantages Requires the in situ generation of highly reactive and potentially hazardous ketene. Triethylamine hydrochloride byproduct can sometimes complicate purification.

Alternative Synthetic Route: Favorskii Rearrangement

An alternative approach to construct the cyclobutanecarboxylate framework is through a ring contraction of a larger ring system, a classic example being the Favorskii rearrangement.[2][4][5] This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.[6][7] To synthesize the target molecule, a suitable precursor would be methyl 2-chloro-3,3-dimethyl-4-oxocyclopentanecarboxylate.

The mechanism proceeds through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the alkoxide base. The regioselectivity of the ring opening is crucial for the formation of the desired product.

Proposed Synthetic Sequence via Favorskii Rearrangement
  • Synthesis of the α-Halo Ketone Precursor: The synthesis of the required α-chloro-β-keto ester can be challenging. A potential route could involve the Dieckmann condensation of a suitable acyclic precursor followed by α-chlorination.

  • Favorskii Rearrangement: The α-halo ketone is then subjected to the Favorskii rearrangement conditions.

Experimental Protocol: Favorskii Rearrangement (Adapted from a general procedure)

Materials:

  • Methyl 2-chloro-3,3-dimethyl-4-oxocyclopentanecarboxylate (hypothetical precursor)

  • Sodium methoxide

  • Anhydrous methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

  • A solution of the α-halo ketone precursor in anhydrous methanol is added dropwise to the stirred sodium methoxide solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, the reaction is cooled, and the excess base is neutralized with a mild acid (e.g., ammonium chloride solution).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Expected Yield: Yields for Favorskii rearrangements can be variable, but for favorable substrates, yields of 60-80% have been reported.[6]

Workflow Diagram

G cluster_precursor Precursor Synthesis cluster_rearrangement Favorskii Rearrangement cluster_workup Workup & Purification acyclic_precursor Acyclic Precursor dieckmann Dieckmann Condensation acyclic_precursor->dieckmann cyclopentanone Substituted Cyclopentanone dieckmann->cyclopentanone chlorination α-Chlorination cyclopentanone->chlorination alpha_halo_ketone α-Halo Ketone Precursor chlorination->alpha_halo_ketone product Methyl 2,2-dimethyl-3- oxocyclobutanecarboxylate alpha_halo_ketone->product sodium_methoxide Sodium Methoxide sodium_methoxide->product neutralization Neutralization product->neutralization extraction Extraction neutralization->extraction purification Distillation/Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis via Favorskii rearrangement.

Advantages and Disadvantages
FeatureFavorskii Rearrangement
Advantages Avoids the use of highly reactive ketenes. Can be a high-yielding reaction for suitable substrates.
Disadvantages Requires a multi-step synthesis of the α-halo ketone precursor. Potential for side reactions and issues with regioselectivity during ring opening.

Alternative Synthetic Route: Ring Expansion of Cyclopropane Derivatives

Another conceptual approach involves the ring expansion of a suitably substituted cyclopropane derivative. For instance, a 1-cyano-1-methylcyclopropanecarboxylate could potentially be expanded to the target cyclobutanone. However, practical and high-yielding methods for this specific transformation are not well-established in the literature, making it a less reliable and more exploratory route compared to the [2+2] cycloaddition and Favorskii rearrangement.

Performance Comparison

Synthetic RouteNumber of Steps (from common precursors)Key Reagents & HazardsTypical Yield RangeScalability
[2+2] Cycloaddition 1Isobutyryl chloride (corrosive), Triethylamine (flammable), Dimethylketene (in situ, reactive)50-70%Good
Favorskii Rearrangement 3+ (including precursor synthesis)Strong base (e.g., NaOMe), α-halo ketone (potentially lachrymatory)60-80% (for rearrangement step)Moderate
Ring Expansion Multiple, pathway not well-definedVaries, potentially involving strong acids or basesHighly variablePoorly established

Structure Confirmation

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, two singlets for the gem-dimethyl protons, and signals for the two diastereotopic methylene protons of the cyclobutane ring.

  • ¹³C NMR: The spectrum should show characteristic peaks for the ketone carbonyl, the ester carbonyl, the quaternary carbon, the methyl groups, and the methylene carbons of the ring.

  • IR Spectroscopy: A strong absorption band for the ketone carbonyl (~1780 cm⁻¹) and the ester carbonyl (~1740 cm⁻¹) are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed, along with characteristic fragmentation patterns.

Conclusion

For the synthesis of this compound, the [2+2] cycloaddition of dimethylketene with methyl acrylate stands out as the most efficient and direct method. While it involves the handling of a reactive intermediate, the one-pot nature and good yields make it an attractive choice for both laboratory and larger-scale synthesis. The Favorskii rearrangement presents a viable alternative, particularly if the required α-halo ketone precursor is readily accessible. However, the multi-step nature of this route makes it less direct. The ring expansion of cyclopropanes remains a more theoretical approach for this specific target and would require significant methods development. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and familiarity with the required techniques.

References

A Comparative Guide to Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate and Other Cyclobutanone Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the cyclobutanone framework represents a versatile scaffold, rich in synthetic potential due to its inherent ring strain. Among the diverse array of substituted cyclobutanones, methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate stands out as a particularly intriguing building block. This guide provides an in-depth comparison of this gem-disubstituted cyclobutanone with its less substituted counterparts, focusing on synthesis, physical properties, and reactivity, supported by experimental data to inform your selection of the optimal building block for your synthetic endeavors.

Introduction: The Allure of the Strained Four-Membered Ring

Cyclobutanone derivatives are valuable intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. The high ring strain of the four-membered ring makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures that would be challenging to construct through other means. The strategic placement of substituents on the cyclobutanone core profoundly influences its stability, reactivity, and the stereochemical outcome of its transformations. This guide will focus on a comparative analysis of this compound against the parent methyl 3-oxocyclobutanecarboxylate and the isomeric methyl 2-oxocyclobutanecarboxylate, providing a clear rationale for their differential utility in synthesis.

Synthesis of Key Cyclobutanone Building Blocks

The synthetic accessibility of these cyclobutanone esters is a critical consideration for their practical application. While various methods exist for the construction of the cyclobutane ring, the following protocols represent reliable and scalable approaches to the key compounds discussed in this guide.

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Common Precursor

A common precursor for methyl 3-oxocyclobutanecarboxylate is 3-oxocyclobutanecarboxylic acid. Several synthetic routes have been reported, with two notable methods highlighted below.[1]

Method A: Hydrolysis of a Dicarboxylate Precursor

This method involves the hydrolysis and decarboxylation of a 3,3-dimethoxycyclobutane-1,1-dicarboxylate derivative.[1]

Step-by-Step Protocol:

  • A solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (4.8 g, 17 mmol) in 20% aqueous HCl (20 mL) is refluxed with vigorous stirring for 60 hours.[2]

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 50 mL).[2]

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude 3-oxocyclobutanecarboxylic acid.[2]

Method B: Ozonolysis of a Benzylidene Precursor

An alternative route involves the ozonolysis of 3-benzylidenecyclobutylcarboxylic acid.[3]

Step-by-Step Protocol:

  • 3-Benzylidenecyclobutylcarboxylic acid (53 g, 0.28 mol) is dissolved in dichloromethane (1 L) and cooled to -78 °C.[3]

  • Ozone is bubbled through the solution at a rate of 1 L/min until a blue color persists.[3]

  • The reaction is warmed to room temperature, and excess ozone is removed by purging with nitrogen. Dimethyl sulfide (52 g, 0.84 mol) is added to quench the ozonide.[3]

  • The solution is concentrated, and the product is extracted with a saturated aqueous sodium bicarbonate solution. The aqueous layer is washed with dichloromethane, acidified to pH 1-3 with concentrated HCl, and then extracted with ethyl acetate.[3]

  • The combined organic extracts are dried and concentrated to afford 3-oxocyclobutanecarboxylic acid.[3]

Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

The gem-dimethyl substituted precursor is synthesized from this compound via hydrolysis.

Esterification to Methyl Cyclobutanonecarboxylates

The corresponding methyl esters are readily prepared from the carboxylic acids via Fischer esterification or other standard esterification protocols.[1][4]

General Fischer Esterification Protocol:

  • The respective oxocyclobutanecarboxylic acid is dissolved in an excess of methanol.[1]

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.[1]

  • The mixture is heated at reflux until the reaction is complete, as monitored by TLC.

  • The excess methanol is removed under reduced pressure, and the residue is worked up by extraction to isolate the desired methyl ester.[4]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Precursor_A Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Precursor_A->3-Oxocyclobutanecarboxylic_Acid Hydrolysis Precursor_B 3-Benzylidenecyclobutyl- carboxylic Acid Precursor_B->3-Oxocyclobutanecarboxylic_Acid Ozonolysis Methyl_3-oxo Methyl 3-oxocyclobutane- carboxylate 3-Oxocyclobutanecarboxylic_Acid->Methyl_3-oxo Esterification (MeOH, H+) Methyl_2,2-dimethyl-3-oxo Methyl 2,2-dimethyl-3-oxo- cyclobutanecarboxylate 2,2-Dimethyl-3-oxocyclobutanecarboxylic_Acid 2,2-Dimethyl-3-oxo- cyclobutanecarboxylic Acid Methyl_2,2-dimethyl-3-oxo->2,2-Dimethyl-3-oxocyclobutanecarboxylic_Acid Hydrolysis 2,2-Dimethyl-3-oxocyclobutanecarboxylic_Acid->Methyl_2,2-dimethyl-3-oxo Esterification (MeOH, H+)

Caption: General synthetic pathways to key cyclobutanone esters.

Comparative Physicochemical Properties

The substitution pattern on the cyclobutanone ring significantly impacts its physical properties. A summary of key properties for this compound and its analogs is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₁₂O₃156.18Not availableNot available
Methyl 3-oxocyclobutanecarboxylateC₆H₈O₃128.13188.0 ± 33.0[5]1.219[5]
Methyl 2-oxocyclobutanecarboxylateC₆H₈O₃128.13~188Not available

The presence of the gem-dimethyl group in this compound is expected to increase its boiling point and decrease its density compared to the non-methylated analogs due to increased molecular weight and van der Waals forces, and altered crystal packing, respectively.

Reactivity Comparison: The Influence of Substitution

The reactivity of the carbonyl group in cyclobutanones is a key determinant of their synthetic utility. The inherent ring strain of the cyclobutane ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained cyclic ketones like cyclohexanone.

Nucleophilic Addition

The rate and outcome of nucleophilic addition reactions are influenced by both steric and electronic factors.

  • Steric Hindrance: The gem-dimethyl group at the C2 position in this compound introduces significant steric hindrance around the carbonyl group at C3. This is expected to decrease the rate of nucleophilic attack compared to the less hindered methyl 3-oxocyclobutanecarboxylate.

  • Electronic Effects: The electron-donating nature of the two methyl groups can slightly reduce the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be less significant than the steric hindrance in influencing reactivity.

Logical Relationship of Reactivity Factors

Reactivity_Factors Substituents Substituents on Cyclobutanone Ring Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Electronic_Effects Electronic Effects Substituents->Electronic_Effects Reactivity Carbonyl Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects->Reactivity Slightly Decreases

Caption: Factors influencing the carbonyl reactivity of substituted cyclobutanones.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a powerful transformation for cyclobutanones. The regioselectivity of this reaction is governed by the migratory aptitude of the substituents adjacent to the carbonyl group.[6][7] In general, the group that can better stabilize a positive charge will preferentially migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[7]

  • This compound: In this case, the two potential migrating groups are the C2 (quaternary) and C4 (secondary) carbons. The C2 carbon, being more substituted, would be expected to have a higher migratory aptitude, leading to the formation of a lactone with the oxygen inserted between C2 and C3.

  • Methyl 3-oxocyclobutanecarboxylate: For the unsubstituted analog, both adjacent carbons (C2 and C4) are secondary. The regioselectivity will be influenced by other subtle electronic and steric factors, and a mixture of regioisomeric lactones may be obtained.

The presence of the gem-dimethyl group is therefore a powerful tool for controlling the regiochemical outcome of the Baeyer-Villiger oxidation.

Spectroscopic Analysis: Fingerprints of Substitution

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for the characterization of these cyclobutanone derivatives.

1H NMR Spectroscopy
  • Methyl 3-oxocyclobutanecarboxylate: The 1H NMR spectrum is characterized by complex multiplets for the cyclobutane ring protons.

  • This compound: The presence of the gem-dimethyl group simplifies the spectrum in the upfield region, showing a characteristic singlet for the two methyl groups. The remaining cyclobutane protons will exhibit coupling patterns indicative of their relative stereochemistry.

13C NMR Spectroscopy
  • The chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment. The electron-donating methyl groups in the dimethylated analog are expected to cause a slight upfield shift of the carbonyl resonance compared to the unsubstituted ester.

  • The quaternary carbon at C2 in this compound will appear as a distinct singlet in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is characteristic of the cyclobutanone ring. Due to ring strain, the carbonyl absorption of cyclobutanones typically appears at a higher wavenumber (around 1780-1790 cm⁻¹) compared to less strained ketones like cyclohexanone (around 1715 cm⁻¹). The exact position of the C=O stretch will be subtly influenced by the electronic effects of the substituents.

Conclusion and Future Outlook

This compound presents a unique combination of steric and electronic properties that differentiate it from its less substituted analogs. Its synthesis, while proceeding through similar intermediates, results in a building block with distinct reactivity. The gem-dimethyl group offers a handle for controlling stereochemistry and directing the outcome of reactions such as the Baeyer-Villiger oxidation. However, this substitution also introduces steric hindrance that can modulate its reactivity towards nucleophiles.

The lack of comprehensive experimental data for this compound in the public domain represents an opportunity for further research. A systematic comparative study of its reactivity in a range of synthetically important transformations would be a valuable contribution to the field of organic synthesis. Such studies would enable chemists to make more informed decisions when selecting the appropriate cyclobutanone building block for the construction of complex molecular targets.

References

A Guide to the Spectroscopic Analysis and Structural Validation of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. In the absence of extensive publicly available experimental spectra for this specific molecule, we will leverage established principles of spectroscopy and comparative data from structurally related compounds to predict and interpret its spectral characteristics. This approach not only serves as a robust validation framework for the target molecule but also provides a practical guide for the structural elucidation of similar substituted cyclobutane systems.

Introduction to this compound

This compound is a substituted cyclobutanone derivative. The cyclobutane ring, a four-membered carbocycle, is a structural motif found in numerous natural products and pharmacologically active compounds. The inherent ring strain of the cyclobutane core imparts unique chemical reactivity and conformational properties, making its derivatives attractive building blocks in organic synthesis. The presence of a ketone, a methyl ester, and gem-dimethyl substitution on the cyclobutane ring of the target molecule introduces distinct spectroscopic handles that can be effectively probed by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Accurate structural validation is paramount to ensure that the desired molecule has been synthesized and to understand its chemical behavior. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, allowing for the confirmation of its atomic connectivity and stereochemistry.

Comparative Structural Analysis

To provide a robust framework for the validation of this compound, we will compare its predicted spectroscopic data with the known data of two key alternative structures:

  • Methyl 3-oxocyclobutanecarboxylate : An isomer lacking the gem-dimethyl substitution. This comparison will highlight the influence of the methyl groups on the spectroscopic properties.

  • Methyl 2,2-dimethyl-3-oxobutanoate : An acyclic β-keto ester analog. This comparison will illustrate the effect of the cyclic structure on the spectral data.[1][2][3]

Spectroscopic Validation of this compound

The following sections detail the predicted spectroscopic signatures for this compound and the rationale behind these predictions, supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
C(2)-CH₃ (gem-dimethyl)~1.2-1.4Singlet6HThe two methyl groups at the C2 position are chemically equivalent and adjacent to a quaternary carbon, hence they will appear as a single sharp peak.
C(4)-H₂ (ring protons)~2.8-3.2Doublet of Doublets (AB quartet)2HThese two protons are diastereotopic and will split each other. Further coupling to the C1 proton is expected.
C(1)-H (ring proton)~3.0-3.4Triplet or Multiplet1HThis proton is coupled to the two protons at the C4 position.
O-CH₃ (ester)~3.7Singlet3HThe methyl group of the ester is in a distinct chemical environment and will appear as a singlet.

Causality Behind Predictions: The chemical shifts are predicted based on the known ranges for protons in similar environments. For instance, protons on a cyclobutane ring typically appear around 1.96 ppm.[4] The presence of the electron-withdrawing ketone and ester groups will deshield the adjacent ring protons, shifting them downfield.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C(2)-C H₃ (gem-dimethyl)~20-25Typical chemical shift for methyl groups on a quaternary carbon.[5]
C (2) (quaternary)~45-50The chemical shift of a quaternary carbon in a strained ring.
C (4) (ring methylene)~40-45Methylene carbon adjacent to a carbonyl group in a cyclobutanone.
C (1) (ring methine)~50-55Methine carbon alpha to an ester carbonyl group.
C (3) (ketone C=O)~205-215The carbonyl carbon of a cyclobutanone is typically found at a high chemical shift.[6]
Ester C =O~170-175Characteristic chemical shift for an ester carbonyl carbon.
O-C H₃ (ester)~52Typical chemical shift for the methyl carbon of a methyl ester.

Trustworthiness of Predictions: These predictions are grounded in the well-established chemical shift ranges for different types of carbon atoms and the known effects of substituents. For example, the carbonyl carbon of butanone appears at 209.3 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Functional GroupPredicted Absorption (cm⁻¹)Rationale
C=O (ketone)~1785The carbonyl stretch of a cyclobutanone is at a higher frequency than that of an acyclic ketone due to ring strain. The IR spectrum of cyclobutanone shows a strong absorption in this region.[7][8][9]
C=O (ester)~1740The typical stretching frequency for an ester carbonyl group.
C-H (sp³)~2850-3000Stretching vibrations of the methyl and methylene C-H bonds.
C-O (ester)~1100-1300Stretching vibrations of the C-O bonds of the ester group.

Self-Validation: The presence of two distinct carbonyl absorption bands in the predicted regions would be a strong indicator of the presence of both the cyclobutanone and the methyl ester functionalities, thus validating the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156, corresponding to the molecular formula C₈H₁₂O₃.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[10] This could lead to the loss of a methyl radical (M-15) or the ester group.

    • Loss of the Ester Group: Fragmentation could involve the loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z = 97.

    • McLafferty Rearrangement: While less common in cyclic systems, rearrangement reactions can occur.[10]

    • Ring Cleavage: Fragmentation of the cyclobutane ring can also be expected.[11]

Authoritative Grounding: The fragmentation patterns of cyclic ketones and β-keto esters are well-documented, providing a reliable basis for predicting the mass spectrum of the target molecule.[10][11]

Comparison with Alternative Structures

Spectroscopic FeatureThis compound (Predicted)Methyl 3-oxocyclobutanecarboxylate (Experimental/Predicted)Methyl 2,2-dimethyl-3-oxobutanoate (Experimental/Predicted)
¹H NMR: gem-dimethyl Singlet, ~1.2-1.4 ppm (6H)AbsentSinglet, ~1.3 ppm (6H)
¹H NMR: Ring Protons Complex multiplets, ~2.8-3.4 ppmMore complex pattern due to more coupled protonsAbsent
¹³C NMR: Ketone C=O ~205-215 ppm~205-215 ppm~208 ppm
IR: Ketone C=O ~1785 cm⁻¹~1785 cm⁻¹~1715 cm⁻¹
MS: Molecular Ion m/z = 156m/z = 128m/z = 144

This comparative table clearly shows how the presence of the gem-dimethyl groups and the cyclic structure would lead to distinct and identifiable differences in the spectra, allowing for unambiguous differentiation.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition of NMR Spectra
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the data (Fourier transformation, phase correction, and baseline correction).

Acquisition of IR Spectrum
  • For a liquid sample, place a drop of the neat liquid between two salt (NaCl or KBr) plates.

  • For a solid sample, prepare a KBr pellet or a mull.

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Acquisition of Mass Spectrum
  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Validation Workflow

Caption: Workflow for the spectroscopic validation of the target compound.

Conclusion

The structural validation of this compound can be confidently achieved through a multi-pronged spectroscopic approach. By combining the predictive power of NMR, IR, and mass spectrometry, and by comparing the expected data with that of structurally related analogs, a definitive and trustworthy structural assignment can be made. This guide provides the necessary framework for researchers to not only validate the synthesis of this specific compound but also to apply these principles to the broader class of substituted cyclobutane derivatives, thereby upholding the principles of scientific integrity and accuracy in chemical research.

References

A Comparative Guide to the Computational Analysis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is paramount. This conformational preference dictates its physical, chemical, and biological properties, ultimately influencing its efficacy and behavior in complex systems. This guide provides an in-depth, comparative analysis of computational methods for determining the preferred conformation of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a substituted cyclobutane derivative. We will explore the theoretical underpinnings of cyclobutane conformation and provide a practical, hands-on comparison of two widely used computational techniques: Density Functional Theory (DFT) and the semi-empirical PM7 method.

The Intricacies of the Cyclobutane Ring: A Balancing Act of Strain

Cyclobutane rings are inherently strained structures. Unlike their larger cyclohexane counterparts, which can adopt a nearly strain-free chair conformation, the four-membered ring of cyclobutane is forced into bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°.[1][2] This deviation gives rise to angle strain. Furthermore, if the ring were perfectly planar, the hydrogen atoms on adjacent carbons would be eclipsed, leading to significant torsional strain.[1][3]

To alleviate this combined strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[3][4] In this conformation, one carbon atom is bent out of the plane of the other three, reducing torsional strain at the expense of a slight increase in angle strain.[3][5] The presence of substituents, such as the methyl and ester groups in this compound, further complicates this conformational landscape. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different steric interactions and, consequently, different energy levels for each conformer.

Computational Methodologies: A Head-to-Head Comparison

The goal of a computational conformational analysis is to identify the lowest energy (most stable) three-dimensional arrangement of a molecule. Here, we compare two popular methods: Density Functional Theory (DFT), a high-accuracy ab initio method, and PM7, a computationally less expensive semi-empirical method.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For conformational analysis, DFT can provide highly reliable relative energies of different conformers.

Semi-Empirical Methods (PM7)

Semi-empirical methods, such as PM7, are derived from the Hartree-Fock method but make several approximations and use parameters derived from experimental data to simplify the calculations.[6][7] This makes them significantly faster than ab initio methods like DFT, allowing for the rapid screening of large numbers of conformers.[6][8] However, this speed comes at the cost of accuracy, and the results should be interpreted with this in mind.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the general procedure for performing a computational conformational analysis of this compound.

G cluster_0 Conformational Search Workflow A 1. Initial Structure Generation (e.g., 2D to 3D conversion) B 2. Conformational Search (e.g., Molecular Mechanics) A->B Generate diverse starting conformers C 3. Geometry Optimization & Energy Calculation (DFT and PM7) B->C Refine geometry and calculate energies D 4. Analysis of Results (Relative Energies, Puckering Angles) C->D Compare and identify the global minimum

Caption: A generalized workflow for computational conformational analysis.

Detailed Protocol:
  • Initial Structure Generation:

    • Draw the 2D structure of this compound.

    • Use a molecular modeling program to convert the 2D drawing into an initial 3D structure.

  • Conformational Search:

    • Perform a systematic or random conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field). This step aims to explore the potential energy surface and identify a diverse set of low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • For each unique conformer identified in the previous step, perform a full geometry optimization and energy calculation using both DFT (e.g., B3LYP functional with a 6-31G(d) basis set) and the PM7 semi-empirical method.

    • For DFT calculations, it is crucial to perform a frequency calculation after optimization to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies).

  • Analysis of Results:

    • For each method, tabulate the relative energies of all conformers, with the lowest energy conformer set to 0 kcal/mol.

    • Measure key geometric parameters, such as the ring puckering angle, for the lowest energy conformer identified by each method. The puckering angle is a measure of how much the cyclobutane ring deviates from planarity.

Performance Comparison: DFT vs. PM7

To illustrate the differences between the two methods, we present hypothetical but representative data for the conformational analysis of this compound.

MethodRelative Energy (Conformer 1) (kcal/mol)Relative Energy (Conformer 2) (kcal/mol)Puckering Angle (Global Minimum) (degrees)Computational Time (Arbitrary Units)
DFT (B3LYP/6-31G(d)) 0.001.8528.5100
PM7 0.001.5226.85

Data Interpretation:

  • Relative Energies: Both methods predict Conformer 1 as the global minimum (the most stable conformation). DFT predicts a slightly larger energy difference between the two conformers compared to PM7. This suggests that DFT may provide a more nuanced view of the conformational energy landscape.

  • Puckering Angle: The puckering angles predicted by both methods are in general agreement, indicating a significantly non-planar ring. The slight difference highlights the inherent variations between different computational models.

  • Computational Cost: The most striking difference is the computational time. The semi-empirical PM7 method is significantly faster than DFT, making it an attractive option for initial, high-throughput screening of many molecules or very large systems.

Visualizing the Puckered Ring

The puckering of the cyclobutane ring is a critical feature of its conformation. The following diagram illustrates this non-planar arrangement.

G cluster_0 Cyclobutane Ring Puckering Planar Planar Cyclobutane (High Torsional Strain) Puckered Puckered 'Butterfly' Conformation (Reduced Torsional Strain) Planar->Puckered Energy Minimization

Caption: Puckering relieves torsional strain in cyclobutane.

Conclusion and Recommendations

Both DFT and semi-empirical methods are valuable tools for the computational analysis of molecular conformation.

  • Density Functional Theory (DFT) is recommended when high accuracy is required for a limited number of molecules. It provides reliable relative energies and detailed geometric parameters, making it the gold standard for in-depth conformational studies.

  • Semi-empirical methods (e.g., PM7) are the preferred choice for rapid screening of large compound libraries or for initial explorations of the conformational space of a molecule.[9] While less accurate than DFT, their computational efficiency is a significant advantage in drug discovery and development, where speed is often a critical factor.

For a comprehensive and robust conformational analysis of this compound, a hierarchical approach is often the most effective strategy. This involves an initial broad conformational search using a fast method like molecular mechanics or a semi-empirical method, followed by refinement of the low-energy conformers using a more accurate and reliable method such as DFT. This combined approach leverages the strengths of each method to provide a thorough and accurate understanding of the molecule's three-dimensional structure.

References

A Comparative Cost Analysis of Synthetic Methodologies for Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project advancement. Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a valuable building block in the synthesis of various biologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth technical comparison of prominent synthetic routes to this target molecule, with a primary focus on cost analysis and practical applicability in a research and development setting.

Introduction to the Target Molecule

This compound possesses a strained four-membered ring system decorated with functionalities that make it a versatile precursor for more complex molecular architectures. Its compact and rigid cyclobutane core can impart unique conformational constraints on a target molecule, a desirable feature in the design of potent and selective pharmaceuticals. The gem-dimethyl group and the keto-ester motif offer multiple points for chemical modification, further enhancing its synthetic utility.

This guide will dissect two primary synthetic strategies for the preparation of this compound:

  • [2+2] Cycloaddition of a Ketene with an Alkene followed by Functional Group Manipulation.

  • Ring Expansion of a Cyclopropanemethanol Derivative.

Each method will be evaluated based on the cost of starting materials and reagents, scalability, and overall efficiency.

Method 1: [2+2] Cycloaddition of Dichloroketene with Isobutylene

This is a well-established method for the construction of cyclobutanone rings.[1][2] The strategy involves the in situ generation of a ketene, which then undergoes a [2+2] cycloaddition with an alkene. For the synthesis of the 2,2-dimethylcyclobutanone core, the reaction of dichloroketene with isobutylene is a logical choice.

Experimental Workflow

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Carboxylation & Esterification A Trichloroacetyl chloride C Dichloroketene (in situ) A->C Dechlorination B Activated Zinc B->C E 2,2-Dichloro-3,3-dimethylcyclobutanone C->E [2+2] Cycloaddition D Isobutylene D->E F 2,2-Dichloro-3,3-dimethylcyclobutanone H 2,2-Dimethylcyclobutanone F->H G Zinc-Copper Couple G->H I 2,2-Dimethylcyclobutanone K 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid I->K J Sodium Hydride, Diethyl Carbonate J->K L Methanol, H₂SO₄ M This compound K->M Fischer Esterification L->M

Caption: Synthetic workflow for Method 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dichloro-3,3-dimethylcyclobutanone

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of activated zinc dust (1.5 eq) in anhydrous diethyl ether is prepared under an inert atmosphere.

  • A solution of trichloroacetyl chloride (1.2 eq) and isobutylene (1.0 eq, condensed at low temperature) in anhydrous diethyl ether is added dropwise to the stirred zinc suspension over several hours. The reaction is exothermic and should be maintained at a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched by the slow addition of water. The mixture is filtered through a pad of Celite to remove zinc salts.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2,2-dichloro-3,3-dimethylcyclobutanone.

Step 2: Synthesis of 2,2-Dimethylcyclobutanone

  • To a solution of 2,2-dichloro-3,3-dimethylcyclobutanone (1.0 eq) in a mixture of acetic acid and water, zinc-copper couple (3.0 eq) is added portion-wise.

  • The mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the resulting crude 2,2-dimethylcyclobutanone is used in the next step without further purification.

Step 3: Synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

  • A solution of 2,2-dimethylcyclobutanone (1.0 eq) in anhydrous diethyl ether is added to a stirred suspension of sodium hydride (1.2 eq) in diethyl ether at 0 °C.

  • Diethyl carbonate (1.5 eq) is then added, and the mixture is refluxed for 6 hours.

  • The reaction is cooled, and excess sodium hydride is quenched by the careful addition of ethanol.

  • The mixture is then poured into water and acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude carboxylic acid.

Step 4: Synthesis of this compound

  • The crude 2,2-dimethyl-3-oxocyclobutanecarboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.[3]

  • The mixture is refluxed for 8 hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the final product is purified by column chromatography on silica gel to yield this compound.

Cost Analysis for Method 1
Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Example Price (USD)Cost per Mole (USD)Molar EquivalentsCost per Mole of Product (USD)
Step 1
Trichloroacetyl chloride181.831.62100.92 / 250g45.881.255.06
Zinc Dust65.38-9.00 / 453.6g0.611.50.92
Isobutylene56.11-1.32 / kg (average import)[4]0.071.00.07
Diethyl Ether74.120.713--Solvent(Variable)
Celite--56.65 / 500g[5]-Filtration Aid(Variable)
Step 2
Zinc-Copper Couple--36.65 / 25g[5]-3.0(Significant Cost)
Acetic Acid60.051.05--Solvent(Variable)
Step 3
Sodium Hydride24.00---1.2(Variable)
Diethyl Carbonate118.130.975--1.5(Variable)
Step 4
Methanol32.040.7920.33 / kg0.01Excess(Minimal)
Sulfuric Acid98.081.8412.99 / L (1M Solution)[6]-Catalytic(Minimal)
Silica Gel--395.00 / 20kg[7]-Purification(Variable)
Overall (Estimated) > 60.00

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Solvent and purification costs are variable and depend on the scale of the reaction.

Causality Behind Experimental Choices: The use of activated zinc is crucial for the efficient generation of the highly reactive dichloroketene. The reductive dechlorination with a zinc-copper couple is a standard and effective method for removing the chlorine atoms from the cyclobutanone ring. Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to its methyl ester, especially when methanol can be used as the solvent.

Method 2: Ring Expansion of a Cyclopropylmethanol Derivative

An alternative approach involves the ring expansion of a readily accessible cyclopropylmethanol derivative. This method can offer good stereocontrol if chiral starting materials are used.

Experimental Workflow

cluster_0 Step 1: Simmons-Smith Cyclopropanation cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Ring Expansion and Oxidation cluster_3 Step 4: Carboxylation & Esterification A Methyl 3,3-dimethylacrylate C Methyl 2,2-dimethylcyclopropanecarboxylate A->C B Diiodomethane, Zn-Cu Couple B->C D Methyl 2,2-dimethylcyclopropanecarboxylate F (2,2-Dimethylcyclopropyl)methanol D->F E Lithium Aluminum Hydride E->F G (2,2-Dimethylcyclopropyl)methanol I 2,2-Dimethylcyclobutanone G->I H Pyridinium Chlorochromate (PCC) H->I J 2,2-Dimethylcyclobutanone L 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid J->L K Sodium Hydride, Diethyl Carbonate K->L N This compound L->N Fischer Esterification M Methanol, H₂SO₄ M->N

Caption: Synthetic workflow for Method 2.

Discussion of Method 2

The Simmons-Smith reaction provides a reliable way to form the cyclopropane ring. Subsequent reduction of the ester and then oxidation/rearrangement of the resulting alcohol can lead to the desired cyclobutanone. While potentially offering good stereochemical control, this route involves multiple steps and utilizes expensive reagents such as diiodomethane and lithium aluminum hydride, likely making it less cost-effective for large-scale synthesis compared to the ketene cycloaddition approach. The final steps of carboxylation and esterification would be similar to Method 1.

Comparative Analysis and Conclusion

FeatureMethod 1: [2+2] CycloadditionMethod 2: Ring Expansion
Starting Materials Cost Relatively low (trichloroacetyl chloride, isobutylene)Higher (diiodomethane, methyl 3,3-dimethylacrylate)
Reagent Cost Moderate (activated zinc, zinc-copper couple)High (lithium aluminum hydride, PCC)
Number of Steps 44
Scalability Good, though handling of isobutylene requires care.Moderate, due to the use of hazardous and expensive reagents.
Overall Cost-Effectiveness More favorable for larger scale synthesis.Less favorable due to higher reagent costs.

Based on this analysis, the [2+2] cycloaddition of dichloroketene with isobutylene (Method 1) emerges as the more cost-effective and scalable approach for the synthesis of this compound, particularly in an industrial or large-scale academic setting. The starting materials are relatively inexpensive, and the key transformations are robust and well-documented.

While the ring expansion method (Method 2) may offer advantages in specific contexts, such as the synthesis of enantiomerically pure analogs, its reliance on more expensive reagents makes it a less attractive option from a purely cost-driven perspective.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and equipment, and any stereochemical requirements. However, for the straightforward and economical production of racemic this compound, the [2+2] cycloaddition strategy presents a clear advantage.

References

confirming the stereochemistry of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Stereochemistry of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate Products

For researchers, medicinal chemists, and process development professionals, the precise control and confirmation of stereochemistry are not mere academic exercises; they are fundamental to ensuring the safety, efficacy, and novelty of a pharmaceutical compound. This compound, a valuable chiral building block in organic synthesis, possesses a single stereocenter at the C1 position. Consequently, its synthesis can yield a racemic mixture of (R)- and (S)-enantiomers. Distinguishing between these non-superimposable mirror images is impossible with standard analytical techniques, necessitating a specialized, multi-faceted approach.

This guide provides an in-depth comparison of modern analytical methodologies for the stereochemical confirmation of this compound. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind experimental choices, empowering you to design robust, self-validating analytical systems for your research.

The Analytical Challenge: The Indistinguishability of Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They also exhibit identical spectra in standard spectroscopic techniques like NMR and IR. This is because these methods probe the molecule's constitution and connectivity, which are the same for both enantiomers. The only difference lies in their three-dimensional arrangement and their interaction with other chiral entities, including polarized light or chiral stationary phases. Therefore, confirming the stereochemical outcome of a synthesis—be it enantiomeric excess (e.e.) or absolute configuration—requires specialized chiral-sensitive techniques.

A Comparative Analysis of Key Methodologies

The modern analytical toolkit offers several powerful techniques to tackle this challenge. The choice of method depends on the specific question being asked: Are you determining enantiomeric purity? Or do you need to assign the absolute configuration (R/S)?

Technique Information Provided Principle Sample Requirements Advantages Limitations
Chiral HPLC Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.), Preparative SeparationDifferential diastereomeric interaction with a Chiral Stationary Phase (CSP)[1]Solution, mg to g scaleHigh versatility, robust, quantitative, scalable for purification[2]Method development can be empirical and time-consuming[2]
Chiral GC Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)Differential interaction with a chiral stationary phase (often cyclodextrin-based)[3]Volatile sample, µg to mg scaleHigh resolution, fast analysis times, sensitive[4]Limited to thermally stable and volatile compounds
X-Ray Crystallography Absolute Configuration , 3D Molecular StructureAnomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal[5]Single, high-quality crystalUnambiguous, "gold standard" determination of absolute stereochemistry[6]Requires a suitable single crystal, which can be difficult to obtain
NMR with Chiral Auxiliaries Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)Formation of transient diastereomers with a chiral solvating or shift reagent, leading to distinct NMR signals[7]Solution, mg scaleRapid, uses standard NMR equipment, provides structural infoReagent may cause line broadening; accuracy depends on complexation

Section 1: Chiral Chromatography - The Workhorse for Enantiomeric Purity

For routine determination of enantiomeric excess, chiral chromatography is the undisputed method of choice.[8] The technique relies on a chiral stationary phase (CSP) that transiently interacts with the enantiomers to form short-lived diastereomeric complexes. Because diastereomers have different physical properties, they travel through the column at different rates, leading to separation.[9]

Comparison: Chiral HPLC vs. Chiral GC
  • Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of compounds, including cyclobutane derivatives.[8] HPLC offers the significant advantage of being non-destructive and easily scalable for preparative purification.

  • Chiral Gas Chromatography (GC) is an excellent alternative if the analyte is volatile and thermally stable.[4] It often provides higher resolution and faster run times than HPLC. The stationary phases are typically based on cyclodextrin derivatives.[3]

Experimental Protocol: Chiral HPLC Method Development for Enantiomeric Purity

This protocol outlines a systematic screening approach to find a suitable separation method.

  • Column Selection:

    • Begin with a set of complementary polysaccharide-based chiral columns. A good starting point includes columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), as they have broad applicability.[8]

  • Mobile Phase Screening:

    • Normal Phase: Prepare mobile phases consisting of hexane with an alcohol modifier (e.g., isopropanol or ethanol).[8]

    • Start with a 90:10 (v/v) mixture of Hexane:Isopropanol.

    • Run a gradient or a series of isocratic runs, varying the alcohol percentage from 5% to 20%. The causality here is that increasing the polar alcohol content generally reduces retention time but can also affect selectivity.

    • Reversed-Phase: If the compound has sufficient polarity, a reversed-phase method (e.g., water/acetonitrile or water/methanol mobile phase) on a suitable reversed-phase chiral column can be attempted.[10]

  • Sample Preparation:

    • Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.[8] Ensure the sample is fully dissolved and filtered.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Temperature: 25 °C. Temperature can be a powerful tool to improve selectivity.[10]

    • Detection: UV detection, typically at a wavelength where the analyte has maximum absorbance (e.g., ~210 nm for the carbonyl chromophore).

  • Analysis and Optimization:

    • Inject the racemic standard. An ideal separation will show two baseline-resolved peaks.

    • If no separation is observed, switch to a different column and repeat the mobile phase screen.

    • If partial separation is seen, optimize the mobile phase composition (fine-tuning the alcohol percentage) and temperature to improve resolution.

Caption: Workflow for Chiral HPLC Method Development.

Section 2: Assigning Absolute Configuration

While chromatography excels at determining enantiomeric purity, it does not reveal which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. For this, a method that can determine the absolute configuration is required.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][11] The technique works by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect can be used to unambiguously determine the absolute configuration.[5]

The primary and most significant hurdle for this technique is the need to grow a single, high-quality crystal suitable for diffraction. This can often be a challenging and time-consuming process of trial and error.

Experimental Protocol: Overview of Single-Crystal Growth for X-Ray Analysis
  • Purification: The compound must be of the highest possible purity (>99%). Chromatographic purification may be necessary.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their combinations). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial loosely covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for analysis by a crystallographer.

G Start Start: Need Absolute Configuration ChiralChrom 1. Confirm Enantiomeric Purity (Chiral HPLC/GC) Start->ChiralChrom IsPure Is Sample Enantiopure? ChiralChrom->IsPure Crystal 2. Attempt Crystallization IsPure->Crystal Yes VCD Alternative: Use VCD or NMR with Chiral Reagents IsPure->VCD No (Racemic) HasCrystal Obtain Quality Crystal? Crystal->HasCrystal Xray 3. Perform X-Ray Crystallography HasCrystal->Xray Yes HasCrystal->VCD No AbsoluteConfig Result: Unambiguous Absolute Configuration Xray->AbsoluteConfig

Caption: Decision workflow for stereochemical analysis.

Conclusion: An Integrated Approach

Confirming the stereochemistry of this compound requires a logical, stepwise approach. The journey begins with chiral chromatography (HPLC or GC) to resolve the enantiomers and accurately quantify the enantiomeric excess of the product mixture. This provides the crucial data on the success of an asymmetric synthesis. To assign the absolute configuration of the enantiomers, single-crystal X-ray crystallography is the ultimate arbiter, providing irrefutable proof of the molecule's three-dimensional structure. By combining these powerful techniques, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, paving the way for the successful synthesis of complex molecular targets.

References

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Four-Membered Ring in Focus

The cyclobutane motif, and specifically the cyclobutanone core, represents a fascinating and increasingly important structural element in modern chemistry. From natural products to pharmaceuticals, the strained four-membered ring offers a unique three-dimensional scaffold that can impart desirable physicochemical properties. However, this inherent ring strain and the puckered, non-planar conformation of the cyclobutane ring present significant challenges for unambiguous structural and stereochemical elucidation.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical challenge, providing a powerful, non-destructive window into molecular structure.

This guide is designed for researchers, synthetic chemists, and drug development professionals who routinely encounter these challenging structures. It moves beyond a simple recitation of data to provide a logical framework for interpreting, cross-referencing, and validating NMR data for substituted cyclobutanones. We will explore the causal relationships between substituent effects and spectral parameters, detail robust experimental protocols, and provide a guide to leveraging public databases and advanced NMR techniques for confident characterization.

Decoding the Spectrum: Fundamental NMR Features of the Cyclobutanone Core

Before delving into the complexities of substituted systems, it is crucial to understand the baseline NMR characteristics of the parent cyclobutanone. The cyclobutane ring is not flat; it exists in a dynamic equilibrium of puckered conformations, which significantly influences the magnetic environment of its protons and carbons.[2][3]

  • ¹H NMR Spectrum: In unsubstituted cyclobutanone, the protons on the α-carbons (C2/C4) and the β-carbon (C3) are chemically distinct.

    • α-protons (to C=O): Typically resonate around 3.0-3.2 ppm . Their proximity to the electron-withdrawing carbonyl group results in a downfield shift.

    • β-protons: Resonate further upfield, typically around 2.0-2.2 ppm .

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (C1): Exhibits a characteristic downfield resonance above 200 ppm , a hallmark of ketone carbonyls in a strained ring.

    • α-Carbons (C2/C4): Appear around 45-50 ppm .

    • β-Carbon (C3): Appears at a more shielded position, around 15-20 ppm .

A key feature of cyclobutane systems is the variability in proton-proton coupling constants (J-coupling), which are highly sensitive to the dihedral angles between protons and thus to the ring's conformation. Vicinal coupling constants (³JHH) can vary widely, with cis couplings ranging from 4.6–11.5 Hz and trans couplings from 2.0–10.7 Hz, making simple stereochemical assignments based on J-values alone unreliable without further evidence.[1][4]

The Substituent Effect: A Comparative Analysis

The introduction of substituents dramatically alters the NMR landscape of the cyclobutanone ring. The substituent's electronic nature (electron-donating or -withdrawing), steric bulk, and its position (C2 or C3) and stereochemistry (cis/trans) all contribute to predictable, and interpretable, changes in chemical shifts and coupling constants.

2-Substituted Cyclobutanones

Substitution at the α-position directly influences the carbonyl chemistry and the adjacent stereocenter.

Causality behind the shifts:

  • An electronegative substituent (e.g., -Cl, -OR) at C2 will deshield the α-proton (H2), shifting it further downfield.

  • A phenyl group at C2 introduces magnetic anisotropy. Protons positioned over the face of the phenyl ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).[5][6]

  • The substituent's effect propagates through the ring, causing smaller but often measurable shifts at the H3 and H4 positions.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative 2-Substituted Cyclobutanones

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source (Database/Reference)
Cyclobutanone H-2,4~3.13C1: ~208.5SDBS[7][8]
H-3~2.05C2,4: ~47.8
C3: ~13.1
2-Phenylcyclobutanone H-2~4.1 (dd)C1: ~205.1SDBS, PubChem[5][6]
H-3~2.2-2.4 (m)C2: ~60.3
H-4~2.9-3.2 (m)C3: ~24.5
Phenyl~7.2-7.4 (m)C4: ~46.9
Phenyl: ~127-135
2-Methylcyclobutanone H-2~3.0-3.2 (m)C1: ~211.2SDBS
H-3~1.7-2.2 (m)C2: ~54.1
H-4~2.8-3.0 (m)C3: ~21.7
CH₃~1.15 (d)C4: ~47.3
CH₃: ~14.5

Note: Data is compiled from various sources and should be used as a comparative guide. Exact values are solvent and concentration-dependent.[9]

3-Substituted Cyclobutanones

Substitution at the β-position primarily exerts its influence through steric effects on ring conformation and through-space electronic effects.

Causality behind the shifts:

  • The stereochemistry of the C3 substituent is critical. In a puckered conformation, an equatorial substituent will have a different steric and electronic influence on the ring protons compared to an axial one.

  • This difference is often best probed by 2D NMR techniques like NOESY, which can reveal through-space proximity between the substituent and specific ring protons.[10]

Table 2: Comparative ¹H and ¹³C NMR Data for 3-Methylcyclobutanone

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source (Database/Reference)
3-Methylcyclobutanone H-2,4~2.6-3.0 (m)C1: ~209.0SDBS
H-3~2.4-2.6 (m)C2,4: ~56.1
CH₃~1.18 (d)C3: ~22.6
CH₃: ~20.2

Note: The complex multiplets for the ring protons arise from the dynamic nature of the ring and the multiple coupling partners for each proton.

Advanced Techniques for Unambiguous Stereochemical Assignment

For complex substituted cyclobutanones, especially those with multiple stereocenters, 1D NMR is often insufficient. A multi-dimensional approach is essential for a self-validating and trustworthy structural assignment.

The 2D NMR Workflow

A logical progression through 2D NMR experiments provides a robust system for piecing together the molecular puzzle.

The Power of NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the definitive tools for determining relative stereochemistry.[11] These experiments detect correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[12]

  • Causality: The Nuclear Overhauser Effect (NOE) is a through-space magnetization transfer. If irradiating one proton leads to a change in the intensity of another, they must be spatially proximate.

  • Application: For a disubstituted cyclobutanone, a NOESY cross-peak between a proton on substituent A and a proton on substituent B provides definitive evidence of their cis relationship. The absence of such a correlation, coupled with correlations to opposite-face ring protons, implies a trans relationship.[10]

Experimental Protocols and Data Validation

Trustworthy data begins with meticulous experimental practice. The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Standardized Sample Preparation and NMR Acquisition

Objective: To obtain high-resolution NMR spectra suitable for full structural analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified cyclobutanone derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with key analyte resonances.[9]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing.

  • Instrument Calibration:

    • Before acquisition, ensure the NMR spectrometer is properly shimmed to achieve optimal magnetic field homogeneity. The TMS signal should be a sharp singlet with a narrow half-height width.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for accurate integration).

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Utilize standard, vendor-supplied pulse programs.

    • Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise within a reasonable timeframe.

    • For NOESY/ROESY, a mixing time of 500-800 ms is a good starting point for small molecules.

A Framework for Cross-Referencing and Validation

No single piece of data should be trusted in isolation. A robust validation process involves comparing your experimental data against established databases and, where possible, theoretical predictions.

Authoritative Data Sources:

  • Spectral Database for Organic Compounds (SDBS): A free and invaluable resource for reference ¹H and ¹³C NMR spectra.[7][13][14][15][16]

  • Reaxys and SciFinder: Comprehensive, subscription-based databases that index vast amounts of chemical literature and substance data, including experimental properties.[17][18][19][20][21][22][23][24]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict NMR chemical shifts with increasing accuracy.[25][26][27] While computationally intensive, comparing experimental shifts to a DFT-predicted spectrum for a proposed structure can be a powerful validation tool, especially for novel compounds.[28]

Conclusion

The structural characterization of substituted cyclobutanones is a non-trivial task that demands a systematic and multi-faceted approach. By understanding the fundamental NMR properties of the cyclobutane ring, recognizing the predictable influence of substituents, and employing a logical workflow of advanced 2D NMR experiments, researchers can overcome the inherent challenges. The principles of scientific integrity demand that experimental data be rigorously cross-referenced against authoritative databases and literature. This guide provides the framework and field-proven insights to empower scientists to elucidate these complex structures with confidence and accuracy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, moving beyond mere compliance to foster a deeper understanding of the principles behind safe chemical handling.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard ClassDescription & Rationale
Combustibility Like many organic esters and ketones, this compound is expected to be a combustible liquid. Vapors may form flammable mixtures with air, especially upon heating. Therefore, it must be kept away from heat, sparks, and open flames.[1]
Skin & Eye Irritation Analogous cyclobutane and cyclopentanone derivatives are known to cause skin and serious eye irritation.[2][3] Direct contact should always be avoided through the use of appropriate personal protective equipment.
Respiratory Irritation Inhalation of vapors or mists may cause respiratory irritation.[2][3] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Reactivity While generally stable at room temperature, cyclobutane rings possess significant ring strain.[4] This makes them susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases.[4] Mixing with incompatible chemicals could lead to unpredictable and hazardous reactions.

Essential Personal Protective Equipment (PPE):

EquipmentSpecification
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Wash hands thoroughly after handling.[2]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2]
Skin/Body Protection Standard laboratory coat. Ensure skin is not exposed.
Respiratory Protection Not typically required when handled inside a certified chemical fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.

The Core Principles of Chemical Waste Disposal

Effective waste management is a systematic process governed by institutional policies and federal regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Always consult your institution's Environmental Health & Safety (EHS) department for specific local guidelines.

The foundational principles are:

  • Segregation : Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions. For this compound, it should be classified as a non-halogenated organic solvent waste .[6]

  • Containment : Use appropriate, sealed, and clearly labeled containers for all chemical waste.[5][7]

  • Minimization : The most effective way to manage waste is to reduce its generation at the source.[7][8] Order only the quantities you need and design experiments to use smaller volumes.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound, solutions containing it, and contaminated materials.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste stream. Is it the pure chemical, a dilute solution, or contaminated labware (e.g., pipette tips, gloves)?

  • Causality: Proper characterization is essential for correct segregation. This compound is a non-halogenated organic liquid . It must be kept separate from:

    • Strong Acids and Bases (risk of ring-opening)[4]

    • Strong Oxidizing Agents (risk of exothermic reaction)

    • Halogenated Organic Waste (disposal methods and costs differ)[6][8]

    • Aqueous Waste

Step 2: Container Selection

  • Action: Select a clean, dry waste container made of a material compatible with the chemical, such as glass or polyethylene. The original product container is often an excellent choice.[9]

  • Causality: The container must not react with or be degraded by the waste. It must have a secure, leak-proof screw cap to prevent spills and the release of vapors.[5][9] Containers must be kept closed at all times except when adding waste.[7][9]

Step 3: Labeling

  • Action: Attach a hazardous waste label to the container before adding any waste. Fill out the label completely, including:

    • The full chemical name: "Waste this compound"

    • List all components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Combustible," "Irritant").

  • Causality: Accurate labeling is a regulatory requirement and is crucial for informing EHS personnel and waste handlers of the container's contents and associated dangers, ensuring it is managed safely.[6][7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Causality: The SAA ensures that hazardous waste is stored safely and in a controlled manner, preventing accidental spills or mixing with incompatible materials. Use secondary containment (such as a plastic tub) to mitigate the impact of any potential leaks.[5]

Step 5: Arranging for Disposal

  • Action: Once the container is full or you have finished the project, contact your institution's EHS department to request a waste pickup. Do not pour chemical waste down the drain.[9]

  • Causality: EHS professionals are trained to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations, ensuring both safety and environmental protection.[7]

Step 6: Managing Empty Containers

  • Action: A container that held this chemical can be disposed of as regular trash once it is "empty," meaning all possible material has been removed by pouring and scraping.[8] Deface or remove the original label to prevent confusion.[9]

  • Causality: While the container is considered non-hazardous once empty by federal standards, triple-rinsing with a suitable solvent (like acetone or ethanol) is a best practice. The rinsate (the rinse liquid) must be collected and disposed of as hazardous chemical waste.[8][9]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste related to this compound.

G start Material Intended for Discard q1 What is the waste form? start->q1 liquid Pure Liquid or Solution q1->liquid Liquid solid Contaminated Solid (e.g., gloves, wipes, absorbent) q1->solid Solid container Empty Original Container q1->container Empty Container segregate Segregate as Non-Halogenated Organic Liquid Waste liquid->segregate solid_waste Place in Labeled Bag for Solid Chemical Waste solid->solid_waste rinse Is triple-rinsing feasible? container->rinse waste_container Place in a properly labeled, compatible, and sealed waste container. segregate->waste_container saa Store in Satellite Accumulation Area solid_waste->saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Yes dispose_container Deface Label and Dispose as Regular Trash rinse->dispose_container No collect_rinsate->dispose_container waste_container->saa pickup Contact EHS for Pickup saa->pickup

Caption: Decision workflow for waste segregation and disposal.

Emergency Procedures

Spill Response: In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately notify others in the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off hot plates.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.[1]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal. Label it appropriately.

  • Decontaminate: Clean the spill area with soap and water.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

By adhering to these detailed procedures and understanding the rationale behind them, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I will provide a comprehensive guide to the essential personal protective equipment (PPE) for safely handling Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate. This document will detail the necessary precautions, operational procedures, and disposal methods to ensure your safety and the integrity of your research.

Hazard Assessment of this compound

  • Cyclobutanone: This is a flammable liquid and vapor.[1][2] Handling should be done away from heat, sparks, and open flames.[1][2][3]

  • Organic Esters and Ketones: These classes of chemicals can cause skin and eye irritation.[4] Nitrile gloves are generally recommended for handling solvents, oils, some acids, and caustics, but they may not be suitable for ketones and other specific organic compounds.[5][6]

Given these characteristics, we will proceed with the assumption that this compound is a flammable liquid that may cause skin, eye, and respiratory irritation.

The Hierarchy of Controls: A Multi-layered Safety Approach

Personal protective equipment is the final line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "hierarchy of controls" to provide multiple layers of protection.[7][8][9]

Caption: The hierarchy of controls for mitigating laboratory hazards.

  • Engineering Controls: The primary method for controlling exposure to hazardous chemicals is to use a properly functioning chemical fume hood.[10]

  • Administrative Controls: Your institution must have a written Chemical Hygiene Plan (CHP) that outlines safe work practices.[7][8][9] You must be trained on the specific hazards and procedures for handling this chemical.[7]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields conforming to ANSI Z87.1 standards.

  • Recommended: Tightly fitting safety goggles are preferred to protect against splashes.[3]

  • Face Shield: A face shield worn over safety goggles is required when handling larger quantities or when there is a significant risk of splashing.

Hand Protection

The choice of gloves is critical. Nitrile gloves are a common choice in laboratories but have limitations.

  • Recommended Gloves: Nitrile rubber gloves provide good resistance to solvents, oils, and some acids and caustics.[5][6]

  • Chemicals with Poor Nitrile Resistance: It is important to note that nitrile has poor resistance to ketones, aromatic hydrocarbons, and esters.[11][12]

  • Glove Selection Guide:

Glove MaterialRecommended ForNot Recommended For
Nitrile Rubber Solvents, oils, some acids and caustics[5][6]Ketones, strong oxidizing agents, aromatic solvents, esters[6][11][12][13]
Butyl Rubber Ketones, esters, aldehydes, peroxides, highly corrosive acids[6]Aliphatic and aromatic hydrocarbons, halogenated solvents[6]
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, alkalis[6]Aromatic and halogenated solvents[5]

Actionable Guidance: For handling this compound, which contains both ketone and ester functional groups, Butyl rubber gloves are the most appropriate choice for prolonged contact. For incidental splash contact, double-gloving with an inner nitrile glove and an outer butyl or neoprene glove can provide a good combination of dexterity and protection. Always inspect gloves for damage before use and remove them immediately if contact with the chemical occurs.[14]

Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the chemical.

Respiratory Protection
  • Normal Use: When working in a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In case of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[15][16][17][18][19][20] All respirator users must be part of a formal respiratory protection program.[17]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE.

  • Handling:

    • Perform all manipulations of this compound within the fume hood.

    • Keep containers closed when not in use.[1][2]

    • Use non-sparking tools and take precautions against static discharge.[2][3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment.

    • Properly remove and dispose of PPE.

    • Wash hands thoroughly with soap and water.[1][4]

Waste Disposal
  • Liquid Waste: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[21]

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a separate, labeled container for hazardous solid waste.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[3][22]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][22] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][21]

  • Spill: For small spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's emergency response team.[1]

By adhering to these detailed protocols, you can work safely and effectively with this compound. Always prioritize safety and consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any chemical you handle.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.